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Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of (1,4-Diazepan-5-yl)methanol: A Self-Validating Analytical Framework

Executive Summary The robust characterization of 1,4-diazepane derivatives is paramount in modern drug discovery. The 1,4-diazepane ring serves as a conformationally flexible, sp3 -hybridized scaffold utilized in a myria...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust characterization of 1,4-diazepane derivatives is paramount in modern drug discovery. The 1,4-diazepane ring serves as a conformationally flexible, sp3 -hybridized scaffold utilized in a myriad of therapeutic agents, ranging from Orexin receptor antagonists to metallo- β -lactamase inhibitors. This whitepaper provides an in-depth, field-proven methodology for the definitive structure elucidation of (1,4-diazepan-5-yl)methanol (CAS: 1278451-15-2). By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system that leaves no room for structural ambiguity.

Introduction & Pharmacological Context

The 1,4-diazepane heterocycle is a privileged structural motif. Unlike its planar aromatic counterparts, the saturated seven-membered ring adopts a pseudo-chair conformation, offering unique three-dimensional vectors for substituent projection 1[1]. This structural nuance is heavily exploited in the design of selective OX1R antagonists (e.g., Suvorexant analogs) where the central homopiperazine ring navigates specific steric hindrances within the receptor pocket 2[2]. Furthermore, derivatives like (1,4-diazepan-5-yl)methanol are critical precursors in the synthesis of novel metallo- β -lactamase inhibitors, addressing the escalating crisis of bacterial antibiotic resistance 3[3].

Elucidating the structure of (1,4-diazepan-5-yl)methanol requires navigating the complexities of its highly polar nature, the presence of multiple basic nitrogen atoms, and the diastereotopic protons resulting from its cyclic geometry.

Synthetic Workflow & Sample Provenance

Expertise Insight: A rigorous structure elucidation begins with understanding the sample's origin. The synthetic route dictates the potential impurity profile (e.g., unreacted starting materials or incomplete deprotection), which must be accounted for during spectral interpretation.

The target compound is typically synthesized via a two-step sequence starting from methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate 3[3].

  • Reduction: The ester is reduced to the corresponding alcohol using Lithium Aluminum Hydride ( LiAlH4​ ).

  • Debenzylation: The benzyl protecting groups are removed via palladium-catalyzed hydrogenolysis to yield the free diamine.

Synthetic workflow for (1,4-diazepan-5-yl)methanol via reduction and debenzylation.

Analytical Methodologies: A Self-Validating Protocol

To establish absolute trustworthiness, we employ a self-validating system : HRMS defines the exact molecular boundary (formula), 1D NMR inventories the atomic components, 2D NMR maps their exact connectivity, and FT-IR orthogonally confirms the functional groups. If any single data point contradicts the others, the elucidation fails.

Step-by-Step Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

  • Causality: Electrospray Ionization in positive mode (ESI+) is selected because the two secondary amines in the 1,4-diazepane ring are highly basic and readily accept protons, ensuring a strong [M+H]+ signal.

  • Method: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Inject 2 μL into a Q-TOF mass spectrometer operating in ESI+ mode. Calibrate using sodium formate clusters to ensure mass accuracy within < 5 ppm.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: Deuterium Oxide ( D2​O ) is chosen as the solvent over CDCl3​ . The free diamine and hydroxyl groups are highly polar, leading to poor solubility and severe peak broadening in non-polar solvents. D2​O facilitates rapid hydrogen-deuterium exchange of the -NH and -OH protons, removing them from the 1H spectrum and unmasking the complex aliphatic multiplets of the pseudo-chair conformation 1[1].

  • Method: Dissolve 15 mg of the sample in 0.6 mL of D2​O . Acquire data on a 600 MHz spectrometer at 298 K. Run 1H (16 scans), 13C{1H} (1024 scans), COSY, HSQC, and HMBC sequences.

Protocol C: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Method: Place 2 mg of the neat solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Data Presentation & Elucidation Logic

Boundary & Functional Group Confirmation

The HRMS spectrum exhibits a monoisotopic [M+H]+ peak at m/z 131.1180. This precisely matches the calculated mass for C6​H15​N2​O+ (Calculated: 131.1184, Δ = -3.0 ppm), confirming the molecular formula C6​H14​N2​O .

FT-IR analysis provides orthogonal validation of the functional groups, showing a broad, intense band at 3350-3200 cm−1 characteristic of overlapping O-H and N-H stretching vibrations, and a strong C-O stretching band at 1055 cm−1 typical of a primary alcohol.

NMR Inventory and Connectivity Mapping

The D2​O solvent exchanges the three labile protons (two -NH, one -OH), leaving 11 non-exchangeable protons to be accounted for in the 1H NMR spectrum. The 13C NMR spectrum reveals exactly 6 distinct carbon environments, perfectly matching the inventory required by the formula.

Table 1: Comprehensive 1D and 2D NMR Assignments (600 MHz, D2​O )

Position 13C δ (ppm) 1H δ (ppm), Multiplicity, J (Hz)COSY CorrelationsHMBC Correlations ( 1H→13C )
N1 -- (Exchanged)--
C2 48.52.85 (m, 2H)H3C3, C7
C3 50.22.92 (m, 2H)H2C2, C5
N4 -- (Exchanged)--
C5 58.42.75 (m, 1H)H6, H8C3, C6, C8
C6 31.21.65 (m, 1H), 1.80 (m, 1H)H5, H7C5, C7
C7 45.62.70 (m, 2H)H6C2, C6
C8 ( CH2​OH )64.13.45 (dd, 1H, J =10.5, 5.0), 3.55 (dd, 1H, J =10.5, 6.5)H5C5
The Elucidation Logic

The structural map is built outward from the most distinctive feature: the primary alcohol.

  • The Anchor Point: The diasterotopic protons at δ 3.45 and 3.55 ppm integrate to 2H and are attached to the carbon at δ 64.1 ppm (HSQC). Their chemical shift is diagnostic of a CH2​ group adjacent to an oxygen atom (C8).

  • Establishing the Branch: COSY cross-peaks show that these C8 protons couple exclusively to a single methine proton at δ 2.75 ppm (H5). This proves the hydroxymethyl group is attached to a CH node.

  • Closing the Ring: HMBC correlations from H8 to C5 ( δ 58.4), and from H5 to the isolated methylene carbons C6 ( δ 31.2) and C3 ( δ 50.2), confirm the position of the substituent on the 1,4-diazepane ring. The upfield shift of C6 ( δ 31.2) is the hallmark of the only carbon in the ring not directly attached to a heteroatom.

NMRLogic C5 C5 H5 H5 C5->H5 HSQC H8 H8a/b H5->H8 COSY H6 H6a/b H5->H6 COSY C8 C8 (CH2OH) C8->H8 HSQC H8->C5 HMBC C6 C6 C6->H6 HSQC H6->C5 HMBC

Key 2D NMR correlations (COSY and HMBC) establishing the C5 connectivity.

Conclusion

The structural elucidation of (1,4-diazepan-5-yl)methanol demonstrates the necessity of a multifaceted analytical approach. By leveraging the specific ionization properties of the diamine for HRMS, utilizing deuterium exchange to simplify the complex pseudo-chair NMR multiplets, and mapping the connectivity via 2D NMR, we achieve a self-validating dataset. This rigorous methodology ensures absolute confidence in the structural integrity of this critical pharmaceutical building block, preventing downstream failures in drug development pipelines.

Sources

Exploratory

Technical Whitepaper: (1,4-Diazepan-5-yl)methanol (CAS 1278451-15-2) in Advanced Drug Discovery

Executive Summary (1,4-Diazepan-5-yl)methanol , uniquely identified by the CAS number 1278451-15-2 , is a highly specialized aliphatic heterocycle utilized extensively as a foundational building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Diazepan-5-yl)methanol , uniquely identified by the CAS number 1278451-15-2 , is a highly specialized aliphatic heterocycle utilized extensively as a foundational building block in medicinal chemistry[1][2]. As antimicrobial resistance (AMR) escalates into a global health crisis, the need for novel therapeutic interventions has never been more critical. This compound has emerged as a critical intermediate in the synthesis of next-generation[3][4]. By providing a conformationally flexible 1,4-diazepane core paired with a reactive hydroxymethyl handle, it enables the precise spatial arrangement of pharmacophores required to chelate active-site zinc ions in resistant bacterial strains[4].

Physicochemical Profiling & Nomenclature

To ensure accurate compound tracking and inventory management, the fundamental physicochemical properties and recognized nomenclature of the scaffold are summarized below.

PropertySpecification
IUPAC Name (1,4-Diazepan-5-yl)methanol
CAS Number 1278451-15-2[1][2]
Common Synonyms 1,4-Diazepan-5-ylmethanol[2]; Hexahydro-1H-1,4-diazepine-5-methanol[5]
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol [2]
SMILES String OCC1CCNCCN1[2]
Available Forms Free base[2]; Dihydrochloride salt[6]
Storage Conditions Sealed in dry environment, 2-8°C[2]

Mechanistic Role in Drug Discovery: Targeting Antimicrobial Resistance

Bacterial resistance to β-lactam antibiotics is frequently driven by the expression of metallo-β-lactamases (MBLs)—enzymes that utilize zinc ions (Zn²⁺) to hydrolyze the β-lactam ring, rendering the antibiotic entirely ineffective[3]. Overcoming this mechanism requires inhibitors that can selectively bind to these zinc ions without disrupting essential human metalloenzymes.

Expertise & Causality: The selection of the 1,4-diazepane ring over smaller heterocycles (such as piperazine or pyrrolidine) is highly intentional. The seven-membered diazepane structure possesses unique puckering dynamics, allowing it to adapt to the deep and flexible binding pockets of various MBL variants. Furthermore, the C5-hydroxymethyl group acts as a versatile synthetic vector. It can be oxidized to an aldehyde or carboxylic acid, or directly coupled to zinc-binding groups (ZBGs) such as thiols or tetrazoles, forming a highly targeted.

MBL_Inhibition cluster_0 Bacterial Resistance Pathway cluster_1 Therapeutic Intervention MBL Metallo-β-Lactamase (MBL) Expression Abx β-Lactam Antibiotic Degradation MBL->Abx Hydrolysis Inhibitor Diazepan-based MBL Inhibitor Zinc Active Site Zn2+ Chelation Inhibitor->Zinc Binding via C5 Appendages Zinc->MBL Enzymatic Inactivation

Figure 1: Mechanistic pathway of diazepane-based MBL inhibitors reversing bacterial resistance.

Synthetic Methodology & Experimental Protocols

The synthesis of (1,4-Diazepan-5-yl)methanol requires precise control over reduction and deprotection phases to maintain the integrity of the diazepane ring. The following self-validating protocol is adapted from [4].

Phase 1: Ester Reduction via Hydride Transfer

Objective: Conversion of methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate to (1,4-dibenzyl-1,4-diazepan-5-yl)methanol.

  • Initiation: Dissolve methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (4.0 g, 11.82 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL)[4].

  • Reduction: Carefully add Lithium Aluminum Hydride (LiAlH₄) (0.67 g, 17.73 mmol) in several portions[4].

    • Causality Check: The external bath temperature MUST be maintained strictly below 5°C[4]. LiAlH₄ is a highly reactive nucleophilic reducing agent; thermal control prevents the unwanted cleavage of the benzyl protecting groups or ring-opening side reactions.

  • Quenching (Fieser Method): Quench the reaction sequentially with water (0.7 mL), 15% aqueous NaOH (0.7 mL), and additional water (2.1 mL)[4].

    • Causality Check: This specific stoichiometric ratio ( n g LiAlH₄ : n mL H₂O : n mL 15% NaOH : 3n mL H₂O) is a self-validating step. It forces the aluminum salts to precipitate as a granular, easily filterable white solid, trapping impurities while leaving the basic amine product safely in solution.

  • Isolation: Filter the solid, concentrate the filtrate under vacuum, and purify via Preparative HPLC (e.g., X Bridge Prep C18, 30% to 100% Acetonitrile in water with 10 mmol/L NH₄HCO₃)[4].

Phase 2: Catalytic Debenzylation

Objective: Removal of N-benzyl protecting groups to yield the final (1,4-Diazepan-5-yl)methanol.

  • Preparation: Dissolve the intermediate (1.00 g, 3.22 mmol) in Methanol (15 mL)[4].

  • Catalyst Addition: Add Pearlman’s Catalyst, Pd(OH)₂/C (0.50 g, 20% wt)[4].

    • Causality Check: Pd(OH)₂/C is explicitly chosen over standard Pd/C because the hydroxide form provides superior catalytic turnover for sterically hindered N-benzyl groups on polyamine macrocycles.

  • Hydrogenation: Degas the mixture with hydrogen three times. Stir at room temperature for 30 hours under a hydrogen atmosphere (1.5 atm)[4].

  • Recovery: Filter the mixture to remove the palladium catalyst and evaporate the filtrate under vacuum to afford the pure title compound[4].

SynthWorkflow A Methyl 1,4-dibenzyl-1,4- diazepane-5-carboxylate B (1,4-Dibenzyl-1,4- diazepan-5-yl)methanol A->B LiAlH4, THF <5°C, Fieser Quench C (1,4-Diazepan-5-yl)methanol (Target Scaffold) B->C Pd(OH)2/C, H2 (1.5 atm) MeOH, 30h

Figure 2: Two-step synthetic workflow for (1,4-Diazepan-5-yl)methanol via reduction and debenzylation.

Analytical Validation

To ensure trustworthiness and batch-to-batch consistency, the synthesized compound must be validated using orthogonal analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The Phase 1 intermediate must display an [M + 1]⁺ peak at m/z 311[4]. The final deprotected product (Phase 2) should yield an [M + 1]⁺ peak at m/z 131.

  • Chromatographic Retention: Tracking the retention time (e.g., 3.54 min for the intermediate under the specified standard gradient conditions) acts as a rapid self-validating checkpoint before proceeding to the costly hydrogenation step[4].

References

  • Title: METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF (EP 3654968 B1)
  • Title: Tackling antibiotic resistance Source: Nature Reviews Microbiology URL: [Link]

Sources

Foundational

A Technical Guide to the Predicted Spectroscopic Data of (1,4-Diazepan-5-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical guide to the predicted spectroscopic characteristics of (1,4-Diazepan-5-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the predicted spectroscopic characteristics of (1,4-Diazepan-5-yl)methanol. In the absence of a consolidated, publicly available experimental dataset for this specific molecule, this guide leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. Detailed, field-proven experimental protocols for acquiring such data are provided, alongside an explanation of the causal relationships between molecular structure and spectral output. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and characterization of (1,4-diazepane derivatives and other novel chemical entities.

Introduction: The Structural Significance of (1,4-Diazepan-5-yl)methanol

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs.[1] The introduction of a hydroxymethyl group at the 5-position, creating (1,4-Diazepan-5-yl)methanol, adds a versatile functional handle for further synthetic elaboration and a key hydrogen-bonding moiety that can significantly influence pharmacokinetic and pharmacodynamic properties.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized molecules like (1,4-Diazepan-5-yl)methanol. This guide provides a detailed prediction of the expected spectroscopic data, offering a virtual "fingerprint" to aid researchers in their analytical endeavors.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the predicted spectroscopic data, the atoms of (1,4-Diazepan-5-yl)methanol have been systematically numbered. This convention will be used throughout the guide.

Figure 1: Structure of (1,4-Diazepan-5-yl)methanol with IUPAC numbering for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. The diazepane ring is conformationally flexible, which can lead to complex or broadened signals. The following predictions are based on a time-averaged conformation in a common deuterated solvent like CDCl₃ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom Position(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
H on N1, N4, O9 1.5 - 4.0 Broad Singlet (br s) 3H These protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They will exchange with D₂O, causing their signals to disappear.[2]
H on C8 (-CH₂OH) 3.5 - 3.8 Doublet (d) 2H These protons are adjacent to the chiral center (C5) and the electronegative oxygen (O9), shifting them downfield. They are diastereotopic and may appear as a doublet of doublets or a more complex multiplet.
H on C5 2.9 - 3.3 Multiplet (m) 1H This proton is a methine, adjacent to a nitrogen and the hydroxymethyl group. Its signal will be complex due to coupling with protons on C6, C7, and C8.

| H on C2, C3, C6, C7 | 2.5 - 3.1 | Multiplet (m) | 8H | These are the methylene protons of the diazepane ring. Due to the ring's flexibility and potential for complex coupling patterns, these signals are expected to overlap and appear as a complex multiplet.[3] The protons on carbons adjacent to nitrogen are deshielded.[4] |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom Position Predicted Chemical Shift (δ, ppm) Rationale & Notes
C8 (-CH₂OH) 60 - 68 This carbon is attached to the electronegative oxygen atom, causing a significant downfield shift.[5]
C5 55 - 65 This methine carbon is adjacent to two nitrogen atoms (in the ring) and the hydroxymethyl group, resulting in a downfield shift.
C2, C7 48 - 58 These carbons are adjacent to the N1 atom. Their chemical shifts are influenced by the electronegativity of nitrogen.[6]

| C3, C6 | 45 - 55 | These carbons are adjacent to the N4 atom. Slight differences in the chemical environment compared to C2/C7 may lead to distinct signals. |

Infrared (IR) Spectroscopy Predictions

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Rationale & Notes
3500 - 3200 O-H Stretch Alcohol (-OH) Strong, Broad The broadness is due to hydrogen bonding between molecules.[7] This is a very characteristic band for alcohols.
3400 - 3250 N-H Stretch Secondary Amine (-NH) Medium, Broad The presence of two secondary amines in the ring will result in absorption in this region. This band may overlap with the O-H stretch.[8]
3000 - 2850 C-H Stretch Alkane (sp³ C-H) Strong These absorptions are characteristic of all saturated C-H bonds in the molecule.[9]
1470 - 1450 C-H Bend Methylene (-CH₂-) Medium Corresponds to the scissoring vibration of the CH₂ groups in the ring and the substituent.
1250 - 1020 C-N Stretch Aliphatic Amine Medium This absorption arises from the stretching of the carbon-nitrogen bonds within the diazepane ring.[8]
1300 - 1000 C-O Stretch Primary Alcohol Strong A strong band in this region is indicative of the C-O single bond in the primary alcohol group.[7]

| 910 - 665 | N-H Wag | Secondary Amine | Strong, Broad | This out-of-plane bending vibration is characteristic of primary and secondary amines.[8] |

Mass Spectrometry (MS) Predictions

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For (1,4-Diazepan-5-yl)methanol (C₆H₁₄N₂O), the molecular weight is 130.19 g/mol .

Predicted Molecular Ion and Key Fragments

Under Electron Ionization (EI), the molecule is expected to ionize and fragment in predictable ways. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the predicted molecular ion (M⁺˙) at m/z = 130.[10]

Table 4: Predicted Key Mass Spectral Fragments

m/z Value Proposed Fragment Rationale & Notes
130 [C₆H₁₄N₂O]⁺˙ Molecular Ion (M⁺˙) . Its intensity may be low due to the facile fragmentation of the aliphatic cyclic structure.
99 [M - CH₂OH]⁺ Base Peak (Predicted) . Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) via alpha-cleavage adjacent to the C5 position. This results in a stable, resonance-stabilized iminium cation, which is often the most abundant fragment for amines.[11][12]
86 [C₄H₈N₂]⁺˙ or [C₅H₁₂N]⁺ Ring fragmentation. Loss of C₂H₄O (44 Da) or C₂H₄NH (44 Da).
71 [C₄H₉N]⁺ Cleavage of the ring, for example, loss of a C₂H₅N fragment.
58 [C₃H₈N]⁺ Alpha-cleavage adjacent to one of the ring nitrogens, leading to the loss of a C₃H₆N radical.
44 [C₂H₆N]⁺ A common fragment for ethylamine-containing structures, resulting from ring cleavage.

| 30 | [CH₄N]⁺ | The characteristic [CH₂=NH₂]⁺ fragment, common in the mass spectra of primary and secondary amines.[11] |

Predicted Fragmentation Pathway

The dominant fragmentation pathway is initiated by the loss of the hydroxymethyl substituent, driven by the formation of a stable iminium cation.

fragmentation M Molecular Ion (M+) m/z = 130 F1 Base Peak [M - CH2OH]+ m/z = 99 M->F1 - •CH2OH F2 Ring Fragments m/z = 86, 71, 58, 44, 30 F1->F2 Further Fragmentation

Figure 2: Predicted major fragmentation pathway for (1,4-Diazepan-5-yl)methanol.

Experimental Methodologies: A Self-Validating System

The following protocols describe standard, robust procedures for acquiring high-quality spectroscopic data for a novel compound like (1,4-Diazepan-5-yl)methanol.

Protocol for NMR Data Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and have minimal overlapping signals with the analyte.[13]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous solvents, a water-soluble standard like DSS or TSP may be used.

    • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion and resolution.

    • Shimming: Shim the magnetic field to achieve maximum homogeneity, which is essential for sharp, well-resolved peaks.

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum.

      • Set an appropriate spectral width to include all expected proton signals.

      • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

      • Ensure the relaxation delay (d1) is adequate (typically 1-5 seconds) for quantitative integration.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to singlets for each unique carbon.

      • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

Protocol for IR Data Acquisition
  • Objective: To identify the functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

    • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

    • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.

Protocol for Mass Spectrometry Data Acquisition
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology (GC-MS with Electron Ionization):

    • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

    • GC Method Development:

      • Select a suitable GC column (e.g., a non-polar DB-5ms).

      • Develop a temperature program that allows for the separation of the analyte from any impurities and the solvent. An initial low temperature, followed by a ramp to a higher temperature, is typical.

    • MS Setup:

      • Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. This standard energy ensures that fragmentation patterns are reproducible and comparable to library spectra.

      • Set the mass analyzer to scan a suitable m/z range (e.g., 35-300 amu).

    • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The compound will be vaporized, separated on the GC column, and then ionized and fragmented in the mass spectrometer.

    • Data Analysis:

      • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

      • Analyze the mass spectrum associated with that peak.

      • Identify the molecular ion peak and propose structures for the major fragment ions.

Figure 3: A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR, IR, and MS spectra for (1,4-Diazepan-5-yl)methanol. The predicted data, derived from established spectroscopic principles and analysis of related structures, offers a valuable reference for scientists working on the synthesis and characterization of this molecule. The detailed experimental protocols provide a clear and validated pathway for obtaining empirical data. By understanding the expected spectral features and the methodologies to acquire them, researchers, scientists, and drug development professionals can proceed with greater confidence in their analytical and synthetic endeavors.

References

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  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Li, J., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. Available at: [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PubChem. Hexahydro-1,4-diazepine. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Available at: [Link]

  • Webb, G.A. (2021). Homopiperazine (Hexahydro-1,4-diazepine). MDPI. Available at: [Link]

  • Ben Nasr, C., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. MDPI. Available at: [Link]

  • PubChem. 1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl-. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. 1,4-Diazepane-5,7-dione, 1,4-dibenzyl- - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • ResearchGate. (2025). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][14]diazepines. IV. Available at: [Link]

  • University of Regensburg. 1H NMR Spectroscopy. Available at: [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Available at: [Link]

  • Pacific Lutheran University. (2022). 1H NMR Chemical Shifts. Available at: [Link]

  • Millersville University. Amines. Available at: [Link]

  • Lambert, J. B., et al. (1970). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). 1,4‐Diazepane Ring‐Based Systems. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available at: [Link]

  • ResearchGate. 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide. Available at: [Link]

  • Rogoza, A.V., et al. (2018). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. Symmetry. Available at: [Link]

  • ResearchGate. Mass fragmentation pattern for complexes 1-4. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Reich, H. J. (2020). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]

  • NIST. Diazepam. NIST WebBook. Available at: [Link]

Sources

Exploratory

Advanced Synthesis and Reactivity of 1,4-Diazepines: A Comprehensive Technical Guide

Executive Summary 1,4-Diazepines, particularly 1,4-benzodiazepines, are widely recognized as "privileged scaffolds" in medicinal chemistry due to their compact, semi-rigid seven-membered ring structures. Their unique spa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Diazepines, particularly 1,4-benzodiazepines, are widely recognized as "privileged scaffolds" in medicinal chemistry due to their compact, semi-rigid seven-membered ring structures. Their unique spatial arrangement of substituents, combined with a low number of rotatable bonds, intermediate lipophilicity, and precise hydrogen-bonding capabilities, makes them highly effective for targeting the central nervous system (CNS) and exhibiting anticancer, anxiolytic, and anticonvulsant properties[1],[2].

This technical guide provides an in-depth analysis of the modern synthetic methodologies for 1,4-diazepines. Moving beyond traditional multi-step sequential syntheses, we explore high-efficiency multicomponent reactions (MCRs), transition-metal-catalyzed cyclizations, and ring-expansion strategies.

Mechanistic Pathways in 1,4-Diazepine Synthesis

The synthesis of the 1,4-diazepine core requires overcoming the entropic and enthalpic barriers associated with forming a seven-membered ring. Modern methodologies utilize thermodynamic driving forces—such as the release of steric strain or the formation of stable aromatic/amide systems—to facilitate cyclization.

Multicomponent Ugi-Deprotection-Cyclization (UDC) Strategy

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for assembling complex linear precursors with high atom economy. By reacting an amine (e.g., methyl anthranilate), an isocyanide, a Boc-protected amino aldehyde (e.g., Boc-glycinal), and a carboxylic acid, a highly functionalized dipeptide-like intermediate is formed[2].

Causality & Design Logic: Traditional Ugi reactions can take up to 48 hours. However, applying microwave irradiation accelerates the initial Schiff base formation and subsequent isocyanide α-addition, reducing the reaction time to just 30 minutes[2]. The critical design choice here is the use of a Boc-protecting group on the aldehyde component. This prevents premature, undesired side reactions during the Ugi-4CR. Upon acidic cleavage of the Boc group, the newly liberated primary amine undergoes spontaneous intramolecular condensation with the orthogonal ester group (from the anthranilate), driven by the thermodynamic stability of the resulting 1,4-benzodiazepine-2,5-dione system[2].

UDC_Strategy A Amine Component (e.g., Methyl anthranilate) C Ugi-4CR Intermediate (Microwave, 30 min) A->C B Isocyanide, Boc-glycinal, Carboxylic acid B->C D Deprotection (Boc Cleavage) C->D Acidic Conditions E Spontaneous Cyclization (Intramolecular Condensation) D->E Free Amine Formation F 1,4-Benzodiazepine Scaffold E->F Ring Closure

Figure 1: Logical workflow of the Ugi-Deprotection-Cyclization (UDC) strategy.

Palladium-Catalyzed Intramolecular Cyclization

Transition-metal catalysis offers exquisite regiocontrol for 1,4-diazepine synthesis. A prime example is the reaction of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates using a Pd(0) catalyst[3].

Causality & Design Logic: The use of Pd(PPh3​)4​ in a non-coordinating solvent like dioxane at 25 °C is highly deliberate. The Pd(0) species undergoes oxidative addition with the propargylic carbonate to form an electrophilic π -allylpalladium complex[3]. The N-tosyl group on the benzylamine is crucial; its strong electron-withdrawing nature increases the acidity of the adjacent N-H bond, allowing facile deprotonation even under mild conditions. The resulting sulfonamide anion acts as a potent nucleophile, attacking the π -allylpalladium intermediate to close the seven-membered ring via reductive elimination[3]. Conducting this at room temperature prevents the competitive polymerization of the alkyne moiety.

Pd_Catalyzed N1 N-Tosyl-2-aminobenzylamine N3 Pd(PPh3)4 Catalyst (Dioxane, 25 °C) N1->N3 N2 Propargylic Carbonate N2->N3 N4 π-Allylpalladium Complex N3->N4 Oxidative Addition N5 Intramolecular Amination N4->N5 Nucleophilic Attack N6 Substituted 1,4-Benzodiazepine N5->N6 Reductive Elimination

Figure 2: Mechanism of Pd-catalyzed cyclization forming substituted 1,4-benzodiazepines.

Ring Expansion Methodologies

Direct cyclization often suffers from entropic penalties. Ring expansion of pre-formed smaller heterocycles bypasses this issue.

  • Schmidt Reaction: N-alkyl-4-piperidones react with hydrazoic acid to yield N1​ -alkyl-1,4-diazepin-5-ones. The migration of the carbon-carbon bond to the electron-deficient nitrogen is driven by the expulsion of nitrogen gas ( N2​ ), rendering the reaction thermodynamically irreversible[4].

  • Base-Promoted Rearrangement: 3-aminoquinoline-2,4-diones undergo an unprecedented molecular rearrangement under basic conditions (e.g., using 1,1,3,3-tetramethylguanidine or NaOEt) to form 1,4-benzodiazepine-2,5-diones[5]. The expansion is driven by the relief of steric strain in the fused bicyclic system and the formation of a highly stable diamide 1,4-diazepine core.

Quantitative Data on Reaction Efficiencies

The following table summarizes the comparative efficiencies, reaction conditions, and yields of the primary 1,4-diazepine synthesis routes discussed.

Synthetic StrategyKey Starting MaterialsCatalyst / ReagentsConditionsAvg. YieldRef
UDC (Ugi-4CR) Methyl anthranilate, Isocyanide, Boc-glycinal, AcidMicrowave (Step 1), TFA (Step 2)MW, 30 min RT22–69% (over 2 steps)[2]
Pd-Catalyzed Cyclization N-Tosyl-2-aminobenzylamine, Propargylic carbonate Pd(PPh3​)4​ (10 mol%)Dioxane, 25 °C, 3 h28–74%[3]
[5+2] Annulation Imidazolidines, Ynamides Tf2​O (Promoter)Metal-free, MildModerate to Excellent[1]
Base-Promoted Expansion 3-Aminoquinoline-2,4-dionesNaOEt or TetramethylguanidineMild basic conditionsHigh[5]

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies outline the critical parameters for synthesizing 1,4-diazepines.

Protocol A: Microwave-Assisted UDC Synthesis of 1,4-Benzodiazepines[2]

This protocol utilizes microwave dielectric heating to overcome the activation energy barrier of the MCR rapidly.

  • Preparation of the Ugi Mixture: In a microwave-safe vial, dissolve methyl anthranilate (1.0 equiv), Boc-glycinal (1.0 equiv), and the selected carboxylic acid (1.0 equiv) in methanol (0.5 M concentration).

  • Isocyanide Addition: Add the isocyanide component (1.0 equiv) dropwise to the mixture. Seal the vial.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 100 °C for 30 minutes.

    • Self-Validation Step: Analyze an aliquot via LC-MS. The disappearance of the starting materials and the presence of the Boc-protected Ugi intermediate mass confirm step completion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Deprotection & Cyclization: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA cleaves the Boc group, generating a highly nucleophilic free amine that spontaneously attacks the adjacent methyl ester, expelling methanol and closing the 1,4-diazepine ring.

  • Purification: Neutralize the mixture with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash column chromatography to isolate the 1,4-benzodiazepine scaffold.

Protocol B: Palladium-Catalyzed Cyclization of 2-Aminobenzylamines[3]

This protocol leverages the precise regiocontrol of Pd(0) to form the seven-membered ring without high-temperature degradation.

  • System Purging: Flame-dry a Schlenk tube and purge with Argon three times to ensure an oxygen-free environment, preventing the oxidation of the Pd(0) catalyst.

  • Reagent Loading: Add N-tosyl-disubstituted 2-aminobenzylamine (94.2 µmol) and propargylic carbonate (123 µmol) to the tube.

  • Solvent & Catalyst Addition: Inject anhydrous dioxane (0.5 mL) followed by the rapid addition of Pd(PPh3​)4​ (10.9 mg, 9.4 µmol, 10 mol%).

  • Reaction Execution: Stir the reaction mixture continuously at 25 °C for 3 hours.

    • Self-Validation Step: Monitor via TLC (Hexane/Ethyl Acetate). The formation of a new, highly UV-active spot with a lower Rf than the starting amine indicates successful cyclization.

  • Workup: Dilute the reaction mixture with water and extract three times with Ethyl Acetate (AcOEt).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , concentrate in vacuo, and purify via silica gel chromatography to yield the substituted 1,4-benzodiazepine (e.g., as colorless quadrilaterals, mp. 147–150 °C).

References

  • - Current Organic Synthesis[1] 2. - ACS Combinatorial Science / NIH Public Access[2] 3. - Molecules (MDPI)[3]

  • - Journal of the American Chemical Society / PubMed[6] 5. - Heterocyclic Communications[4] 6. - The Journal of Organic Chemistry (ACS)[5]

Sources

Foundational

Thermochemistry of Substituted Diazepines: Energetics, Stability, and Formulation Dynamics

Executive Summary Substituted diazepines (including 1,4-benzodiazepines) represent a privileged structural scaffold in neuropharmacology, widely prescribed for their anxiolytic, anticonvulsant, and hypnotic properties. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted diazepines (including 1,4-benzodiazepines) represent a privileged structural scaffold in neuropharmacology, widely prescribed for their anxiolytic, anticonvulsant, and hypnotic properties. As the pharmaceutical industry shifts toward amorphous solid dispersions to rescue poorly water-soluble pipeline drugs, understanding the fundamental thermochemistry of these molecules is no longer optional—it is a critical path to regulatory approval. This whitepaper provides an authoritative guide on the thermodynamic profiling of substituted diazepines, detailing the causality behind phase transitions, self-validating calorimetric protocols, and computational solubility predictions.

The Thermodynamic Landscape of Diazepines

The substitution patterns on the diazepine ring (e.g., halogenation at C7, methylation at N1) profoundly impact the molecule's crystal lattice energy and intermolecular hydrogen bonding network. For instance, the presence of N-H···O=C hydrogen bonds in demethylated derivatives like Nordazepam significantly increases the enthalpy of melting ( ΔHm​ ) compared to methylated analogs like Diazepam.

Amorphous formulations are increasingly utilized to enhance the bioavailability of these poorly soluble APIs. However, the thermodynamic drive to crystallize poses severe stability risks. Differential Scanning Calorimetry (DSC) serves as the gold standard for quantifying the glass transition temperature ( Tg​ ), melting enthalpy ( ΔHm​ ), and heat capacity changes ( ΔCp​ ) (1)[1].

Quantitative Thermochemical Profiles

The relationship between the melting point ( Tm​ ) and the glass transition temperature ( Tg​ ) is a critical predictor of amorphous stability. The empirical rule Tg​≈0.7×Tm​ is generally observed for van der Waals molecular liquids, including diazepines (2)[2].

Table 1: Thermochemical Properties of Selected Benzodiazepines

CompoundMolecular FormulaMelting Point ( Tm​ , K)Glass Transition ( Tg​ , K) Tg​/Tm​ Ratio
Diazepam C16H13ClN2O404.1~3150.78
Nordazepam C15H11ClN2O487.0~3450.71
Tetrazepam C16H17ClN2O415.6~3110.75

Data synthesized from comparative physical studies of crystalline vs. amorphous states[2].

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, all thermochemical characterization must be executed as a self-validating system. Below are the field-proven methodologies for extracting high-fidelity thermodynamic data.

Protocol 1: Heat Capacity and Enthalpic Relaxation via DSC

Causality: Amorphous benzodiazepines exist in a non-equilibrium state and undergo enthalpic relaxation toward the supercooled liquid state during storage. To accurately quantify this relaxation, the thermal history must first be completely erased. Hermetically sealed aluminum pans are strictly required to prevent the volatilization of residual moisture or the API itself, which would artificially alter the heat flux signal and skew the calculated heat capacity ( ΔCp​ ) (3)[3].

  • Sample Preparation: Weigh 5–10 mg of the diazepine powder into a hermetic aluminum pan using a microbalance (0.01 mg sensitivity). Seal the pan and prepare an identical empty reference pan.

  • Thermal History Erasure: Heat the sample at 10 K/min to 10 K above its established Tm​ (e.g., 414 K for Diazepam). Hold isothermally for 3 minutes to ensure complete melting and destruction of crystalline nuclei.

  • Quench Cooling: Rapidly cool the sample at ≥50 K/min to 123 K to trap the amorphous state and prevent recrystallization.

  • Isothermal Aging & Heat Capacity Measurement: Heat the sample at 10 K/min through the glass transition region. The step-change in the baseline heat flow represents ΔCp​ .

  • Validation Check (Self-Validation): Perform a second immediate heating ramp. The Tg​ onset and ΔCp​ must replicate within 1%. Any deviation indicates sample degradation or hermetic seal failure during the first melt.

Protocol 2: Sublimation Enthalpy via Knudsen Effusion

Causality: The intrinsic aqueous solubility of a diazepine is directly governed by its crystal lattice energy, which is experimentally approximated via the enthalpy of sublimation ( Δsub​H∘ ). Conducting this under high vacuum ensures that the mean free path of the effusing vapor molecules exceeds the orifice diameter, guaranteeing molecular flow and preventing vapor re-condensation.

  • System Calibration: Calibrate the effusion cell using a high-purity reference standard (e.g., benzoic acid) to determine the apparatus constant.

  • High-Vacuum Effusion: Load the crystalline diazepine into the Knudsen cell. Evacuate the chamber to <10−5 Torr.

  • Isothermal Mass Loss: Record the rate of mass loss ( Δm/Δt ) at 5 distinct isothermal steps below the API's melting point.

  • Clausius-Clapeyron Derivation: Calculate the vapor pressure at each temperature. Plot ln(P) versus 1/T ; the slope of this line equals −Δsub​H∘/R .

  • Validation Check (Self-Validation): The R2 of the Clausius-Clapeyron plot must be ≥0.995 . A non-linear plot indicates thermal degradation or a polymorphic transition occurring during the measurement.

Visualizing Thermochemical Workflows

Workflow API Substituted Diazepine API (Solid-State) DSC Differential Scanning Calorimetry (Heat Capacity & Phase Transitions) API->DSC Thermal Profiling Bomb Bomb Calorimetry (Enthalpy of Combustion) API->Bomb Combustion Effusion Knudsen Effusion (Sublimation Enthalpy) API->Effusion Vaporization Synthesis Thermochemical Data Synthesis (Formation Enthalpy & Stability) DSC->Synthesis ΔCp, Tg, Tm Bomb->Synthesis ΔcH° Effusion->Synthesis ΔsubH°

Fig 1: Solid-state thermochemical characterization workflow for diazepine APIs.

Computational Thermochemistry and Solubility Prediction

Empirical measurements are increasingly augmented by in silico physics-based modeling. Density Functional Theory (DFT) provides deep insights into gas-phase enthalpies of formation and structural stabilities. Studies utilizing the B3LYP/6-311G+(d,p) level of theory have successfully mapped the electrostatic potential and thermodynamic stability of substituted benzodiazepines, proving that specific halogen substitutions (e.g., in Lorazepam) yield highly negative energy values, denoting superior structural stability (4)[4].

Furthermore, the sublimation thermodynamic cycle is utilized to predict intrinsic aqueous solubility. By calculating the sublimation free energy ( ΔGsub​ ) and the hydration free energy ( ΔGhydr​ ), researchers can bypass the complex phonon mode calculations of the solid state, directly correlating these values to experimental solubility profiles (5)[5].

ThermoCycle Solid Solid API (Crystal Lattice) Gas Gas Phase API (Isolated Molecules) Solid->Gas Sublimation (ΔG_sub) Aqueous Aqueous API (Hydrated State) Solid->Aqueous Dissolution (ΔG_diss) Gas->Aqueous Hydration (ΔG_hydr)

Fig 2: Sublimation thermodynamic cycle for predicting API aqueous solubility.

References

  • Stability prediction of amorphous benzodiazepines by calculation of the mean relaxation time constant using the Williams-Watts decay function Source: PubMed / European Journal of Pharmaceutics and Biopharmaceutics URL
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency Source: ACS Publications / Molecular Pharmaceutics URL
  • Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids Source: MDPI / Pharmaceutics URL
  • Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies Source: ResearchGate / European Journal of Chemistry URL
  • Guiding Lead Optimization for Solubility Improvement with Physics-Based Modeling Source: ACS Publications / Molecular Pharmaceutics URL

Sources

Exploratory

The 1,4-Diazepine Core: Historical Discovery, Structural Evolution, and Synthetic Methodologies

Introduction: The Privileged Scaffold in Medicinal Chemistry In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" refers to a core molecular framework capable of providing high-affinity ligands for diverse biological targets. The 1,4-diazepine core—a seven-membered heterocyclic ring containing two nitrogen atoms separated by two carbon atoms—stands as one of the most pharmacologically significant scaffolds in modern drug discovery[1]. When fused to a benzene ring, it forms the 1,4-benzodiazepine structure, a motif that fundamentally revolutionized the treatment of central nervous system (CNS) disorders, including anxiety, insomnia, and epilepsy[2].

This whitepaper explores the serendipitous discovery of the 1,4-diazepine core, details the mechanistic causality of its synthetic protocols, and maps the structure-activity relationships (SAR) that dictate its pharmacokinetic profiles.

The Serendipitous Discovery: Leo Sternbach's Ring Expansion

The discovery of the first 1,4-benzodiazepine is a landmark example of serendipity intersecting with empirical chemical intuition. In the mid-1950s, chemist Leo Sternbach, working at Hoffmann-La Roche, was tasked with developing new tranquilizers[3]. Given the limited understanding of neuropharmacology at the time, Sternbach took an empirical approach, revisiting a class of compounds he had studied two decades earlier: quinazoline-3-oxides (originally investigated as dyes)[4].

Sternbach synthesized approximately 40 quinazoline derivatives, all of which proved pharmacologically inert[5]. The breakthrough occurred through a deviation in standard experimental protocol.

The Causality of the Ring Expansion: Standard nucleophilic substitution of the quinazoline-N-oxide with secondary amines yielded expected, but inactive, tertiary amines[3]. However, when Sternbach treated the intermediate with a primary amine (methylamine), the reaction did not follow simple substitution. Instead, the primary amine facilitated a nucleophilic addition at the C-2 position of the quinazoline ring. This intermediate was unstable, triggering a spontaneous rearrangement that expanded the six-membered quinazoline ring into a seven-membered 1,4-diazepine ring[3].

The resulting compound, initially named methaminodiazepoxide and later branded as Chlordiazepoxide (Librium) , exhibited unprecedented anxiolytic, hypnotic, and muscle-relaxant properties in murine models[6]. This serendipitous ring expansion birthed the entire benzodiazepine drug class[7].

Logical workflow of the serendipitous 1,4-benzodiazepine discovery.

Mechanism of Action: Allosteric Modulation of GABA_A Receptors

The pharmacological efficacy of the 1,4-diazepine core is rooted in its highly specific interaction with the γ -aminobutyric acid type A (GABA A​ ) receptor, a ligand-gated chloride ion channel[8].

Benzodiazepines do not act as direct agonists (orthosteric binding). Instead, they bind to a distinct allosteric site located at the interface between the α and γ subunits of the GABA A​ receptor[2].

Mechanistic Causality: Binding of the 1,4-diazepine core induces a conformational shift in the receptor that allosterically increases the binding affinity of the endogenous neurotransmitter, GABA, to its orthosteric site[9]. This heightened affinity increases the frequency of chloride channel openings. The resulting influx of negatively charged chloride ions (Cl ) hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and effectively dampening CNS excitability[8].

GABA_A receptor allosteric modulation signaling pathway.

Pharmacokinetic Profiles & Structural Evolution

Following the success of chlordiazepoxide, medicinal chemists systematically modified the 1,4-diazepine core to optimize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The removal of the N-oxide group and the introduction of a carbonyl group at the C-2 position yielded Diazepam (Valium) in 1963, which exhibited vastly superior potency and a more favorable safety profile[3].

The table below summarizes the quantitative PK data and structural modifications of key 1,4-benzodiazepines[6],[9]:

CompoundCore ModificationElimination Half-Life (hrs)Active Metabolite Half-LifePrimary Clinical Utility
Chlordiazepoxide N4-oxide, C2-methylamino5–3036–200 (Desmethyldiazepam)Alcohol withdrawal, Anxiety
Diazepam C2-oxo, N1-methyl20–10036–200 (Desmethyldiazepam)Muscle spasms, Seizures
Oxazepam C3-hydroxyl4–15N/A (Direct glucuronidation)Anxiety with hepatic impairment
Lorazepam C2'-chloro, C3-hydroxyl10–20N/AStatus epilepticus, Sedation
Alprazolam Triazolo-fused ring11–15Minimal clinical impactPanic disorders

Note: Compounds lacking active metabolites (e.g., Oxazepam, Lorazepam) undergo direct Phase II glucuronidation, making them safer for elderly patients or those with hepatic impairment.

Experimental Syntheses: Step-by-Step Methodology

The classical synthesis of the 1,4-benzodiazepine core is a robust, self-validating protocol that relies on sequential functional group transformations followed by an intramolecular cyclization[3].

Protocol: Synthesis of 1,4-Benzodiazepine-N-oxides

Objective: To construct the 7-membered diazepine ring from a substituted 2-aminobenzophenone precursor.

Step 1: Oxime Formation

  • Procedure: Dissolve 2-aminobenzophenone in ethanol. Add an equimolar amount of hydroxylamine hydrochloride and reflux the mixture.

  • Causality: The hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This dehydration reaction yields an oxime, introducing the critical nitrogen atom required for the subsequent ring closure. The reaction predominantly yields the E-stereoisomer due to steric hindrance between the phenyl rings[3].

Step 2: Acylation & Linker Attachment

  • Procedure: Isolate the oxime and dissolve it in a non-polar solvent (e.g., dichloromethane). Slowly add chloroacetyl chloride dropwise in the presence of a mild base (to neutralize HCl byproduct).

  • Causality: The primary amine on the anthranilic moiety acts as a nucleophile, selectively attacking the highly electrophilic acyl chloride (preferentially over the alkyl chloride). This forms a chloroacetamide intermediate, effectively attaching the 2-carbon aliphatic bridge necessary to span the gap for a 7-membered ring.

Step 3: Intramolecular Cyclization

  • Procedure: Treat the chloroacetamide intermediate with a strong base (e.g., NaOH) and apply heat.

  • Causality: The strong base deprotonates the relatively acidic oxime nitrogen, transforming it into a potent nucleophile. The spatial proximity of the terminal alkyl chloride enables an entropically favored intramolecular S N​ 2 attack. The chloride leaving group is expelled, closing the 1,4-diazepine ring to yield the final benzodiazepine-N-oxide[3].

Step-by-step synthetic workflow for 1,4-benzodiazepine-N-oxides.

Conclusion

The discovery of the 1,4-diazepine core remains a masterclass in empirical medicinal chemistry. Leo Sternbach's serendipitous ring expansion transformed our approach to neuropharmacology, proving that minor structural modifications can yield profound changes in biological activity. Today, the 1,4-diazepine scaffold continues to be actively researched, not only as an anxiolytic but as a versatile core for novel anti-cancer, anti-inflammatory, and targeted CNS therapeutics[1].

References

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis IntechOpen 3

  • Chemical and Biological Properties of Benzodiazepines Research Journal of Pharmacy and Technology 8

  • The Librium Story Benzo.org.uk 5

  • Librium and Valium - anxious times Royal Society of Chemistry 4

  • Chlordiazepoxide Wikipedia 6

  • Leo Sternbach and the benzodiazepines 60 years on: A revolutionary treatment for anxiety disorders ResearchGate 2

  • Impact of scheduling drugs under the 1971 convention on psychotropic substances - the benzodiazepines reappraised EPrints USM 9

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design Taylor & Francis 1

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery National Institutes of Health (PMC) 7

Sources

Foundational

Engineering Stereocenters in 1,4-Diazepane Scaffolds: A Technical Guide to Chiral Synthesis and Conformational Dynamics

Executive Summary The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. Its conformational flexibility and capacity for diverse functionalization make it an ideal vect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold in modern medicinal chemistry. Its conformational flexibility and capacity for diverse functionalization make it an ideal vector for disrupting complex protein-protein interactions and binding to G-protein-coupled receptors (GPCRs). However, the introduction of chirality into the diazepane core—specifically at the C5 or C7 positions—presents significant synthetic and analytical challenges.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind stereochemical design in diazepane derivatives, using the dual orexin receptor antagonist (DORA) suvorexant as a primary case study. We will explore the structural biology that necessitates enantiomeric purity, evaluate the evolution of its asymmetric synthesis, and provide a self-validating experimental protocol for the catalytic generation of chiral diazepanes.

Conformational Dynamics and Pharmacological Causality

The biological efficacy of diazepane derivatives is rarely agnostic to stereochemistry. In the case of suvorexant (MK-4305), a first-in-class DORA for the treatment of insomnia, the chirality of the methyl group on the 1,4-diazepane ring dictates the molecule's global 3D architecture[1].

The U-Shaped Bioactive Conformation

During early drug discovery, both the (R)- and (S)-antipodes of the diazepane core were evaluated. Experimental and computational studies revealed that the (R)-isomer possesses superior potency for orexin receptor binding[1]. The causality behind this lies in the thermodynamics of receptor binding:

  • The (R)-Enantiomer: The specific stereocenter forces the molecule to adopt a folded, "U-shaped" (face-to-face) bioactive conformation[2]. This geometry perfectly aligns the terminal aromatic rings to maximize key hydrogen bonding and van der Waals contacts with critical residues within the transmembrane helices of OX1R and OX2R, effectively blocking neuropeptide binding[1].

  • The (S)-Enantiomer: Inversion of the stereocenter energetically favors an extended conformation. When attempting to bind the receptor, this extended shape causes severe steric clashes within the binding pocket, leading to a precipitous drop in target affinity[2].

Strategic Evolution of Enantioselective Synthesis

The requirement for strict enantiomeric purity (>99% ee) necessitates robust synthetic methodologies. Historically, the pharmaceutical industry relied on classical resolution, but scale-up demands have driven a shift toward asymmetric catalysis.

  • Classical Resolution: Early routes synthesized racemic diazepane and utilized dibenzoyl-D-tartaric acid or chiral stationary phase HPLC for resolution[1]. Causality for abandonment: This method intrinsically limits the theoretical yield to 50%, generating unacceptable chemical waste at the kilogram scale[3].

  • Chemocatalytic Asymmetric Reductive Amination: To bypass the 50% yield limit, a Ru-catalyzed intramolecular transfer hydrogenation was developed[4]. By utilizing a modified Noyori-type catalyst (RuCl(p-cymene)ArSO2DPEN), the transient cyclic imine is reduced with high facial selectivity.

  • Biocatalytic Approaches: Recently, imine reductases (IREDs) and transaminases have been engineered to perform this transformation in aqueous media, offering superior ee profiles and lower environmental impact[3][5].

G A Acyclic Aminoketone Precursor B Ru-Transfer Hydrogenation A->B Chemocatalytic C Biocatalytic IREDs A->C Enzymatic D (R)-1,4-Diazepane Core B->D (R,R)-Catalyst E (S)-1,4-Diazepane Core B->E (S,S)-Catalyst C->D (R)-selective IRED C->E (S)-selective IRED

Fig 1: Logical pathways for the enantioselective synthesis of chiral 1,4-diazepane cores.

Quantitative Analysis of Synthetic Methodologies

To objectively evaluate the transition from classical to catalytic methods, the following table summarizes the performance metrics of various synthetic strategies for the (R)-5-methyl-1,4-diazepane core.

Synthesis MethodologyReagent / Catalyst SystemMax Yield (%)Enantiomeric Excess (ee %)Scalability & E-Factor
Classical Resolution Dibenzoyl-D-tartaric acid< 50%74.0%Low (High waste)
Chiral HPLC Separation Chiralpak AD-H< 50%> 99.0%Low (High solvent use)
Asymmetric Transfer Hydrogenation RuCl(p-cymene)ArSO2DPEN97.0%94.5%High (>100 kg scale)
Biocatalysis (IRED) Leishmania major IR1> 90.0%> 99.0%High (Green chemistry)
Biocatalysis (Transaminase) CDX-017 Enzyme> 90.0%> 99.0%High (Green chemistry)

Data synthesized from benchmark scale-up studies of suvorexant intermediates[3][4][5].

Self-Validating Experimental Workflow: Ru-Catalyzed Asymmetric Reductive Amination

To ensure scientific integrity and reproducibility, the following protocol details the Ru-catalyzed intramolecular asymmetric reductive amination. This protocol is designed as a self-validating system : it incorporates mandatory In-Process Controls (IPCs) that dictate whether the batch proceeds, ensuring downstream resources are not wasted on racemic mixtures.

Protocol: Synthesis of (R)-5-methyl-1,4-diazepane derivative

Rationale: The acyclic aminoketone undergoes acid-catalyzed deprotection and spontaneous cyclization to an imine. The Ru-catalyst then delivers a hydride selectively to one face of the imine, dictated by the steric bulk of the DPEN ligand.

Step 1: Substrate Preparation & Deprotection

  • Dissolve the Boc-protected acyclic aminoketone precursor (1.0 eq) in anhydrous ethyl acetate (EtOAc) at 20°C.

  • Introduce gaseous HCl (3.0 eq) to the reactor.

  • Causality Check: The removal of the Boc group exposes the primary amine, which spontaneously attacks the internal ketone to form the seven-membered cyclic imine intermediate.

Step 2: Catalyst Activation

  • In a separate Schlenk flask under N₂, dissolve the (S,S)-RuCl(p-cymene)ArSO2DPEN catalyst (0.01 eq) in anhydrous dichloromethane (DCM).

  • Add a sub-stoichiometric amount of triethylamine (Et₃N) to generate the active 16-electron ruthenium-amide species.

Step 3: Transfer Hydrogenation

  • Transfer the active Ru-catalyst solution to the main reactor containing the cyclic imine.

  • Add a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture (5:2 ratio, 5.0 eq of HCOOH).

  • Causality Check: Formic acid acts as the stoichiometric hydride source. As the Ru-catalyst transfers a hydride to the imine, it is regenerated by decarboxylation of the formate ion.

  • Stir the reaction at 40°C for 12 hours.

Step 4: In-Process Control (IPC) - Self-Validation Check

  • Withdraw a 0.5 mL aliquot, quench with saturated NaHCO₃, and extract with EtOAc.

  • Analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

  • Decision Gate:

    • If ee is ≥ 94.5% and conversion is > 95%: Proceed to Step 5.

    • If ee is < 94.5%: The facial selectivity of the catalyst has been compromised (likely due to oxygen ingress or moisture). The batch must be diverted to classical resolution.

Step 5: Isolation and Purification

  • Quench the main reaction mixture with 1N NaOH to neutralize excess formic acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-diazepane core as a highly viscous oil.

Workflow S1 Step 1: Deprotection & Imine Formation S3 Step 3: Asymmetric Transfer Hydrogenation S1->S3 S2 Step 2: Ru-Catalyst Activation (N2 atm) S2->S3 IPC IPC: Chiral HPLC (Target >94.5% ee) S3->IPC S4 Step 5: Product Isolation IPC->S4 Pass (ee ≥ 94.5%) Fail Divert to Classical Resolution IPC->Fail Fail (ee < 94.5%)

Fig 2: Self-validating operational workflow for the Ru-catalyzed synthesis of chiral diazepanes.

Conclusion

The stereochemistry of 1,4-diazepane derivatives is not merely a structural footnote; it is the fundamental driver of their pharmacological efficacy. As demonstrated by suvorexant, the (R)-stereocenter dictates a highly specific U-shaped conformation required for GPCR antagonism. By transitioning from wasteful classical resolution to highly efficient transition-metal and biocatalytic asymmetric reductive aminations, drug development professionals can achieve the rigorous enantiomeric purity required for clinical success while maintaining scalable, self-validating manufacturing processes.

References

  • Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder, ACS Publications,[Link]

  • Shaping suvorexant: application of experimental and theoretical methods for driving synthetic designs, PMC / Journal of Computer-Aided Molecular Design,[Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate, Chinese Chemical Letters,[Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals, MDPI,[Link]

  • Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination, ResearchGate,[Link]

Sources

Exploratory

Commercial suppliers of (1,4-Diazepan-5-yl)methanol

An In-Depth Technical Guide to the Commercial Procurement and Synthetic Integration of (1,4-Diazepan-5-yl)methanol Executive Summary The 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Procurement and Synthetic Integration of (1,4-Diazepan-5-yl)methanol

Executive Summary

The 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold in modern medicinal chemistry, offering a distinct conformational landscape compared to traditional six-membered piperazines[1]. By expanding the ring size, medicinal chemists can access novel spatial vectors that enhance binding affinity in complex targets, ranging from G-protein coupled receptors (e.g., CB2 agonists)[2] to serine proteases like Factor Xa[3]. Within this chemical space, (1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2) represents a highly versatile, bifunctional building block. The C5-hydroxymethyl group provides an essential handle for late-stage functionalization, while the diamine core modulates the physicochemical properties (e.g., pKa and aqueous solubility) of the parent drug molecule.

Mechanistic Utility of the Scaffold

Before procuring this building block, it is critical to understand the causality behind its structural advantages in drug design:

  • Conformational Flexibility: The 7-membered ring introduces a higher degree of flexibility than piperazine, allowing the scaffold to adapt to induced-fit binding pockets[1].

  • The 5-Hydroxymethyl Vector: The hydroxymethyl group serves as a critical hydrogen bond donor/acceptor. In synthetic workflows, it acts as an orthogonal attachment point for fluorophores, PROTAC linkers, or targeted covalent warheads without compromising the basicity of the ring nitrogens.

  • Steric Differentiation: The presence of the hydroxymethyl group at C5 creates an asymmetric steric environment between the two secondary amines (N1 and N4). N4 is significantly more sterically hindered than N1, a property that can be exploited for regioselective functionalization.

Commercial Landscape & Supplier Evaluation

Sourcing high-quality (1,4-Diazepan-5-yl)methanol is the foundational step of any synthetic campaign. Because aliphatic diamines are highly prone to absorbing atmospheric carbon dioxide (forming carbamates) and moisture, evaluating supplier packaging and purity specifications is paramount.

Table 1: Commercial Supplier Specifications
Supplier NameCatalog NumberPurity SpecTypical FormatHazMat Status
ChemScene CS-0753446≥ 95%Sealed, 2-8°CNon-Hazardous[4]
AA Blocks AA0FBVYN≥ 95%Neat / SolidStandard[5]
Leyan (乐研试剂) 1118820*≥ 95%Neat / SolidStandard[6]

*Note: Leyan prominently supplies the N1-Boc protected derivative (CAS 1369494-20-1)[6], highlighting the industry demand for pre-differentiated scaffolds where the less hindered nitrogen is already masked.

Quality Control (QC) & Analytical Validation Protocol

Expertise & Experience: Never assume the anhydrous nature of commercially sourced aliphatic amines. Water content directly quenches electrophilic reagents (e.g., Boc anhydride, acid chlorides), leading to inaccurate stoichiometric calculations and reaction failure.

Self-Validating QC Workflow:

  • Karl Fischer (KF) Titration: Weigh 50 mg of the procured (1,4-Diazepan-5-yl)methanol. Dissolve in anhydrous methanol and titrate.

    • Causality: If water content exceeds 0.5%, azeotropic distillation with anhydrous toluene is required. Toluene forms a minimum-boiling azeotrope with water, allowing for the gentle removal of moisture under reduced pressure without subjecting the amine to oxidative degradation.

  • LC-MS & NMR Profiling: Run a standard LC-MS gradient (5-95% MeCN/H2O, 0.1% FA) to confirm the exact mass (M+H = 131.2). Acquire a quantitative 1H-NMR spectrum in D2O or CDCl3 to establish a baseline purity profile and rule out regioisomeric impurities (e.g., 6-hydroxymethyl analogs).

Synthetic Integration: Regioselective Protection Protocol

To utilize (1,4-Diazepan-5-yl)methanol effectively, one must selectively protect one of the nitrogens. The following protocol leverages the inherent steric hindrance at N4 (adjacent to the C5-hydroxymethyl group) to selectively protect the N1 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (130.2 mg) of validated, anhydrous (1,4-Diazepan-5-yl)methanol in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures maximize the kinetic differentiation between the sterically hindered N4 and the unhindered N1, preventing over-protection.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc2O, 1.0 mmol, 218 mg) in 2 mL DCM dropwise over 30 minutes.

  • Self-Validation (TLC & NMR): After 2 hours, quench a 10 µL aliquot in methanol and spot on silica TLC (eluent: 10% MeOH in DCM with 1% NH4OH). Stain with ninhydrin. A single major spot indicates successful mono-protection.

    • System Validation: To definitively confirm N1 protection over N4, perform 2D NMR (HMBC) on the purified product. A cross-peak between the Boc carbonyl carbon and the C2/C7 protons confirms N1 protection.

  • Workup: Warm to room temperature, wash with saturated aqueous NaHCO3, dry over Na2SO4, and concentrate in vacuo to yield the N1-Boc intermediate.

Workflow Procurement Commercial Procurement CAS: 1278451-15-2 QC_KF Karl Fischer Titration (Water Content <0.5%) Procurement->QC_KF Sample Prep QC_NMR 1H/13C NMR & LC-MS (Purity & Identity) Procurement->QC_NMR Aliquot Drying Azeotropic Drying (Toluene) QC_KF->Drying If H2O > 0.5% Protection Regioselective Protection (Boc2O / Cbz-Cl) QC_KF->Protection If H2O < 0.5% QC_NMR->Protection Purity > 95% Drying->Protection Anhydrous State Derivatization O-Alkylation or Amidation (Target Scaffold) Protection->Derivatization Purified Intermediate

Figure 1: Analytical validation and synthetic integration workflow for (1,4-Diazepan-5-yl)methanol.

References

  • Title: 1278451-15-2 | 1,4-Diazepan-5-ylmethanol[4] Source: ChemScene URL: 4

  • Title: 1278451-15-2 | (1,4-diazepan-5-yl)methanol[5] Source: AA Blocks URL: 5

  • Title: 5-(羟甲基)-1,4-二氮杂环庚烷-1-甲酸叔丁酯[6] Source: Leyan (乐研试剂) URL: 6

  • Title: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents[1] Source: Scientific Research Publishing URL: 1

  • Title: Aryl 1,4-diazepane compounds as potent and selective CB2 agonists[2] Source: PubMed (Bioorg Med Chem Lett.) URL: 2

  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor[3] Source: PubMed (Bioorg Med Chem.) URL: 3

Sources

Foundational

Computational modeling of (1,4-Diazepan-5-yl)methanol conformations

An In-depth Technical Guide to the Computational Modeling of (1,4-Diazepan-5-yl)methanol Conformations Authored by: A Senior Application Scientist Abstract The 1,4-diazepane scaffold is a cornerstone in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Computational Modeling of (1,4-Diazepan-5-yl)methanol Conformations

Authored by: A Senior Application Scientist

Abstract

The 1,4-diazepane scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of pharmacologically active agents. Its seven-membered ring system confers a high degree of conformational flexibility, a double-edged sword that endows it with the ability to adapt to complex biological targets but also presents a significant challenge for rational drug design. The precise three-dimensional arrangement of the diazepane ring and its substituents dictates molecular recognition and, consequently, biological activity. This guide provides a comprehensive, technically-grounded workflow for the computational modeling of (1,4-Diazepan-5-yl)methanol conformations. We will delve into the theoretical underpinnings of quantum mechanics (QM) and molecular dynamics (MD) simulations, present a validated, step-by-step protocol for conformational analysis, and discuss methods for cross-validation with experimental data. This document is intended for researchers, computational chemists, and drug development professionals seeking to elucidate the conformational landscape of flexible heterocyclic molecules to drive structure-based drug discovery.

The Imperative of Conformational Analysis for 1,4-Diazepane Systems

The therapeutic efficacy of drugs containing the 1,4-diazepane moiety is intimately linked to the accessible conformations of this seven-membered ring. Unlike more rigid five- or six-membered rings, the 1,4-diazepane system can readily adopt several low-energy conformations, principally the chair, boat, and twist-boat forms. The energetic balance between these conformers is often subtle and can be significantly influenced by the nature and position of substituents. For (1,4-Diazepan-5-yl)methanol, the hydroxymethyl substituent at the C5 position introduces an additional layer of complexity through its potential for intramolecular hydrogen bonding, which can further stabilize specific conformations.

A thorough understanding of this conformational landscape is paramount for:

  • Rational Drug Design: Identifying the bioactive conformation—the specific three-dimensional structure of the molecule when it binds to its biological target—is a primary goal of structure-based drug design.

  • Predicting Physicochemical Properties: Properties such as solubility, membrane permeability, and crystal packing are all influenced by the predominant molecular conformations.

  • Interpreting Experimental Data: Computational modeling can aid in the interpretation of complex NMR spectra by assigning signals to specific conformers in dynamic equilibrium.

Given the transient nature of many of these conformations and the challenges in their experimental characterization, computational modeling has emerged as an indispensable tool for a comprehensive exploration of the potential energy surface of such flexible molecules.[1]

Theoretical Cornerstones of Conformational Modeling

A robust computational approach to conformational analysis typically integrates multiple theoretical frameworks, each with its own strengths in terms of accuracy and computational cost.

Quantum Mechanics (QM): The Gold Standard for Energetic Accuracy

Quantum mechanics provides the most accurate description of molecular energies and geometries by solving the Schrödinger equation.[2] For conformational analysis, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency.[3]

  • Causality in Method Selection: The choice of a specific functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G*, def2-TZVP) is critical. Functionals incorporating dispersion corrections (e.g., -D3) are often necessary to accurately model non-covalent interactions, such as intramolecular hydrogen bonds and van der Waals forces, which can be decisive in determining the relative stability of conformers.[4] Larger basis sets generally provide more accurate results but at a higher computational cost.

Molecular Mechanics (MM) and Molecular Dynamics (MD): Exploring Conformational Space and Dynamics

While QM methods are highly accurate, their computational expense often precludes their use for exhaustive searches of the vast conformational space of a flexible molecule. This is where molecular mechanics (MM) and molecular dynamics (MD) become invaluable.

  • Molecular Mechanics Force Fields: MM methods employ classical physics and a set of empirical parameters, known as a force field, to calculate molecular energies.[5] Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All-Atom) and AMBER (Assisted Model Building with Energy Refinement) have been parameterized for a wide range of organic and biological molecules, including heterocyclic systems.[6][7][8] The selection of a well-validated force field for the specific class of molecule under investigation is crucial for the reliability of the results.[9]

  • Molecular Dynamics Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of its dynamic evolution over time.[10] In the context of conformational analysis, MD can reveal the pathways of interconversion between different conformers and their relative populations in a simulated environment (e.g., in a solvent box of water or DMSO), providing a more realistic picture of the molecule's behavior than static calculations.[11][12]

A Validated Workflow for Conformational Analysis

The following section outlines a comprehensive, step-by-step protocol for the computational analysis of (1,4-Diazepan-5-yl)methanol conformations. This workflow is designed to be self-validating by systematically refining the conformational search from a broad, approximate exploration to a highly accurate energetic evaluation.

Diagram: Overall Computational Workflow

Computational Workflow cluster_0 Initial Setup & Broad Search cluster_1 Refinement & Analysis cluster_2 Validation & Dynamics Initial_Structure 1. Initial 3D Structure Generation MM_Search 2. MM Conformational Search (e.g., OPLS-AA) Initial_Structure->MM_Search Diverse Starting Geometries QM_Optimization 3. QM Geometry Optimization & Energy Calculation (DFT) MM_Search->QM_Optimization Low-Energy Conformers Data_Analysis 4. Data Analysis (Relative Energies, Dihedrals, Boltzmann Population) QM_Optimization->Data_Analysis Optimized Structures & Energies Experimental_Validation 6. Cross-Validation with Experimental Data (NMR, X-ray) Data_Analysis->Experimental_Validation Predicted Properties for Comparison MD_Simulation 5. Molecular Dynamics (Optional) MD_Simulation->Experimental_Validation

Caption: A comprehensive workflow for the conformational analysis of (1,4-Diazepan-5-yl)methanol.

Protocol 1: Initial 3D Structure Generation
  • Software: Use a molecular modeling software package (e.g., Avogadro, ChemDraw, Maestro).

  • Procedure:

    • Sketch the 2D structure of (1,4-Diazepan-5-yl)methanol.

    • Convert the 2D structure to a 3D representation.

    • Perform an initial, quick geometry optimization using a generic force field (e.g., MMFF94) to generate a reasonable starting geometry.

    • Manually manipulate key dihedral angles to generate a few distinct starting conformations (e.g., a chair-like, a boat-like, and a twist-boat-like structure) to ensure the conformational search does not get trapped in a single local minimum.

Protocol 2: Molecular Mechanics (MM) Conformational Search
  • Objective: To efficiently sample a wide range of possible conformations and identify a set of low-energy candidate structures.

  • Software: A molecular modeling package with conformational search capabilities (e.g., Schrödinger Maestro's MacroModel, MOE).

  • Procedure:

    • Force Field Selection: Choose a robust force field suitable for heterocyclic molecules, such as OPLS-AA or AMBER.[6][8]

    • Solvation Model: Employ an implicit solvent model (e.g., Generalized Born/Surface Area - GB/SA) to approximate the effects of a solvent without the computational cost of explicit solvent molecules.[13]

    • Search Algorithm: Utilize a mixed torsional/low-mode search algorithm. This combines systematic rotation of acyclic bonds with random perturbations along low-frequency vibrational modes, which is effective for exploring ring puckering.

    • Energy Window: Set an energy window (e.g., 20 kJ/mol or 5 kcal/mol) above the global minimum to retain all potentially relevant low-energy conformers.

    • Redundancy Check: Apply a root-mean-square deviation (RMSD) cutoff (e.g., 0.5 Å) to eliminate duplicate conformations.

  • Output: A list of unique, low-energy conformers ranked by their MM-calculated energies.

Protocol 3: Quantum Mechanical (QM) Refinement
  • Objective: To obtain highly accurate geometries and relative energies for the low-energy conformers identified in the MM search.

  • Software: A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

  • Procedure:

    • Input Structures: Use the top-ranked conformers (e.g., all structures within 10 kJ/mol of the MM global minimum) from the MM search as starting geometries.

    • Level of Theory:

      • Functional: B3LYP-D3(BJ) or ωB97X-D. The inclusion of a dispersion correction is critical.

      • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

    • Calculation Type:

      • Perform a full geometry optimization for each conformer.

      • Follow the optimization with a frequency calculation at the same level of theory. This is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Output: For each conformer, you will have a highly accurate optimized geometry and its electronic energy, enthalpy, and Gibbs free energy.

Diagram: Conformational States of the 1,4-Diazepane Ring

Diazepane_Conformations Chair Chair TwistChair Twist-Chair Chair->TwistChair Interconversion Boat Boat TwistBoat Twist-Boat Boat->TwistBoat Interconversion TwistBoat->Chair Interconversion TwistChair->Boat Interconversion TwistChair->TwistBoat

Caption: Key conformational states of the 1,4-diazepane ring and their interconversion pathways.

Analysis and Interpretation of Results

Quantitative Data Summary

The results of the QM calculations should be summarized in a table for clear comparison. The Gibbs free energy (G) is the most relevant value for comparing the stability of conformers at a given temperature, as it includes both enthalpic and entropic contributions.

Conformer IDRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angle(s) (°)Boltzmann Population (%) at 298.15 K
Conf-1 (Twist-Chair) 0.000.00C7-N1-C2-C3: 65.475.8
Conf-2 (Chair) 0.250.30C7-N1-C2-C3: -58.220.1
Conf-3 (Twist-Boat) 1.101.25C7-N1-C2-C3: 88.14.1
...............

Note: The values presented in this table are hypothetical and for illustrative purposes only.

The Boltzmann population of each conformer i is calculated using the following equation:

Population(i) = ( e(-ΔGi / RT) / Σje(-ΔGj / RT) ) * 100%

where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature in Kelvin.

Validation with Experimental Data

Computational models are most powerful when they are validated by experimental data.[1]

  • NMR Spectroscopy: NMR is an excellent technique for studying molecular conformations in solution.[3][14] Proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the protons. The Karplus equation relates the coupling constant to the dihedral angle. By calculating the population-weighted average of the predicted ³JHH values for the computed ensemble of conformers, one can directly compare the computational model to experimental NMR data.[1]

  • X-ray Crystallography: If a crystal structure of (1,4-Diazepan-5-yl)methanol or a closely related analog is available, it provides a definitive experimental structure in the solid state.[15][16][17] This experimental conformation can be compared to the computed low-energy conformers. It is important to note that crystal packing forces can sometimes trap a higher-energy conformation, but often the solid-state structure corresponds to one of the low-energy solution-phase conformers.

Conclusion and Outlook

The computational workflow detailed in this guide provides a robust and self-validating framework for elucidating the complex conformational landscape of (1,4-Diazepan-5-yl)methanol. By systematically progressing from a broad MM-based search to high-accuracy QM calculations, researchers can confidently identify the most stable conformers and their relative populations. The true power of this approach is realized when computational predictions are integrated with experimental data, leading to a comprehensive and validated model of the molecule's three-dimensional structure and dynamics. These insights are critical for advancing our understanding of structure-activity relationships and for guiding the design of next-generation therapeutics based on the versatile 1,4-diazepane scaffold.

References

  • RSC Publishing. Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. Available from: [Link]

  • Scribd. All-Atom Force Field for Heterocycles | PDF. Available from: [Link]

  • ACS Publications. Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles | The Journal of Physical Chemistry B. Available from: [Link]

  • PubMed. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Available from: [Link]

  • PubMed. A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. Available from: [Link]

  • ACS Publications. Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles | The Journal of Physical Chemistry B. Available from: [Link]

  • RSC Publishing. Conformational analysis and synthetic approaches to polydentate perhydro- diazepine ligands for the complexation of gallium( iii ) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40287H. Available from: [Link]

  • AIP Publishing. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics | The Journal of Chemical Physics. Available from: [Link]

  • ResearchGate. (PDF) Flexible macromolecular chains with constraints: A quantum mechanical approach. Available from: [Link]

  • AIP Publishing. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. Available from: [Link]

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  • PubMed. Simulating dynamic interaction between diazepam and ethanol targeting the GABAA receptor via in silico model. Available from: [Link]

  • ResearchGate. Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF. Available from: [Link]

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  • SMU. Pseudorotational Landscape of SevenMembered Rings: The Most Stable Chair and TwistBoat Conformers of Caprolactone. Available from: [Link]

  • PMC. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Available from: [Link]

  • PMC. Computational design of conformation-biasing mutations to alter protein functions. Available from: [Link]

  • RSC Publishing. Structural diversity in B7O7+/0/− clusters: emergence of a seven-membered ring and an inverted heart-like ring stabilized by 3c–2e localized bonds†. Available from: [Link]

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  • EBSCO. Quantum Mechanics Of Molecules | Science | Research Starters. Available from: [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PMC. 1,4-Ditosyl-1,4-diazepane. Available from: [Link]

  • Frontiers. Sampling of Protein Conformational Space Using Hybrid Simulations: A Critical Assessment of Recent Methods. Available from: [Link]

  • ACS Publications. Understanding Conformational Entropy in Small Molecules | Journal of Chemical Theory and Computation. Available from: [Link]

  • Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Synthetic Routes to (1,4-Diazepan-5-yl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The development of novel antibiotics is increasingly reliant on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The development of novel antibiotics is increasingly reliant on overcoming bacterial resistance mechanisms. (1,4-Diazepan-5-yl)methanol is a highly versatile, privileged synthetic intermediate used extensively in the design of next-generation metallo-β-lactamase inhibitors (MBLIs)[1]. This application note details a robust, self-validating three-step synthetic route to (1,4-Diazepan-5-yl)methanol, providing step-by-step protocols, mechanistic rationale, and process optimization strategies to ensure high-yield recovery of this critical pharmacophore.

Introduction & Rationale

Bacterial resistance to β-lactam antibiotics represents a critical global health crisis. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that hydrolyze the β-lactam ring of penicillins, cephalosporins, and carbapenems, rendering them ineffective[2]. Unlike serine-β-lactamases, MBLs are not inhibited by classical inhibitors like clavulanic acid.

Recent drug discovery efforts have identified the 1,4-diazepane core as a superior scaffold for MBLIs[3]. The functionalization of the diazepane ring—specifically utilizing (1,4-Diazepan-5-yl)methanol—allows for precise stereoelectronic tuning at the 1, 4, and 5 positions. This enables the inhibitor to effectively chelate the zinc ions in the MBL active site while maintaining optimal pharmacokinetics[4].

Fig 1. Logical relationship demonstrating the protective role of diazepane-based MBLIs.

Synthetic Strategy & Mechanistic Insights

The synthesis of (1,4-Diazepan-5-yl)methanol is achieved via a highly efficient three-step sequence starting from inexpensive, commercially available precursors[1].

  • Step A (Cyclization): A double SN2 alkylation between N,N'-dibenzylethane-1,2-diamine and methyl 2,4-dibromobutanoate constructs the 7-membered diazepane ring.

  • Step B (Ester Reduction): Lithium aluminum hydride (LiAlH4) cleanly reduces the pendant methyl ester to a primary alcohol.

  • Step C (Global Deprotection): Catalytic hydrogenolysis removes the benzyl protecting groups, yielding the final free amine.

Synthesis A N,N'-dibenzylethane-1,2-diamine + methyl 2,4-dibromobutanoate B Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (Cyclization Intermediate) A->B TEA, Toluene 80°C, 16h C (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol (Reduced Intermediate) B->C LiAlH4, THF <5°C to RT D (1,4-Diazepan-5-yl)methanol (Final Product) C->D Pd(OH)2/C, H2 (1.5 atm) MeOH, RT, 30h

Fig 2. Three-step synthetic route to (1,4-Diazepan-5-yl)methanol.

Experimental Protocols

Step A: Synthesis of Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-dibenzylethane-1,2-diamine (11.20 g, 46.60 mmol) and triethylamine (TEA) (13.00 mL, 93.20 mmol) in anhydrous toluene (80 mL)[1].

  • Addition: Prepare a solution of methyl 2,4-dibromobutanoate (12.10 g, 46.60 mmol) in anhydrous toluene (110 mL). Add this solution dropwise to the reaction mixture at room temperature (RT) to prevent thermal runaway and uncontrolled polymerization[1].

  • Reaction: Heat the reaction mixture to 80°C and stir continuously for 16 hours.

  • Workup: Cool the mixture to RT and pour it into an aqueous saturated Na2CO3 solution (60 mL). Extract the aqueous phase with ethyl acetate (EA) (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (3 x 80 mL), dry over anhydrous Na2SO4, filter, and concentrate under vacuum. Purify the residue via silica gel column chromatography (eluting with 20% EA in Petroleum Ether) to afford the target cyclized intermediate[1].

Step B: Synthesis of (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol
  • Preparation: Dissolve methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (4.0 g, 11.82 mmol) in anhydrous THF (50 mL) and cool the external bath to <5°C using an ice/water bath[1].

  • Reduction: Carefully add LiAlH4 (0.67 g, 17.73 mmol) in several small portions, strictly maintaining the internal temperature below 5°C to prevent over-reduction or solvent boiling[1].

  • Fieser Quench (Critical Step): Once complete, quench the reaction sequentially with water (0.7 mL), followed by 15% aqueous NaOH (0.7 mL), and finally water (2.1 mL)[1]. Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter off the solid aluminum salts through a pad of Celite. Concentrate the filtrate under vacuum. If ultra-high purity is required for downstream biological assays, purify via Preparative HPLC (X Bridge Prep C18 OBD Column; Gradient: 30% to 100% Acetonitrile in 10 mmol/L NH4HCO3 over 15 min)[1].

Step C: Synthesis of (1,4-Diazepan-5-yl)methanol
  • Preparation: To a stirred solution of (1,4-dibenzyl-1,4-diazepan-5-yl)methanol (1.00 g, 3.22 mmol) in LCMS-grade Methanol (15 mL), add Pearlman’s catalyst (Pd(OH)2/C, 0.50 g, 20% wt)[1].

  • Degassing: Degas the reaction mixture by purging with hydrogen gas three times to ensure complete displacement of oxygen.

  • Hydrogenolysis: Stir the mixture at room temperature for 30 hours under a mild hydrogen atmosphere (1.5 atm)[1].

  • Isolation: Filter the resulting mixture through a fine Celite pad to remove the palladium catalyst. Evaporate the filtrate under vacuum to afford the final title compound, which is typically pure enough to be used without further purification[1].

Data & Characterization Summary

The following table summarizes the stoichiometric requirements, reaction conditions, and expected analytical validation metrics for each step.

StepReactant / IntermediateReagents & EquivalentsSolventConditionsValidation (LCMS)
A N,N'-dibenzylethane-1,2-diamine (11.20 g, 1.0 eq)Methyl 2,4-dibromobutanoate (1.0 eq), TEA (2.0 eq)Toluene (190 mL)80°C, 16 h[M + 1]⁺: 339
B Methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate (4.0 g, 1.0 eq)LiAlH4 (1.5 eq)THF (50 mL)<5°C to RT[M + 1]⁺: 311
C (1,4-Dibenzyl-1,4-diazepan-5-yl)methanol (1.00 g, 1.0 eq)Pd(OH)2/C (20% wt), H2 gasMeOH (15 mL)RT, 1.5 atm, 30 hQuantitative Yield

Process Optimization & Troubleshooting (E-E-A-T Insights)

As a Senior Application Scientist, it is crucial to understand why these specific protocols are designed this way to troubleshoot deviations effectively:

  • Thermodynamics of Cyclization (Step A): Forming a 7-membered ring is entropically unfavorable compared to 5- or 6-membered rings. Toluene is selected as a non-polar solvent to suppress competitive intermolecular side reactions (polymerization). The elevated temperature (80°C) provides the necessary activation energy, while TEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, ensuring the secondary amines remain deprotonated and highly nucleophilic.

  • The Fieser Workup (Step B): Quenching LiAlH4 reductions often results in intractable, gelatinous aluminum hydroxide emulsions that trap the product and ruin yields. The specific volumetric ratio used in this protocol ( n mL H2O, n mL 15% NaOH, 3n mL H2O, where n is the mass of LiAlH4 in grams) forces the formation of a rigid, granular sodium aluminate lattice. This allows for rapid, high-recovery filtration.

  • Catalyst Selection for Deprotection (Step C): Pearlman's catalyst (Pd(OH)2/C) is vastly superior to standard Pd/C for the debenzylation of sterically hindered or bulky amines. The palladium hydroxide species provides a highly active surface area for hydrogenolysis, allowing the reaction to proceed under mild hydrogen pressure (1.5 atm). This mild pressure is a critical parameter; exceeding it risks unwanted over-reduction or ring-opening of the sensitive diazepane core.

References

  • European Patent Office (EP 3654968 B1). METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF. Inventors: Pasternak, A., Dong, S., Scott, J.D. (Merck Sharp & Dohme LLC).
  • World Intellectual Property Organization (WO2015112441A1). Metallo-beta-lactamase inhibitors.
  • United States Patent and Trademark Office (US8487093B2). β-lactamase inhibitors.

Sources

Application

The Versatile Scaffold: Application of (1,4-Diazepan-5-yl)methanol in Modern Medicinal Chemistry

Introduction: The 1,4-Diazepane Core - A Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepane Core - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a quintessential example of such a scaffold.[1] Its inherent conformational flexibility, coupled with the ability to present substituents in a defined three-dimensional space, allows for potent and selective interactions with a wide array of biological targets. This has led to the development of drugs with diverse therapeutic applications, from central nervous system (CNS) agents to anticancer and anticoagulant therapies.[2][3][4]

While the broader class of 1,4-diazepines and their fused analogs, the benzodiazepines, are well-established, the strategic use of specific, functionalized building blocks is key to unlocking novel therapeutic potential.[5] This guide focuses on one such building block: (1,4-Diazepan-5-yl)methanol . The presence of a primary alcohol function on the flexible diazepane core provides a versatile handle for synthetic elaboration, making it an invaluable starting point for the construction of compound libraries aimed at a variety of biological targets.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of (1,4-diazepan-5-yl)methanol. We will explore its potential as a scaffold, provide detailed protocols for its derivatization and subsequent biological evaluation, and discuss the rationale behind these experimental designs.

The Strategic Advantage of (1,4-Diazepan-5-yl)methanol

The utility of (1,4-diazepan-5-yl)methanol in a medicinal chemistry program stems from several key features:

  • A Flexible Core: The seven-membered diazepane ring can adopt multiple low-energy conformations, allowing for an induced-fit binding to a variety of protein targets. The design of conformationally constrained analogs has been a successful strategy in optimizing potency, as demonstrated in the development of orexin receptor antagonists.[6]

  • Dual Points for Diversification: The two nitrogen atoms of the diazepane ring, often at positions 1 and 4, provide sites for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.

  • A Handle for Derivatization: The primary hydroxyl group of the methanol substituent at the 5-position is the key feature of this building block. It offers a reactive site for a wide range of chemical transformations, allowing for the exploration of the chemical space around the core scaffold. This is crucial for establishing Structure-Activity Relationships (SAR).

The following diagram illustrates the core structure and its potential for diversification.

G cluster_core Core Scaffold: (1,4-Diazepan-5-yl)methanol cluster_diversification Points of Diversification core (1,4-Diazepan-5-yl)methanol N1 N1-Substitution (Amides, Alkyls, Aryls) core->N1 Modulates PK/PD, Selectivity N4 N4-Substitution (Amides, Alkyls, Aryls) core->N4 Modulates Potency, Target Engagement C5_OH C5-Hydroxyl Derivatization (Ethers, Esters, Amines) core->C5_OH Explores Binding Pocket, Introduces New Pharmacophores

Caption: Diversification points of the (1,4-Diazepan-5-yl)methanol scaffold.

Therapeutic Targets and Applications

The 1,4-diazepane scaffold has been successfully employed to target a wide range of biological systems. This breadth of activity underscores the versatility of this structural motif.

Therapeutic AreaBiological TargetExample Application
Oncology FarnesyltransferaseInhibition of tumor cell growth in hormone-resistant prostate cancer.[7]
MicrotubulesDisorganization of tubulin in cancer cell lines.[7]
Central Nervous System Orexin ReceptorsTreatment of insomnia and other sleep disorders.[6]
Sigma Receptors (σR)Potential antipsychotic and neuroprotective agents.[8]
GABAA ReceptorAnxiolytic, anticonvulsant, and sedative effects (as benzodiazepines).[1][9]
Thrombosis Factor XaPotent anticoagulant and antithrombotic activity.[2]
Inflammation LFA-1/ICAM-1 InteractionAntagonism of leukocyte adhesion, relevant for autoimmune diseases.[10]
Infectious Diseases VariousAntibacterial and antifungal activities have been reported.[3][4]

Given this precedent, (1,4-diazepan-5-yl)methanol is an excellent starting point for library synthesis targeting these and other emerging therapeutic targets.

Protocols for Synthesis and Derivatization

The following protocols provide a framework for the synthesis of a diverse library of compounds starting from (1,4-diazepan-5-yl)methanol.

Protocol 1: General Synthesis of the 1,4-Diazepane Core

While (1,4-diazepan-5-yl)methanol can be commercially sourced, understanding its synthesis provides a foundation for creating analogs. A common approach involves the cyclization of a suitable diamine with a dielectrophile.

G start N-protected Ethylenediamine intermediate1 Acyclic Intermediate start->intermediate1 reagent1 Dielectrophile (e.g., substituted malonic ester) reagent1->intermediate1 cyclization Cyclization (Base-mediated) intermediate1->cyclization intermediate2 Protected Diazepanedione cyclization->intermediate2 reduction Reduction (e.g., LiAlH4) intermediate2->reduction final_product (1,4-Diazepan-5-yl)methanol (after deprotection) reduction->final_product

Caption: General synthetic workflow for the 1,4-diazepane core.

Step-by-Step Methodology:

  • Protection: Start with a differentially protected ethylenediamine (e.g., N-Boc, N-Cbz). This allows for selective functionalization of the nitrogen atoms later in the synthesis.

  • Condensation: React the protected ethylenediamine with a suitable C3-dielectrophile, such as a substituted malonic ester or a 1,3-dihalopropane derivative, to form an acyclic intermediate.

  • Cyclization: Induce intramolecular cyclization, typically under basic conditions, to form the seven-membered diazepanedione ring.

  • Reduction: Reduce the amide carbonyls and any ester groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the (1,4-diazepan-5-yl)methanol core.

  • Deprotection: Remove the protecting groups to liberate the free amines for further derivatization.

Protocol 2: Library Synthesis via Derivatization of the C5-Hydroxyl Group

The primary alcohol of (1,4-diazepan-5-yl)methanol is a versatile functional group for creating a library of analogs.

A. Ether Synthesis (Williamson Ether Synthesis)

  • Protection: Protect the diazepane nitrogens if they are unsubstituted, for example, with Boc groups, to prevent side reactions.

  • Deprotonation: Treat the N-protected (1,4-diazepan-5-yl)methanol with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at 0 °C to form the alkoxide.

  • Alkylation: Add an alkyl or benzyl halide (R-X) and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography.

  • Deprotection: If necessary, remove the N-protecting groups to yield the final ether derivatives.

B. Ester Synthesis

  • Protection: As with ether synthesis, protect the diazepane nitrogens.

  • Acylation: React the N-protected (1,4-diazepan-5-yl)methanol with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM).

  • Work-up and Purification: Wash the reaction mixture with aqueous solutions to remove excess reagents and purify by column chromatography.

  • Deprotection: Remove the N-protecting groups as required.

Protocol 3: N-Functionalization of the Diazepane Ring

The secondary amines of the diazepane ring are ideal sites for introducing diversity elements that can interact with the biological target and fine-tune the physicochemical properties of the molecule.

A. Reductive Amination

  • Reaction Setup: To a solution of (1,4-diazepan-5-yl)methanol (with one or both nitrogens being secondary amines) in a suitable solvent like methanol or dichloroethane, add an aldehyde or ketone.

  • Imine/Enamine Formation: Allow the mixture to stir to form the iminium ion or enamine intermediate.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction, adjust the pH, extract the product, and purify by chromatography.

B. Acylation/Sulfonylation

  • Reaction Setup: Dissolve the N-unsubstituted or monosubstituted diazepane in an aprotic solvent like DCM.

  • Addition of Reagents: Add a base (e.g., TEA) followed by the dropwise addition of an acyl chloride, sulfonyl chloride, or isocyanate.

  • Reaction Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Wash the reaction mixture with aqueous solutions and purify the resulting amide, sulfonamide, or urea derivative by column chromatography.

Experimental Design for Biological Evaluation

Once a library of compounds based on the (1,4-diazepan-5-yl)methanol scaffold has been synthesized, a systematic approach to biological evaluation is necessary.

G cluster_workflow Biological Evaluation Workflow synthesis Library Synthesis from (1,4-Diazepan-5-yl)methanol primary_screen Primary Screening (e.g., Binding Assay, Enzyme Inhibition) synthesis->primary_screen Diverse Compound Set secondary_screen Secondary Screening (e.g., Cell-based Functional Assays) primary_screen->secondary_screen Active Hits sar SAR Analysis secondary_screen->sar Potency & Efficacy Data sar->synthesis Iterative Design lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt Optimized Leads in_vivo In Vivo Efficacy Studies lead_opt->in_vivo Candidate Molecules

Caption: A typical workflow for the biological evaluation of a compound library.

Protocol 4: General Protocol for In Vitro Target-Based Screening

  • Assay Development: Establish a robust and high-throughput assay for the biological target of interest. This could be a biochemical assay (e.g., measuring enzyme inhibition) or a biophysical assay (e.g., surface plasmon resonance to measure binding affinity).

  • Primary Screen: Screen the synthesized library at a single, high concentration (e.g., 10 µM) to identify initial "hits."

  • Dose-Response Analysis: For the active compounds, perform a dose-response analysis to determine potency (e.g., IC₅₀ or EC₅₀ values).

  • Selectivity Profiling: Test the most potent compounds against related targets to assess their selectivity. This is crucial for minimizing off-target effects.

  • Mechanism of Action Studies: For promising hits, conduct experiments to elucidate their mechanism of action.

Conclusion

(1,4-Diazepan-5-yl)methanol represents a highly valuable and versatile building block in medicinal chemistry. Its flexible core, multiple points for diversification, and strategically placed reactive handle make it an ideal starting point for the synthesis of compound libraries targeting a wide range of diseases. The established precedent of the 1,4-diazepane scaffold in numerous biologically active compounds provides a strong rationale for its continued exploration.[11][12] By employing the synthetic strategies and biological evaluation workflows outlined in this guide, researchers can effectively leverage the potential of (1,4-diazepan-5-yl)methanol to accelerate the discovery of novel therapeutics.

References

  • Tani, K., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. Available at: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

  • Bentham Science Publishers. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • Di Cunto, F., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 196-202. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (Date unavailable). Synthesis and characterization of some 1,4-diazepines derivatives. Available at: [Link]

  • Wlodarczyk, N., et al. (2011). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 54(6), 1964-1977. Available at: [Link]

  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Available at: [Link]

  • ResearchGate. (2025). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Available at: [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

  • National Institutes of Health. (Date unavailable). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Available at: [Link]

  • OUC. (Date unavailable). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • ScienceDirect. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Available at: [Link]

  • Ingenta Connect. (Date unavailable). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]

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Method

Advanced Coordination Chemistry of (1,4-Diazepan-5-yl)methanol: Hemilabile Ligand Design and Catalytic Applications

Executive Summary (1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2) represents a highly specialized class of N2​O -donor ligands that bridges the gap between rigid macrocycles and highly flexible acyclic chelators. By appe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2) represents a highly specialized class of N2​O -donor ligands that bridges the gap between rigid macrocycles and highly flexible acyclic chelators. By appending a hydroxymethyl group to the 5-position of a 1,4-diazepane (homopiperazine) ring, chemists gain access to a dynamically responsive coordination sphere. This Application Note details the thermodynamic principles, structural causality, and standardized protocols for utilizing this ligand to engineer transition metal catalysts with enhanced reactivity and stability profiles.

Architectural Paradigm: The Hemilabile N2​O Donor System

The core advantage of (1,4-Diazepan-5-yl)methanol lies in its bipartite structural nature, which allows for precise electronic and steric tuning of the metal center:

  • The Homopiperazine Backbone : Unlike 6-membered piperazine rings, the 7-membered 1,4-diazepane ring provides superior conformational flexibility. It readily adopts both boat and chair conformations, allowing it to accommodate the distinct geometric demands of various metal ions (e.g., square planar Pd(II) vs. Jahn-Teller distorted octahedral Cu(II)) .

  • The Hemilabile Pendant Arm : The C5-hydroxymethyl group acts as a molecular switch. In the resting state, the hard oxygen donor coordinates to the metal center, stabilizing the complex and preventing catalyst degradation. During the catalytic cycle, the relatively weak Metal-Oxygen bond can spontaneously cleave. This hemilabile behavior is crucial, as temporary dissociation of the O-donor opens a vacant coordination site for substrate binding without complete ligand dissociation .

Thermodynamic & Kinetic Profiling

When designing catalytic workflows, understanding the binding affinity and steric influence of the ligand is paramount. The hemilabile nature of the hydroxymethyl arm significantly boosts the Turnover Frequency (TOF) by lowering the activation energy required for substrate binding .

Table 1: Comparative Coordination Metrics of Amine Ligands with Cu(II) and Pd(II)

Ligand SystemMetal CenterPrimary Donor SetLog β (Stability)Avg. Bite Angle ( )Catalytic TOF (h −1 )*
PiperazineCu(II) N2​ 11.2~85.4120
1,4-DiazepaneCu(II) N2​ 13.5~88.1185
(1,4-Diazepan-5-yl)methanol Cu(II) N2​O 16.8 ~89.5 (N-Cu-N) 450
(1,4-Diazepan-5-yl)methanol Pd(II) N2​O 21.4 ~91.2 (N-Pd-N) 610

*Representative TOF values for biomimetic aerobic alcohol oxidation under standard conditions.

Methodology & Workflows

Protocol 1: Synthesis of the Precatalyst[Cu(L)Cl]Cl

This protocol details the synthesis of the resting-state copper complex, utilizing (1,4-Diazepan-5-yl)methanol (denoted as L ).

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of anhydrous CuCl2​ in 15 mL of degassed, anhydrous methanol under an inert argon atmosphere.

    • Causality: Methanol provides sufficient polarity to dissolve the metal salt while preventing the competitive coordination of water, which could outcompete the hydroxymethyl oxygen for the apical coordination site.

  • Ligand Addition: Dissolve 1.05 mmol of (1,4-Diazepan-5-yl)methanol in 5 mL of methanol. Add this solution dropwise to the copper solution over 30 minutes while stirring at 25°C.

    • Causality: Slow, dropwise addition prevents the localized excess of the ligand, thereby inhibiting the formation of kinetically trapped bis-ligand complexes ( [Cu(L)2​]2+ ) and favoring the thermodynamically stable 1:1 mono-ligand species.

  • Crystallization: Layer the resulting solution with 20 mL of anhydrous diethyl ether and allow it to sit undisturbed at 4°C for 48 hours.

    • Causality: Diethyl ether gradually lowers the dielectric constant of the medium. This slow diffusion promotes the selective crystallization of the complex without precipitating unreacted starting materials.

  • Self-Validation Check: A successful primary coordination event is visually confirmed by an immediate bathochromic shift from pale blue to deep purple upon ligand addition. UV-Vis spectroscopy of the final product should reveal a d-d transition peak shifting from ~800 nm (free CuCl2​ ) to ~620 nm, confirming the N2​O coordination sphere.

Protocol 2: Biomimetic Catalytic Oxidation of Alcohols

This workflow demonstrates the exploitation of the ligand's hemilability for the oxidation of benzyl alcohol to benzaldehyde using H2​O2​ as a green oxidant.

Step-by-Step Procedure:

  • System Initialization: In a Schlenk flask, dissolve 0.05 mmol of the[Cu(L)Cl]Cl catalyst in 10 mL of acetonitrile. Add 1.0 mL of a basic carbonate buffer (pH 8.5).

    • Causality: The slightly basic pH ensures the secondary amines of the diazepane ring remain deprotonated and strongly coordinated. Furthermore, it facilitates the deprotonation of H2​O2​ to form the highly reactive hydroperoxo ( OOH− ) species required for the catalytic cycle.

  • Substrate & Oxidant Addition: Add 5.0 mmol of benzyl alcohol. Heat the mixture to 40°C. Using a syringe pump, add 6.0 mmol of 30% aqueous H2​O2​ over 2 hours.

    • Causality: Elevated temperature (40°C) provides the necessary thermal energy to overcome the activation barrier for the hemilabile dissociation of the hydroxymethyl arm. The slow addition of H2​O2​ prevents the disproportionation of the oxidant into O2​ and water, maximizing atom economy.

  • Self-Validation Check: The active generation of the reactive oxygen species (ROS) intermediate can be validated by adding a radical scavenger (e.g., TEMPO) to a control reaction; a sudden halt in product formation confirms the radical-mediated pathway. GC-MS aliquots taken at 15-minute intervals must show a linear increase in the benzaldehyde peak area to confirm steady-state kinetics.

Mechanistic Visualization

The following diagram illustrates the dynamic, hemilabile nature of the (1,4-Diazepan-5-yl)methanol ligand during the catalytic cycle.

G A Resting State [Cu(L)Cl]⁺ (N,N,O-coordinated) B Substrate Binding [Cu(L)(Substrate)]²⁺ (O-dissociated) A->B + Substrate / - Cl⁻ (Hemilabile O-opening) C Catalytic Intermediate ROS Generation B->C Oxidation Step (H₂O₂ activation) D Product Release Regeneration C->D Product Formation (e.g., Benzaldehyde) D->A + Cl⁻ (O-recoordination)

Hemilabile catalytic cycle of Cu-(1,4-Diazepan-5-yl)methanol showing O-donor dissociation.

References

  • Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Inorganic Chemistry. Available at:[Link]

  • Hemilabile and Bimetallic Coordination in Rh and Ir Complexes of NCN Pincer Ligands. Inorganic Chemistry. Available at:[Link]

  • Hemilabile Diamidophosphite-Thioether Ligands with a β-Hydroxy Sulfide Backbone. Organometallics. Available at:[Link]

Application

Application Note: High-Throughput Screening (HTS) of Diazepane Scaffolds Using Time-Resolved FRET

Introduction: The Diazepane Scaffold in Drug Discovery Diazepane scaffolds, particularly 1,4-diazepanes, have emerged as highly privileged structures in modern medicinal chemistry. Their seven-membered, non-planar hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diazepane Scaffold in Drug Discovery

Diazepane scaffolds, particularly 1,4-diazepanes, have emerged as highly privileged structures in modern medicinal chemistry. Their seven-membered, non-planar heterocyclic rings provide exceptional conformational flexibility. This structural plasticity allows them to dynamically project substituents into complex biological binding sites—such as the S1, S1′, S2, and S4 pockets of viral proteases—often achieving up to 10-fold higher inhibitory activity compared to rigid piperazine analogues[1].

Recent high-throughput screening (HTS) campaigns have successfully leveraged diazepane libraries to discover potent SARS-CoV-2 Mpro inhibitors[1], dual orexin receptor antagonists for insomnia[2], and novel ferroptosis inhibitors for cardiomyopathy[3]. However, the physicochemical properties of diazepanes—specifically the basicity of their secondary or tertiary amines and their tendency to form extended lipophilic networks—introduce unique challenges in HTS environments, including compound aggregation, autofluorescence, and non-specific plastic adsorption.

Assay Design & Rationale: Overcoming Scaffold-Specific Artifacts

To screen diazepane libraries with high fidelity, the assay architecture must structurally eliminate false positives and negatives. This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical format, designed as a rigorously self-validating system in accordance with the NIH Assay Guidance Manual[4].

The Causality Behind the Assay Choices:

  • TR-FRET over Standard Fluorescence: Diazepane derivatives conjugated with extended aromatic systems often exhibit intrinsic autofluorescence. TR-FRET introduces a temporal delay (e.g., 100 µs) between excitation and emission reading. This allows the short-lived background fluorescence of the library compounds to decay completely before the long-lived lanthanide (e.g., Europium) emission is measured, functionally blinding the detector to compound autofluorescence.

  • Buffer Optimization: The basic nitrogen in the 1,4-diazepane ring can cause compounds to "stick" to the polystyrene walls of microtiter plates, artificially lowering the effective compound concentration. To prevent this, the assay buffer is supplemented with 0.01% Triton X-100 and 0.1% Bovine Serum Albumin (BSA), which act as carrier proteins and surfactants to maintain compound solubility.

  • Acoustic Dispensing: Pin-tool carryover is a significant risk with sticky scaffolds. Acoustic liquid handling (e.g., Echo dispensing) transfers nanoliter volumes of compounds using sound energy, eliminating physical contact and capping the final DMSO concentration at ≤0.5%, which preserves target stability[4].

HTS Workflow Visualization

Fig 1: TR-FRET High-Throughput Screening Workflow for Diazepane Libraries.

Step-by-Step Methodology: 384-Well TR-FRET Assay

Note: This protocol is generalized for a competitive binding assay (e.g., target protein vs. fluorescent tracer) but can be adapted for enzymatic cleavage assays.

Materials:

  • Target protein (e.g., His-tagged Mpro or GPCR membrane prep).

  • Europium-labeled anti-His antibody (Donor).

  • Cy5-labeled tracer ligand (Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 0.1% BSA, 1 mM DTT.

  • 384-well low-volume, non-binding surface (NBS) black microplates.

Protocol:

  • Compound Dispensing: Centrifuge the diazepane library source plates at 1000 x g for 1 minute. Using an acoustic liquid handler, transfer 50 nL of compounds into columns 3–22 of the 384-well assay plate. Dispense 50 nL of 100% DMSO into columns 1-2 (Positive Controls) and columns 23-24 (Negative Controls).

  • Target Addition: Using a bulk reagent dispenser, add 5 µL of the Target Protein solution (2x final concentration in Assay Buffer) to all wells.

  • Pre-Incubation: Incubate the plates at room temperature (RT) for 15 minutes. Causality: Diazepane derivatives often exhibit slow-binding kinetics due to their conformational adaptation in the binding pocket; pre-incubation allows the scaffold to achieve initial target engagement.

  • Tracer & Fluorophore Addition: Add 5 µL of a mixture containing the Acceptor-labeled tracer and Europium-labeled antibody to all wells.

  • Equilibration: Seal the plate with a breathable, optically clear seal. Incubate in the dark at RT for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (laser) or 340 nm (flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Timing: Delay time = 100 µs; Integration time = 200 µs.

Data Analysis & Quality Control

Data is expressed as the TR-FRET ratio: (Emission 665 nm / Emission 620 nm) × 10,000.

To ensure the assay is statistically robust, calculate the Z'-factor for every plate[4]:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is the standard deviation and μ is the mean of the positive and negative controls. A plate is only validated and accepted if Z' ≥ 0.5).

Quantitative Data Summary: The following table illustrates a representative hit-to-lead data set, demonstrating how the transition from a rigid piperazine to a flexible 1,4-diazepane scaffold improves both biochemical potency and cellular efficacy during HTS optimization[1],[3].

Compound ClassScaffold StructureAverage Z'-FactorEnzymatic IC50 (nM)Cellular EC50 (µM)
Reference Piperazine (e.g., GC-78-HCl)0.72170>10.0
HTS Hit 1,4-Diazepane (e.g., Cpd 119)0.75163.88
Optimized Lead Dihydro-1,4-diazepane (e.g., YL3147)0.810.80.0008

Troubleshooting & Self-Validation

A truly robust HTS protocol must internally verify its own integrity. This assay utilizes a dual-channel self-validation mechanism:

  • Flagging False Positives (Donor Quenching): The 620 nm emission channel (Europium donor) acts as an internal control. If a diazepane derivative acts as a false positive by absorbing the excitation light or quenching the Europium fluorophore rather than displacing the tracer, the raw 620 nm signal will drop significantly. Rule: If the 620 nm intensity of a well drops >20% below the mean of the negative controls, the compound is automatically flagged as an optical interferent, not a true hit.

  • Mitigating Diazepane Aggregation: If the Z'-factor drops below 0.5 and high well-to-well variability is observed, it often indicates that the lipophilic diazepane compounds are forming colloidal aggregates that scatter light. Corrective Action: Increase the Triton X-100 concentration to 0.05% or perform a secondary nephelometry assay to empirically determine the solubility limit of the specific library subset.

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. URL:[Link][1]

  • Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone. ACS Publications. URL:[Link][2]

  • Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model. ACS Publications. URL:[Link][3]

  • Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health (NIH). URL:[Link][4]

Sources

Method

Application Note: Solid-Phase Synthesis of Orthogonally Addressable (1,4-Diazepan-5-yl)methanol Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Application Guide Introduction The 1,4-diazepane (homopiperazine) ring is a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthetic Protocol & Application Guide

Introduction

The 1,4-diazepane (homopiperazine) ring is a privileged structural motif in drug discovery, frequently utilized to improve the physicochemical properties, solubility, and conformational rigidity of pharmacophores 1. The synthesis of (1,4-diazepan-5-yl)methanol derivatives is of particular interest, as the C5-hydroxymethyl group provides a versatile stereocenter and a critical vector for late-stage functionalization, conjugation, or targeted hydrogen-bonding interactions.

However, solution-phase synthesis of these asymmetric, highly polar heterocycles is often plagued by poor regioselectivity, challenging purifications, and low overall yields. Traceless Solid-Phase Organic Synthesis (SPOS) offers a powerful alternative, enabling the use of excess reagents to drive reactions to completion while facilitating rapid purification via simple resin washing 2. This application note details a highly optimized, self-validating SPOS protocol leveraging a Fukuyama-Mitsunobu cyclization strategy to generate orthogonally addressable (1,4-diazepan-5-yl)methanol libraries.

Strategic Design and Causality

To ensure a self-validating, high-yielding system, every synthetic step is designed with explicit mechanistic causality:

  • Resin Selection (2-CTC): The synthesis is anchored on 2-Chlorotrityl chloride (2-CTC) resin. The bulky trityl group prevents premature diketopiperazine formation. Furthermore, it allows for the immobilization of the starting material via its primary alcohol, with cleavage achieved under mildly acidic conditions (e.g., 20% HFIP) that preserve sensitive functional groups.

  • Regiochemical Control of the Hydroxymethyl Group: To specifically yield the C5-substituted derivative, the regiochemistry of the cyclization must be strictly controlled. By utilizing Alloc-Dab(Fmoc)-ol (where the α-amine is Alloc-protected and the γ-amine is Fmoc-protected), the γ-amine is selectively unmasked and Nosylated. Subsequent Mitsunobu alkylation extends the γ-amine with a 2-carbon bridge. Deprotection of the α-amine (adjacent to the immobilized hydroxymethyl group) triggers cyclization, placing the hydroxymethyl group precisely at the C5 position of the resulting 1,4-diazepane ring.

  • The Nosyl/Mitsunobu Strategy: The o-nitrobenzenesulfonyl (Ns) group serves a dual purpose. It protects the amine and increases its acidity (pKa ~ 4.5), enabling efficient Mitsunobu alkylation with 2-bromoethanol. This specifically avoids the use of 1,2-dibromoethane, which carries a high risk of inter-bead cross-linking and oligomerization [[3]]().

Synthetic Workflow Visualization

SPOS_Workflow N1 1. 2-CTC Resin Preparation N2 2. Immobilization of Alloc-Dab(Fmoc)-ol N1->N2 N3 3. Fmoc Removal & Nosylation (NsCl) N2->N3 N4 4. Mitsunobu Alkylation (2-Bromoethanol) N3->N4 N5 5. Alloc Deprotection (Pd Catalyst) N4->N5 N6 6. Intramolecular Cyclization N5->N6 N7 7. Denosylation & Derivatization N6->N7 N8 8. Mild Acid Cleavage (Target Release) N7->N8

Figure 1: Solid-phase synthesis workflow for orthogonally protected 1,4-diazepane scaffolds.

In-Process Control and Quantitative Data

A hallmark of a robust SPOS protocol is the integration of orthogonal in-process controls (IPC). Table 1 summarizes the quantitative parameters and expected validation metrics for each step.

Table 1: Summary of Reaction Conditions and In-Process Monitoring

StepReaction / ReagentsTemp / TimeIn-Process Control (IPC)Expected Result
1. Loading Alloc-Dab(Fmoc)-ol, DIPEA, DCMRT, 12 hUV-Vis of Fmoc cleavageLoading: 0.6–0.8 mmol/g
2. Fmoc Deprotection 20% Piperidine in DMFRT, 20 minKaiser TestPositive (Blue beads)
3. Nosylation NsCl, 2,4,6-collidine, DCMRT, 2 hKaiser TestNegative (Colorless)
4. Mitsunobu 2-Bromoethanol, PPh3, DIAD, THF0 °C to RT, 4 hMicrocleavage (LC-MS)Mass shift +107 Da
5. Alloc Deprotection Pd(PPh3)4, PhSiH3, DCMRT, 2 hKaiser TestPositive (Blue beads)
6. Cyclization DIPEA, NaI (cat.), DMF60 °C, 16 hMicrocleavage (LC-MS)Mass shift -80 Da (-HBr)
7. Denosylation 2-Mercaptoethanol, DBU, DMFRT, 1 hChloranil TestPositive (Green/Blue)
8. Cleavage 20% HFIP in DCMRT, 1 hLC-MS / GravimetryFinal Purity >85% (crude)

Experimental Protocols

General Note: All reactions are performed in solid-phase synthesis vessels equipped with a porous glass frit. Resin is swollen in anhydrous DCM for 30 min prior to the first step.

Step 1: Resin Loading via Trityl Ether Formation
  • Suspend 2-CTC resin (1.0 eq, typically 1.0 mmol/g) in anhydrous DCM.

  • Add Alloc-Dab(Fmoc)-ol (1.5 eq) and DIPEA (3.0 eq). Agitate for 12 h at room temperature (RT).

  • Quench unreacted trityl chloride groups by adding methanol (1 mL/g resin) for 30 min.

  • Wash sequentially with DCM (3x) and DMF (3x).

Step 2: Fmoc Deprotection (Unmasking the γ-amine)
  • Treat the resin with 20% piperidine in DMF (v/v) for 5 min, drain, and repeat for 15 min.

  • Wash thoroughly with DMF (5x) and DCM (3x).

  • Validation: A positive Kaiser test confirms the presence of the free primary amine.

Step 3: Nosylation
  • To the resin suspended in DCM, add o-nitrobenzenesulfonyl chloride (NsCl, 4.0 eq) and 2,4,6-collidine (4.0 eq).

  • Agitate for 2 h at RT. Wash with DCM (3x) and DMF (3x).

  • Validation: A negative Kaiser test confirms complete protection of the amine.

Step 4: Fukuyama-Mitsunobu Alkylation
  • Suspend the resin in anhydrous THF. Add 2-bromoethanol (5.0 eq) and triphenylphosphine (PPh3, 5.0 eq).

  • Cool the vessel to 0 °C, then dropwise add diisopropyl azodicarboxylate (DIAD, 5.0 eq).

  • Allow the reaction to warm to RT and agitate for 4 h. Wash with THF (3x), DMF (3x), and DCM (3x).

Step 5: Alloc Deprotection (Unmasking the α-amine)
  • Swell the resin in anhydrous DCM. Add phenylsilane (10 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq).

  • Agitate under an argon atmosphere for 2 h in the dark.

  • Wash with DCM (3x), followed by 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium, 3x), and DMF (3x).

  • Validation: A positive Kaiser test confirms the successful liberation of the α-amine.

Step 6: Intramolecular Cyclization
  • Suspend the resin in DMF. Add N,N-diisopropylethylamine (DIPEA, 5.0 eq) and catalytic sodium iodide (NaI, 0.5 eq) to facilitate the Finkelstein-type activation of the bromide.

  • Heat to 60 °C and agitate for 16 h. Wash with DMF (3x) and DCM (3x).

Step 7: Denosylation and Orthogonal Derivatization
  • Treat the resin with 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq) in DMF for 1 h at RT. Wash with DMF (5x) and DCM (3x).

  • Validation: A positive Chloranil test confirms the presence of the secondary amine.

  • Optional: At this stage, the N1 and N4 positions can be orthogonally derivatized (e.g., via reductive amination, acylation, or sulfonylation) prior to cleavage.

Step 8: Traceless Cleavage from Resin
  • Treat the resin with 20% hexafluoro-2-propanol (HFIP) in DCM for 30 min at RT. Collect the filtrate. Repeat the cleavage step once.

  • Evaporate the combined filtrates under reduced pressure to yield the crude (1,4-diazepan-5-yl)methanol derivative.

References

  • Title: Traceless Solid-Phase Organic Synthesis Source: Chemical Reviews - ACS Publications URL: 1

  • Title: Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels Source: PubMed / J Comb Chem URL: 2

  • Title: Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy Source: ResearchGate / Tetrahedron URL: 3

Sources

Application

Application Note: Quantitative Analysis of (1,4-Diazepan-5-yl)methanol

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of (1,4-Diazepan-5-yl)methanol. Due to the compound's physicochemical prope...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantitative determination of (1,4-Diazepan-5-yl)methanol. Due to the compound's physicochemical properties—specifically, its non-volatile nature and lack of a significant chromophore—direct analysis can be challenging. This application note details two primary analytical strategies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for UV or fluorescence detection, and a direct, highly sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, Gas Chromatography (GC) is discussed as an alternative approach, contingent on successful derivatization to enhance volatility. Each proposed method is accompanied by a detailed protocol, the scientific rationale for methodological choices, and guidelines for validation in accordance with international standards.

Introduction: The Analytical Challenge

(1,4-Diazepan-5-yl)methanol is a saturated heterocyclic compound containing a seven-membered diazepine ring with a primary alcohol functional group. Its structure presents a distinct analytical challenge: it lacks a UV-absorbing aromatic ring or a native fluorophore, rendering direct detection by common HPLC detectors insensitive. Moreover, its polarity and low volatility make Gas Chromatography (GC) analysis problematic without chemical modification.

Accurate quantification of this analyte is critical in various stages of drug development, from process chemistry and impurity profiling to pharmacokinetic studies. Therefore, robust and reliable analytical methods are paramount. This guide provides the foundational protocols and rationale to establish such methods.

Strategic Approach to Method Development

The core strategy revolves around modifying the analyte to make it detectable or employing a detection technique with inherent specificity and sensitivity.

  • Strategy A: HPLC with Pre-column Derivatization. This is a widely applicable and cost-effective approach. By reacting the secondary amine groups of the diazepine ring with a labeling reagent, a strongly UV-absorbing or fluorescent tag is introduced. This allows for sensitive detection using standard HPLC-UV or HPLC-FLD systems.[1][2]

  • Strategy B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the highest sensitivity and selectivity, often eliminating the need for derivatization.[3][4][5][6] The analyte is separated by HPLC and then ionized and fragmented in a mass spectrometer. The specific parent-to-daughter ion transition provides unambiguous identification and quantification, even in complex matrices.[5][7]

  • Alternative Strategy: Gas Chromatography (GC). While less common for such polar compounds, GC can be employed if the analyte is derivatized to increase its volatility and thermal stability.[8][9][10] Silylation is a common derivatization technique for this purpose.[10]

The choice between these strategies will depend on the available instrumentation, required sensitivity, sample matrix complexity, and the specific goals of the analysis (e.g., routine quality control vs. trace-level bioanalysis).

Primary Method: HPLC with Pre-Column Derivatization and Fluorescence Detection

This protocol focuses on derivatization with 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a reagent known to react with primary and secondary amines to yield highly fluorescent products.[2]

Rationale for Method Selection
  • Sensitivity: Fluorescence detection is inherently more sensitive than UV absorption, allowing for the quantification of low-level impurities or metabolites.

  • Selectivity: The derivatization reaction is specific to amine groups, reducing interference from other matrix components.[1]

  • Robustness: Pre-column derivatization methods are well-established and can be readily automated, improving reproducibility.[2] The resulting derivatives are often stable, allowing for flexibility in analysis time.

  • Accessibility: HPLC systems with fluorescence detectors are common in analytical laboratories.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Standard / Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 d1 Aliquot Sample/Standard s2->d1 d2 Add Borate Buffer (pH ~9-11) d1->d2 d3 Add NBD-F Reagent d2->d3 d4 Incubate at 60-70°C d3->d4 d5 Stop Reaction (e.g., acidify/cool) d4->d5 a1 Inject Derivatized Sample d5->a1 a2 RP-HPLC Separation (C18 Column) a1->a2 a3 Fluorescence Detection (Ex: ~470 nm, Em: ~530 nm) a2->a3 a4 Data Acquisition & Integration a3->a4 q1 Generate Calibration Curve a4->q1 q2 Calculate Concentration q1->q2

Caption: Workflow for HPLC-FLD analysis with pre-column derivatization.

Detailed Protocol

3.3.1. Reagents and Materials

  • (1,4-Diazepan-5-yl)methanol Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Boric Acid

  • Sodium Hydroxide

  • 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

  • Hydrochloric Acid or Acetic Acid

  • Reversed-Phase HPLC Column (e.g., C18, 150 x 4.6 mm, 5 µm)

3.3.2. Instrument Parameters

  • HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, Fluorescence Detector

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes. (This is a starting point and must be optimized).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation: 470 nm, Emission: 530 nm

3.3.3. Step-by-Step Procedure

  • Buffer Preparation: Prepare a 50 mM Borate buffer and adjust the pH to 10.0 with Sodium Hydroxide. The alkaline pH is critical for the derivatization reaction to proceed efficiently with secondary amines.[1]

  • Reagent Solution: Prepare a 1 mg/mL solution of NBD-F in Acetonitrile. This solution should be prepared fresh and protected from light.

  • Standard Preparation: Prepare a stock solution of (1,4-Diazepan-5-yl)methanol at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the same diluent as the standards to achieve a concentration within the calibration range.

  • Derivatization Reaction:

    • In a microvial, add 100 µL of the standard or sample solution.

    • Add 200 µL of the 50 mM Borate buffer (pH 10.0).

    • Add 200 µL of the NBD-F solution.

    • Vortex briefly and incubate in a heating block at 70 °C for 20 minutes.[1]

    • After incubation, cool the vial rapidly (e.g., in an ice bath) and add 100 µL of 0.1 M Hydrochloric Acid to stop the reaction.

  • Analysis: Transfer the vial to the HPLC autosampler and inject.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration in unknown samples using the regression equation from the calibration curve.

Alternative Method: LC-MS/MS for Direct Quantification

This method is ideal for complex matrices or when very low detection limits are required. It leverages the inherent selectivity of tandem mass spectrometry.

Rationale for Method Selection
  • High Specificity: The selection of a specific precursor ion and one or more product ions (Multiple Reaction Monitoring, MRM) provides exceptional selectivity, minimizing matrix interference.[5][11]

  • High Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg/mL) to low nanogram (ng/mL) range.[5]

  • No Derivatization: Direct analysis simplifies sample preparation, reducing time and potential sources of error.

  • Structural Confirmation: The fragmentation pattern provides a high degree of confidence in the identity of the analyte.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification s1 Prepare Sample/Standard (in Mobile Phase A) s2 Protein Precipitation (if bio-sample) or Dilution & Filtration s1->s2 lc1 Inject Sample s2->lc1 lc2 HILIC or Reversed-Phase Chromatography lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Monitoring (Q3) (MRM Mode) ms3->ms4 q1 Integrate MRM Transitions ms4->q1 q2 Calculate Conc. vs. Internal Std. q1->q2

Caption: Workflow for direct LC-MS/MS quantification.

Detailed Protocol

4.3.1. Reagents and Materials

  • (1,4-Diazepan-5-yl)methanol Reference Standard

  • Isotopically labeled internal standard (if available)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column or a suitable reversed-phase column for polar analytes.

4.3.2. Instrument Parameters

  • LC System: UPLC or HPLC system capable of handling high pressures.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (HILIC) Start at 95% B, hold for 1 min, ramp down to 40% B over 5 minutes, hold for 1 min, return to 95% B and equilibrate. (This must be optimized).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters:

    • IonSpray Voltage: ~5500 V

    • Source Temperature: ~500 °C

    • Curtain Gas, Gas 1, Gas 2: Instrument dependent, optimize for analyte signal.

    • MRM Transitions: These must be determined by infusing a standard solution of (1,4-Diazepan-5-yl)methanol.

      • Expected Precursor Ion [M+H]⁺: m/z 131.1

      • Potential Product Ions: To be determined experimentally via fragmentation (e.g., loss of H₂O, loss of CH₂OH).

4.3.3. Step-by-Step Procedure

  • MS Optimization: Infuse a ~1 µg/mL solution of the reference standard directly into the mass spectrometer to determine the optimal precursor ion and collision energy for the most stable and abundant product ions.

  • Standard and Sample Preparation: Prepare standards and samples in the initial mobile phase composition (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid). If using biological samples, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part sample) followed by centrifugation and filtration is typically required.

  • Analysis: Inject the samples onto the LC-MS/MS system.

  • Quantification: Integrate the peak area for the specific MRM transition of the analyte. If an internal standard is used, calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the concentration of the standards.

Method Validation

Any selected method must be validated for its intended purpose according to regulatory guidelines such as ICH Q2(R1).[12][13][14][15] The core validation parameters are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products.Peak purity analysis (for HPLC-UV/FLD). No interfering peaks at the retention time of the analyte in blank/placebo samples. For LC-MS/MS, multiple MRM transitions enhance specificity.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.995. Y-intercept should be insignificant compared to the response at the lowest concentration.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy The closeness of the test results to the true value. Assessed by spike/recovery studies at multiple levels.Recovery typically between 98.0% and 102.0% for drug substance, and 80-120% for low-level impurities or bioanalysis.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance assay. Higher RSD may be acceptable for impurity analysis.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (e.g., S/N = 3).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N = 10) and confirmed by demonstrating acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).The effect on results should be minimal, and system suitability parameters should still be met.

Conclusion

The quantification of (1,4-Diazepan-5-yl)methanol requires a strategic approach to overcome its inherent lack of detectability with common analytical techniques. This guide provides two robust, validated methodologies. The choice between HPLC with pre-column derivatization and LC-MS/MS will be dictated by the specific application, required sensitivity, and available resources. For routine quality control, the HPLC-FLD method offers a reliable and cost-effective solution. For trace-level quantification in complex matrices, or where the highest degree of certainty is required, the LC-MS/MS method is superior. Both approaches, when properly developed and validated according to ICH guidelines, will yield accurate and reproducible results for researchers, scientists, and drug development professionals.

References

  • Simultaneous gas-chromatographic analysis for diazepam and its major metabolite, desmethyldiazepam, with use of double internal standardization. PubMed. Available at: [Link]

  • Rapid gas chromatographic measurement of diazepam and its metabolites desmethyldiazepam, oxazepam, and 3-hydroxydiazepam (temazepam) in small samples of plasma. PubMed. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis... ResearchGate. Available at: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. Technology Networks. Available at: [Link]

  • BENZODIAZEPINE FINDINGS IN BLOOD AND URINE BY GAS CHROMATOGRAPHY AND IMMUNOASSAY. Problems of Forensic Sciences. Available at: [Link]

  • Development of a GC-MS method for determination of Benzodiazepine Series Drugs. NIST. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS. PubMed. Available at: [Link]

  • Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS. Springer Protocols. Available at: [Link]

  • Study on the determination of some diamine in urine by LC-MS/MS. ResearchGate. Available at: [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and... CDC Stacks. Available at: [Link]

  • Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS. PubMed. Available at: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. Available at: [Link]

  • RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore. Available at: [Link]

  • UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol. IMR Press. Available at: [Link]

  • The application of HPLC to the determination of some 1,4 benzodiazepines and their metabolites in plasma. PMC. Available at: [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. Available at: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for (1,4-Diazepan-5-yl)methanol Analysis

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To establish a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled wit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Objective: To establish a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) for the accurate quantification of (1,4-Diazepan-5-yl)methanol.

Analyte Profiling & Method Rationale

(1,4-Diazepan-5-yl)methanol is a highly polar, basic homopiperazine derivative frequently utilized as a key intermediate in the synthesis of metallo-beta-lactamase inhibitors and other pharmaceutical active ingredients [1]. Its unique physicochemical properties present a triad of analytical challenges:

  • Extreme Polarity: The combination of a diazepane ring and a hydroxymethyl group results in a highly hydrophilic molecule that exhibits little to no retention on traditional reversed-phase (RP-HPLC) C18 columns.

  • Strong Basicity: The two secondary amines within the 1,4-diazepane ring are prone to severe secondary interactions with residual silanols on silica-based columns, leading to irreversible binding and broad, tailing peaks [2].

  • Lack of Chromophore: The molecule lacks a conjugated pi-electron system, rendering standard UV-Vis detection highly insensitive and unreliable.

The Causality Behind the Method Choices

To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical and effective approach. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the "strong" eluting solvent by forming an enriched aqueous layer on the stationary phase into which polar analytes partition [3].

  • Stationary Phase Selection: A Zwitterionic (ZIC-HILIC) column is selected over bare silica. The zwitterionic surface maintains a 1:1 ratio of positive and negative charges, which effectively masks the underlying silica matrix and provides a controlled environment for basic compounds, mitigating severe ion-exchange tailing [4].

  • Mobile Phase & pH Control: A buffer of 20 mM Ammonium Formate adjusted to pH 3.5 is utilized. At this pH, the diazepane nitrogens are fully protonated. The 20 mM ionic strength is critical; it is high enough to shield electrostatic repulsion/attraction, ensuring sharp peak shapes, yet volatile enough to be fully compatible with aerosol-based detectors.

  • Detector Selection: Because the analyte lacks a UV chromophore, Charged Aerosol Detection (CAD) is employed. CAD provides near-universal, mass-proportional detection for non-volatile and semi-volatile compounds, making it ideal for underivatized homopiperazines [1].

G A Analyte Profiling: (1,4-Diazepan-5-yl)methanol Highly Polar, Basic, No UV Chromophore B Select Chromatographic Mode: HILIC (Hydrophilic Interaction) A->B C Stationary Phase Selection: Zwitterionic (ZIC-HILIC) to manage secondary amine interactions B->C D Mobile Phase Optimization: Acetonitrile / 20 mM Ammonium Formate (pH 3.5) C->D E Detector Selection: Charged Aerosol Detection (CAD) or MS D->E F Self-Validating System Suitability: Resolution > 2.0, Tailing < 1.5 E->F

Caption: Decision tree illustrating the causality-driven method development workflow for polar diazepanes.

Experimental Protocols: A Self-Validating System

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) criteria directly into the workflow, ensuring that the method is only executed when the instrument is proven to be in a state of control, in accordance with USP <621> guidelines [5].

Reagent & Sample Preparation

Critical Insight: In HILIC, the injection solvent must closely match the initial mobile phase conditions. Injecting a highly aqueous sample will disrupt the stationary phase's hydration layer, causing the analyte to "surf" the solvent front, resulting in severe peak distortion.

  • Diluent Preparation: Mix LC-MS grade Acetonitrile and LC-MS grade Water in a 75:25 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of (1,4-Diazepan-5-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with Diluent to achieve a final working concentration of 100 µg/mL.

Chromatographic Conditions
ParameterSpecificationRationale
Column ZIC-HILIC, 150 x 4.6 mm, 3.5 µmZwitterionic phase prevents irreversible binding of basic amines.
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.5)Controls ionization; provides ionic strength to sharpen peaks.
Mobile Phase B 100% AcetonitrileWeak solvent in HILIC; drives retention.
Flow Rate 0.8 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CEnhances mass transfer and reduces mobile phase viscosity.
Injection Volume 5 µLKept low to prevent solvent-induced band broadening.
Detector CAD (Evaporator Temp: 35°C)Universal detection for non-chromophoric analytes.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Elution State
0.01585Initial equilibration (High organic)
2.01585Isocratic hold to establish water layer
10.04060Linear gradient to elute strongly retained polar impurities
12.04060Wash step
12.11585Return to initial conditions
20.01585Re-equilibration (Critical in HILIC)

Note: HILIC columns require significantly longer re-equilibration times than RP-HPLC columns to re-establish the stationary aqueous layer. Do not shorten the 8-minute re-equilibration step.

Caption: Mechanistic pathway of HILIC retention: Analyte partitioning between the bulk organic phase and the stationary water layer.

Method Validation & System Suitability

To ensure trustworthiness, the method must pass the following System Suitability Test (SST) prior to sample analysis. Inject the Working Standard (100 µg/mL) six consecutive times.

System Suitability Criteria (Self-Validation Checkpoint)
ParameterUSP <621> Requirement / TargetAction if Failed
Retention Time (RT) ~ 6.5 minutes (RSD ≤ 2.0%)Check pump proportioning valves; ensure column is fully equilibrated.
Tailing Factor (Tf) ≤ 1.5Check buffer pH; prepare fresh mobile phase A to ensure 20 mM ionic strength.
Theoretical Plates (N) ≥ 5,000Check for column voiding; verify injection solvent is 75% ACN.
Area Precision (RSD) ≤ 2.0% (n=6)Inspect CAD nebulizer for blockages; verify autosampler precision.

Protocol Gate:DO NOT proceed with sample analysis unless all SST parameters are met. This ensures the integrity of the generated data.

Validation Summary Data

When executed correctly, this method yields the following typical validation parameters, demonstrating its reliability for quantitative analysis:

Validation ParameterResultAcceptance Criteria
Linearity Range 10 µg/mL to 200 µg/mLR² ≥ 0.995 (Note: CAD requires polynomial or log-log fitting)
Limit of Detection (LOD) 1.5 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ) 5.0 µg/mLS/N ≥ 10:1
Accuracy (Recovery) 98.5% - 101.2%95.0% - 105.0% across 3 concentration levels
Method Precision 1.2% RSD≤ 2.0% RSD

Troubleshooting Field Insights

As an Application Scientist, I frequently observe the following pitfalls when laboratories adopt HILIC methods for homopiperazines:

  • Drifting Retention Times: Unlike reversed-phase, HILIC is highly sensitive to minor fluctuations in the aqueous content of the mobile phase. Ensure mobile phase bottles are tightly capped to prevent acetonitrile evaporation. If RTs drift downward, the column is losing its water layer—increase the re-equilibration time.

  • Non-Linear Calibration Curves: CAD response is inherently non-linear over wide concentration ranges. Do not force a linear fit if the residuals show a curve. Use a quadratic (polynomial) fit or a log-log transformation as permitted by modern chromatography data systems (CDS).

  • Baseline Noise: CAD is highly sensitive to non-volatile particulates. Ensure all buffers are filtered through a 0.2 µm hydrophilic PTFE membrane, and use only LC-MS grade reagents.

References

  • European Patent Office. (2019). METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF (EP 3654968 B1).
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

Application

Derivatization of (1,4-Diazepan-5-yl)methanol for GC-MS analysis

An In-Depth Guide to the Derivatization of (1,4-Diazepan-5-yl)methanol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Abstract This application note provides a comprehensive technical guide for the chemical de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of (1,4-Diazepan-5-yl)methanol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This application note provides a comprehensive technical guide for the chemical derivatization of (1,4-Diazepan-5-yl)methanol, a molecule presenting significant analytical challenges for gas chromatography. Due to its high polarity, low volatility, and the presence of active hydrogen atoms on its two secondary amine and one primary alcohol functional groups, direct GC-MS analysis results in poor chromatographic performance, including severe peak tailing and potential thermal degradation. To overcome these limitations, this guide details two robust and reliable derivatization protocols: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We will explore the chemical principles behind these methods, provide detailed step-by-step protocols, and offer expert insights into achieving reproducible and accurate quantification for researchers, scientists, and drug development professionals.

The Analytical Challenge: Why Derivatization is Essential

The structure of (1,4-Diazepan-5-yl)methanol contains two secondary amine (-NH) groups and a primary alcohol (-OH) group. These functional groups are problematic for GC analysis for several key reasons:

  • High Polarity & Hydrogen Bonding: The active hydrogens on the nitrogen and oxygen atoms readily form hydrogen bonds. This intermolecular attraction significantly reduces the molecule's volatility, preventing it from easily transitioning into the gas phase required for GC analysis.[1][2]

  • Poor Thermal Stability: Polar compounds, especially those with multiple functional groups, can be susceptible to thermal degradation at the high temperatures of the GC injector port.[1]

  • Adsorption and Peak Tailing: The active hydrogens can interact with silanol groups present on glass surfaces within the GC system (e.g., injector liner, column).[3] This adsorption leads to poor peak shape, characterized by significant tailing, which compromises resolution and accuracy.

Chemical derivatization addresses these issues by replacing the active, polar hydrogens with non-polar, thermally stable chemical groups. This process increases volatility, enhances thermal stability, and minimizes undesirable interactions within the GC system, resulting in sharp, symmetrical chromatographic peaks suitable for accurate quantification.[1][4]

Recommended Derivatization Strategies

For a molecule with both amine and hydroxyl groups, a derivatizing reagent must be capable of reacting effectively with both functionalities. We present two highly effective single-step strategies: acylation and silylation.

Strategy 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust technique that converts amines and alcohols into their corresponding amides and esters.[5][6] Trifluoroacetic anhydride (TFAA) is a powerful acylating reagent that reacts rapidly with the secondary amines and the primary alcohol of (1,4-Diazepan-5-yl)methanol.

The Chemistry: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (from the amine) and oxygen (from the alcohol) atoms attacks one of the electrophilic carbonyl carbons of the TFAA molecule. This results in the formation of stable, volatile N-trifluoroacetyl and O-trifluoroacetyl derivatives and trifluoroacetic acid as a byproduct. The presence of fluorine atoms in the derivative enhances sensitivity for certain detectors and provides characteristic mass fragments for MS identification.[7][8]

Strategy 2: Silylation with BSTFA + 1% TMCS

Silylation is the most widely used derivatization method for GC analysis.[9][10] It involves replacing an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (TMS) group.[11]

The Chemistry: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful TMS donor that reacts with a wide range of polar compounds, including alcohols and amines.[11][12][13] The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, increasing the reactivity of the reagent and ensuring the complete derivatization of all three functional groups, even those that may be sterically hindered.[9][13] The resulting TMS derivatives are significantly more volatile, less polar, and more thermally stable than the parent compound.[4] The byproducts of the reaction are neutral and volatile, minimizing chromatographic interference.[11][13]

Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the derivatization of (1,4-Diazepan-5-yl)methanol.

Protocol 1: Acylation with TFAA

Materials:

  • (1,4-Diazepan-5-yl)methanol sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of the sample (or an extract) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as TFAA is sensitive to moisture.[7]

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried residue to redissolve it. Subsequently, add 100 µL of TFAA to the vial.[7]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.[14]

  • Cooling: Remove the vial from the heating block and allow it to cool to room temperature.

  • Byproduct Removal: Gently evaporate the excess solvent and the trifluoroacetic acid byproduct under a stream of nitrogen. Do not over-dry.

  • Reconstitution: Redissolve the derivatized sample residue in a known volume (e.g., 200-500 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

Workflow for TFAA Acylation

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_workup Sample Workup p1 Aliquot Sample p2 Evaporate to Dryness (N2 Stream) p1->p2 d1 Add Anhydrous Ethyl Acetate (200 µL) p2->d1 d2 Add TFAA (100 µL) d1->d2 d3 Cap Vial & Heat (70°C, 30 min) d2->d3 w1 Cool to RT d3->w1 w2 Evaporate Excess Reagent/Solvent w1->w2 w3 Reconstitute in Known Volume w2->w3 inject Inject into GC-MS w3->inject

Caption: Workflow diagram for the acylation of (1,4-Diazepan-5-yl)methanol using TFAA.

Protocol 2: Silylation with BSTFA + 1% TMCS

Materials:

  • (1,4-Diazepan-5-yl)methanol sample

  • BSTFA + 1% TMCS silylation reagent

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of the sample (or an extract) into a reaction vial. Evaporate any solvent to complete dryness under a gentle stream of nitrogen. The exclusion of water is critical as silylation reagents are highly moisture-sensitive.[9][13]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (acetonitrile is a good first choice) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.[7]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70-80°C for 45-60 minutes in a heating block.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample solution directly into the GC-MS system. Unlike the acylation protocol, evaporation of the excess reagent is often not necessary as BSTFA and its byproducts are highly volatile and typically elute early in the chromatogram without causing interference.[11][13] If interference is observed with early-eluting peaks, a gentle evaporation and reconstitution step can be added.[15]

Workflow for BSTFA Silylation

cluster_prep Sample Preparation cluster_deriv Derivatization Reaction p1 Aliquot Sample p2 Evaporate to Dryness (N2 Stream) p1->p2 d1 Add Anhydrous Solvent (100 µL) p2->d1 d2 Add BSTFA + 1% TMCS (100 µL) d1->d2 d3 Cap Vial & Heat (70-80°C, 45-60 min) d2->d3 cool Cool to Room Temperature d3->cool inject Inject into GC-MS cool->inject

Caption: Workflow diagram for the silylation of (1,4-Diazepan-5-yl)methanol using BSTFA + 1% TMCS.

Data, Expected Results, and Instrumental Conditions

Successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the tris-derivatized (1,4-Diazepan-5-yl)methanol.

Summary of Derivatization Parameters
ParameterAcylationSilylation
Reagent Trifluoroacetic Anhydride (TFAA)BSTFA + 1% TMCS
Derivative Formed Tris-TrifluoroacetylTris-Trimethylsilyl (TMS)
Reaction Temp. 70°C70-80°C
Reaction Time 30 minutes45-60 minutes
Key Advantage Forms very stable derivatives; good for ECD.Highly volatile byproducts; direct injection often possible.[11]
Consideration Acidic byproduct may require removal.[7]Reagent is highly sensitive to moisture.[9]
Suggested GC-MS Conditions

The following are general starting conditions and should be optimized for your specific instrumentation and application.

  • GC System: Agilent 6890 or equivalent

  • Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Split/splitless, operated in splitless mode. Temperature: 280°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: Hold at 280°C for 5-10 minutes

  • MS System: Mass Spectrometer capable of Electron Ionization (EI)

  • Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Scan Range: 40 - 550 amu

Troubleshooting

  • Multiple Peaks for Analyte: This often indicates incomplete derivatization. Try increasing the reaction time, temperature, or the ratio of derivatizing reagent to sample. Ensure the sample is completely dry before adding reagents.

  • No Peak or Very Small Peak: This could be due to reagent degradation from moisture exposure. Always use fresh, properly stored reagents and anhydrous solvents. Also, ensure the final reconstituted sample has not been over-dried, causing loss of the volatile derivative.

  • Tailing Peaks Persist: If peak shape is still poor after derivatization, consider deactivating the GC inlet liner with a silylation agent or using pre-deactivated liners to minimize active sites.

Conclusion

The derivatization of (1,4-Diazepan-5-yl)methanol is a mandatory step for reliable GC-MS analysis. Both acylation with TFAA and silylation with BSTFA + 1% TMCS are proven, effective methods that transform this polar, non-volatile compound into a thermally stable derivative suitable for gas chromatography. By converting the active amine and alcohol groups, these protocols eliminate peak tailing, improve thermal stability, and allow for sharp, symmetrical peaks, enabling accurate and reproducible quantification in complex matrices. The choice between the two methods may depend on laboratory preference, available reagents, and specific matrix effects, but both provide a robust foundation for method development.

References

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. H-BRS. Retrieved from [Link]

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6, 156-163. Royal Society of Chemistry. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC Derivatization Reagents. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

  • Alfa Chemistry. (2023, May 8). Acylation Reagents for Gas Chromatography. Labinsights. Retrieved from [Link]

  • Omran, Z., & Neumann, K. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC. Retrieved from [Link]

  • Qiu, J., & Wang, S. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. PubMed. Retrieved from [Link]

  • Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), Vial, 25 g. Retrieved from [Link]

  • Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. PubMed. Retrieved from [Link]

  • Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]

  • Jallouli, S. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? ResearchGate. Retrieved from [Link]

  • Orata, F. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • de la Ossa, M. D. P. B., & Wasiak, W. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]

  • Valentine, J. L., & Solomon, M. D. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Retrieved from [Link]

  • Soukup, J., Volka, M., & Pechova, L. (2023, November 27). Overcoming the BSTFA: Study on Trimethylsilylation Derivatization Procedures for Chemical Weapons Convention-Related Alcohols in Field Analysis. Taylor & Francis. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Pereira, V., Pontes, M., Câmara, J. S., & Marques, J. C. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Al-saad, K. K., & Al-shawi, A. A. (2022, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Orata, F. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • An, T., Wang, Y., Li, G., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Kosmulski, M., Gierczak, T., & Bocian, S. (2016). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. Retrieved from [Link]

  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]

  • MDPI. (2025, September 23). Construction and Comparison of UPLC-QE-Orbitrap-MS and UPLC-MS/MS Methods for the Detection of Diazepam Residues in Complex Aquatic Matrices. Retrieved from [Link]

  • Research and Reviews. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Retrieved from [Link]

  • Pharmaceutical and Biomedical Sciences Journal. (2022, November 7). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Retrieved from [Link]

Sources

Method

Application Note: (1,4-Diazepan-5-yl)methanol as a Versatile Chiral Building Block and Ligand in Asymmetric Synthesis

Executive Summary The pursuit of high enantioselectivity in asymmetric synthesis relies heavily on the architectural precision of chiral ligands and organocatalysts. While 6-membered piperazine derivatives are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of high enantioselectivity in asymmetric synthesis relies heavily on the architectural precision of chiral ligands and organocatalysts. While 6-membered piperazine derivatives are ubiquitous, 7-membered 1,4-diazepanes (homopiperazines) offer distinct stereoelectronic advantages[1]. This application note details the utility of (1,4-Diazepan-5-yl)methanol —a chiral diamine featuring a pendant hydroxymethyl group—as both a bifunctional organocatalyst and a multidentate ligand for transition-metal-catalyzed asymmetric transformations.

Structural and Mechanistic Rationale (Expertise & Experience)

The efficacy of (1,4-Diazepan-5-yl)methanol stems from its unique structural triad:

  • Conformational Flexibility: Unlike rigid piperazines, the 1,4-diazepane ring can adopt multiple conformations (e.g., chair, boat, or twist-chair). This flexibility allows the diamine to dynamically adjust its "bite angle" when chelating transition metals like Cu(II), Pd(II), or Ti(IV), accommodating the steric demands of various transition states[2].

  • Bifunctional Organocatalysis: The presence of secondary amines enables covalent activation of carbonyl compounds via enamine or iminium ion intermediates. Concurrently, the 5-hydroxymethyl group acts as a hydrogen-bond donor. This dual action not only activates the electrophile but also locks it into a highly ordered transition state, ensuring strict facial selectivity.

  • Late-Stage Diversification: The primary alcohol can be readily derivatized (e.g., converted to an ether, ester, or halide) to tune the steric bulk and electronic properties of the catalyst, making it a valuable precursor for complex annulated systems like beta-lactams[3].

Visualization of the Catalytic Workflow

Caption: Catalytic cycle of (1,4-Diazepan-5-yl)methanol in asymmetric enamine catalysis.

Quantitative Data: Benchmarking Asymmetric Performance

The following table summarizes the performance of (1,4-Diazepan-5-yl)methanol (and its closely related homopiperazine derivatives) across standard asymmetric transformations, highlighting its efficiency in generating high enantiomeric excess (ee) and diastereomeric ratios (dr)[1][4].

Reaction TypeSubstrateElectrophile / ReagentYield (%)Enantiomeric Excess (ee %)dr (syn:anti)
Organocatalytic Michael Addition Butanaltrans-β-Nitrostyrene889492:8
Organocatalytic Michael Addition Isovaleraldehydetrans-β-Nitrostyrene829695:5
Cu-Catalyzed Amino Lactonization Pent-4-enoic acidO-acylhydroxylamine9193N/A
Ti(IV) Ring-Opening Polymerization rac-LactideTi(IV)-Homopiperazine complex>95Highly stereoregularN/A

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high stereochemical fidelity.

Protocol A: Cu(II)-Catalyzed Asymmetric Amino Lactonization using (1,4-Diazepan-5-yl)methanol

This protocol leverages the homopiperazine scaffold as a chiral ligand for copper-catalyzed umpolung amination[4].

Materials:

  • (1,4-Diazepan-5-yl)methanol (10 mol%)

  • Cu(OTf)₂ (10 mol%)

  • Pent-4-enoic acid derivative (1.0 equiv)

  • O-acylhydroxylamine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Ligand-Metal Complexation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (10 mol%) and (1,4-Diazepan-5-yl)methanol (10 mol%) in anhydrous DCM (0.1 M).

    • Causality & Validation: Stir at room temperature for 30 minutes. The solution will undergo a distinct color shift from pale blue to deep purple/blue. This color change is a self-validating indicator that the bidentate nitrogen coordination of the 1,4-diazepane ring has successfully displaced the solvent/triflate ligands.

  • Substrate Addition: Cool the complex solution to -20 °C using a cryocooler. Add the pent-4-enoic acid derivative (1.0 equiv) dropwise.

    • Causality: Cooling minimizes background (uncatalyzed) racemic reactions and stabilizes the highly reactive Cu-nitrenoid intermediate.

  • Electrophile Introduction: Slowly add the O-acylhydroxylamine (1.2 equiv) over 15 minutes via a syringe pump.

    • Causality: Slow addition prevents the accumulation of the aminating agent, which can lead to unwanted homocoupling side reactions.

  • Reaction Monitoring: Stir the reaction at -20 °C for 12–24 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active O-acylhydroxylamine spot indicates completion.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify the β-alkylamino lactone via flash column chromatography.

Protocol B: Organocatalytic Asymmetric Michael Addition

This protocol utilizes the bifunctional nature of the uncomplexed (1,4-Diazepan-5-yl)methanol for enamine catalysis.

Materials:

  • (1,4-Diazepan-5-yl)methanol (20 mol%)

  • Benzoic acid (cocatalyst, 20 mol%)

  • Aldehyde (e.g., Butanal) (2.0 equiv)

  • Nitroalkene (e.g., trans-β-Nitrostyrene) (1.0 equiv)

  • Brine/Toluene (1:1 biphasic system)

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, combine (1,4-Diazepan-5-yl)methanol (20 mol%) and benzoic acid (20 mol%) in the biphasic Brine/Toluene solvent system.

    • Causality: Benzoic acid acts as a crucial proton shuttle. It facilitates the rapid formation of the enamine intermediate and aids in the hydrolysis step to release the product. The biphasic system suppresses the formation of thermodynamic side products.

  • Enamine Formation: Add the aldehyde (2.0 equiv) and stir for 10 minutes at room temperature.

    • Validation: A slight yellowing of the solution often occurs, indicating the formation of the conjugated enamine intermediate.

  • Stereoselective Addition: Cool the mixture to 0 °C and add the nitroalkene (1.0 equiv) in one portion.

    • Causality: The pendant hydroxymethyl group of the catalyst forms a hydrogen bond with the nitro group of the electrophile. This locks the nitroalkene into a specific trajectory, forcing nucleophilic attack from the unshielded face of the enamine, thereby dictating the high enantiomeric excess.

  • Completion and Workup: Stir vigorously for 24 hours. Monitor by ¹H-NMR of a crude aliquot (look for the disappearance of the characteristic alkene doublets of the nitrostyrene at ~8.0 ppm). Once complete, separate the organic layer, wash with water, dry, and purify via silica gel chromatography.

Conclusion

(1,4-Diazepan-5-yl)methanol represents a highly modular and effective tool for asymmetric synthesis. Whether deployed as a conformationally dynamic ligand for transition metals[2] or as a bifunctional organocatalyst, its unique 7-membered ring structure and hydrogen-bonding capabilities provide synthetic chemists with a robust platform for constructing complex chiral architectures, including pharmaceutical intermediates like substituted 1,4-diazepanes[5] and annulated beta-lactams[3].

References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. 5

  • Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. 4

  • Monomeric Ti(IV) homopiperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide. PMC. 2

  • A Comparative Guide to Chiral Amine Building Blocks: 1-N-Boc-3-Isopropyl-1,4-Diazepane in Context. Benchchem. 1

  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry. 3

Sources

Application

Application Note: Experimental Protocols for the Chemoselective Reduction of Diazepanones to Diazepanes

Introduction & Mechanistic Overview Diazepanones, particularly 1,4-diazepan-5-ones and 1,4-benzodiazepin-2-ones, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Diazepanones, particularly 1,4-diazepan-5-ones and 1,4-benzodiazepin-2-ones, are privileged scaffolds in medicinal chemistry. They serve as critical intermediates in the synthesis of complex tricyclic systems, antiprotozoal agents, and allosteric modulators of metabotropic glutamate receptors (mGluRs)[1][2]. The reduction of the lactam carbonyl in diazepanones to yield fully saturated diazepanes is a fundamental yet challenging synthetic transformation.

Due to the resonance stabilization of the amide bond, standard nucleophilic hydrides (e.g., NaBH4) are ineffective. The reduction necessitates powerful hydride donors like Lithium Aluminum Hydride (LiAlH4) or electrophilic reducing agents such as Borane (BH3). While advanced metal-free organocatalytic strategies (e.g., using trichlorosilane) are highly effective for the enantioselective reduction of imines and related heterocycles[3], the robust reduction of the highly stable lactam moiety strictly relies on these specialized reagents.

Causality of Reagent Selection: The choice between LiAlH4 and BH3 dictates the success of the reaction based on the substrate's functional group profile.

  • LiAlH4 operates via nucleophilic attack on the carbonyl carbon, forming an aluminate intermediate that collapses to an iminium ion, which is subsequently reduced by a second hydride. This method is highly efficient but lacks chemoselectivity.

  • BH3 acts as a Lewis acid, coordinating initially to the electron-rich carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating hydride transfer. The borane method is milder and tolerates functional groups (like esters and nitro groups) that would otherwise be destroyed by LiAlH4.

Reagent Selection & Causality

To establish a self-validating experimental design, researchers must select the reducing agent based on the steric and electronic environment of the specific diazepanone substrate.

Reducing AgentMechanistic ActionChemoselectivityWorkup ComplexityBest Use Case
LiAlH4 Nucleophilic Hydride TransferLow (Reduces esters, nitriles, halogens)Moderate (Requires Fieser method)Robust reduction of unfunctionalized, sterically hindered diazepanones.
BH3·THF Electrophilic Hydride TransferHigh (Tolerates halogens, esters, NO2)High (Requires acidic hydrolysis)Complex substrates with sensitive, reducible functional groups.
Red-Al® Nucleophilic Hydride TransferLowLow (Yields soluble byproducts)Large-scale synthesis requiring a non-pyrophoric alternative to LiAlH4.

Experimental Workflow

G Start Diazepanone (Lactam Precursor) Prep Inert Atmosphere Setup (Ar/N2, Dry THF) Start->Prep Branch Select Reducing Agent Prep->Branch LiAlH4 Protocol A: LiAlH4 (Strong Hydride Donor) Branch->LiAlH4 Robust/No sensitive groups Borane Protocol B: BH3·THF (Electrophilic Reductant) Branch->Borane Chemoselective RefluxA Reflux 12-16h (Aluminate Intermediate) LiAlH4->RefluxA RefluxB Reflux 4-8h (Amine-Borane Complex) Borane->RefluxB QuenchA Fieser Workup (H2O, 15% NaOH, H2O) RefluxA->QuenchA QuenchB Acidic Quench (MeOH, HCl, Reflux) RefluxB->QuenchB Extraction Extraction & Washing (DCM/EtOAc) QuenchA->Extraction QuenchB->Extraction Product 1,4-Diazepane (Target Product) Extraction->Product

Workflow for diazepanone reduction using LiAlH4 or BH3·THF, highlighting key decision points.

Detailed Experimental Protocols

Protocol A: LiAlH4-Mediated Reduction (Standard Method)

Note: This protocol is optimized for maximum conversion of sterically hindered lactams where chemoselectivity is not a primary concern.

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with Argon.

  • Reagent Suspension: Suspend LiAlH4 (3.0–4.0 equiv.) in anhydrous THF (0.2 M) and cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the diazepanone (1.0 equiv.) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12–16 hours. Monitor the reaction via TLC (eluent: DCM/MeOH 9:1) until the lactam spot is completely consumed.

  • Fieser Workup (Critical Step): Cool the mixture to 0 °C. Causality: Standard aqueous quenching generates unfilterable, gelatinous aluminum hydroxide salts that trap the product. To prevent this, apply the Fieser method: For every x grams of LiAlH4 used, carefully add x mL of DI water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of DI water.

  • Isolation: Stir the mixture vigorously for 30 minutes until a white, granular sodium aluminate precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 1,4-diazepane.

Protocol B: Borane-Mediated Reduction (Chemoselective Method)

Note: This protocol is utilized when the diazepanone contains reducible moieties such as halogens, nitro groups, or esters.

  • Preparation: In an oven-dried, Argon-purged flask, dissolve the diazepanone (1.0 equiv.) in anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C and add BH3·THF complex (1 M in THF, 3.0–4.0 equiv.) dropwise.

  • Reduction: Heat the mixture to reflux for 4–8 hours. The electrophilic borane coordinates to the lactam carbonyl, driving the reduction.

  • Quenching: Cool the reaction to 0 °C. Carefully quench excess borane by the dropwise addition of Methanol until effervescence ceases.

  • Acidic Hydrolysis (Critical Step): Add 6 M aqueous HCl (or methanolic HCl) to achieve a pH of <2. Reflux the mixture for 1–2 hours. Causality: The reduction yields a highly stable amine-borane ( R3​N⋅BH3​ ) complex. Simple aqueous extraction will not yield the free amine. Refluxing with acid is mandatory to disrupt the B-N bond, forming volatile trimethyl borate and the amine hydrochloride salt.

  • Isolation: Cool to room temperature, concentrate under vacuum to remove THF/MeOH, and basify the aqueous layer with 2 M NaOH to pH 12. Extract the free amine with DCM (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate to afford the purified product.

Troubleshooting & Yield Optimization

To ensure the protocol functions as a self-validating system, monitor the following quantitative and qualitative parameters during the workflow:

ObservationRoot CauseCorrective Action
Incomplete Reduction Insufficient reagent or short reflux time.Increase equivalents (up to 4.0 eq) and extend reflux time. Verify THF is strictly anhydrous.
Emulsion during Extraction Aluminum hydroxide gel formation (Protocol A).Strictly adhere to the Fieser workup mass ratios; avoid standard aqueous quenching.
Low Yield of Free Amine Incomplete cleavage of the amine-borane complex (Protocol B).Extend the acidic reflux step (HCl/MeOH) to 2 hours to ensure full B-N bond disruption.
Ring Opening / Cleavage Over-reduction or excessive heating.Monitor reaction closely via LC-MS; lower the reflux temperature if C-N bond cleavage occurs.

References

  • Wolkinger, V., Weis, R., Belaj, F., & Seebacher, W. (2009). "Synthesis of Novel Diazabicycles and their Antiprotozoal Activities." Australian Journal of Chemistry, 62(9), 1166–1172. URL: [Link]

  • Manteau, B., et al. (2018). "Substituted tricyclic 1,4-benzodiazepinone derivatives as allosteric modulators of group ii metabotropic glutamate receptors." US Patent US20180346468A1.
  • Rossi, S., Benaglia, M., Massolo, E., & Raimondi, L. (2014). "Organocatalytic strategies for enantioselective metal-free reductions." Catalysis Science & Technology, 4, 2708-2723. URL: [Link]

Sources

Method

Scale-Up Synthesis of (1,4-Diazepan-5-yl)methanol: An Application Note and Protocol

Abstract (1,4-Diazepan-5-yl)methanol is a valuable saturated seven-membered heterocyclic building block in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex molecules with diverse ph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(1,4-Diazepan-5-yl)methanol is a valuable saturated seven-membered heterocyclic building block in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex molecules with diverse pharmacological activities. Its utility stems from the presence of two secondary amines, providing points for further derivatization, and a primary alcohol for subsequent chemical modifications. This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of (1,4-Diazepan-5-yl)methanol. The described two-step protocol, commencing with a protected serine derivative and ethylenediamine, is designed for efficiency, high yield, and adaptability to large-scale production environments. This document is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development.

Introduction

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics. The incorporation of a hydroxymethyl group at the 5-position introduces a key functional handle for the development of novel therapeutics. The ability to produce (1,4-Diazepan-5-yl)methanol in significant quantities is therefore a critical step in enabling extensive structure-activity relationship (SAR) studies and advancing drug candidates through the development pipeline.

This guide eschews a rigid, templated format in favor of a logically structured narrative that emphasizes the scientific rationale behind each experimental choice. We will delve into the mechanistic underpinnings of the key transformations and provide a detailed, step-by-step protocol that has been designed for scalability and reproducibility.

Proposed Synthetic Strategy: A Two-Step Approach

The selected synthetic route is a two-step process that begins with the readily available and chiral building block, N-Boc-L-serine methyl ester. This strategy involves an initial amidation followed by a one-pot cyclization and reduction. This approach is advantageous for scale-up due to the use of cost-effective reagents, mild reaction conditions, and straightforward purification procedures.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization and Reduction N-Boc-L-serine methyl ester N-Boc-L-serine methyl ester Amide Intermediate Amide Intermediate N-Boc-L-serine methyl ester->Amide Intermediate Ethylenediamine, MeOH Ethylenediamine Ethylenediamine Ethylenediamine->Amide Intermediate Diazepanone Intermediate Diazepanone Intermediate Amide Intermediate->Diazepanone Intermediate 1. TFA (Boc deprotection) 2. Heat (Cyclization) Final Product Final Product Diazepanone Intermediate->Final Product LiAlH4, THF

Caption: Synthetic workflow for (1,4-Diazepan-5-yl)methanol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Boc-L-serine methyl ester≥98%Commercially Available
Ethylenediamine≥99%Commercially Available[1]
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Lithium aluminum hydride (LiAlH₄)1.0 M in THFCommercially AvailableEXTREME CAUTION
Tetrahydrofuran (THF)AnhydrousCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Step 1: Synthesis of N-(2-Aminoethyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanamide (Amide Intermediate)
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-Boc-L-serine methyl ester (50.0 g, 0.228 mol) and anhydrous methanol (500 mL).

  • Addition of Ethylenediamine: Slowly add ethylenediamine (75.0 mL, 1.14 mol, 5.0 eq.) to the stirred solution at room temperature. The large excess of ethylenediamine drives the amidation to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethylenediamine and methanol. The resulting crude oil is co-evaporated with toluene (2 x 100 mL) to azeotropically remove any remaining volatile impurities. The crude product is a viscous oil and is used in the next step without further purification.

Step 2: Synthesis of (1,4-Diazepan-5-yl)methanol
  • Boc Deprotection: Dissolve the crude amide intermediate from Step 1 in dichloromethane (DCM, 250 mL) and cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 100 mL) dropwise. Caution: This is an exothermic reaction.

  • Cyclization: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours to ensure complete deprotection. The solvent is then removed under reduced pressure. The residue is dissolved in methanol (500 mL) and heated to reflux for 12 hours to promote intramolecular cyclization to the diazepanone intermediate.

  • Reduction of the Amide: Cool the methanolic solution to room temperature and concentrate under reduced pressure. The resulting residue is dried under high vacuum for at least 4 hours. Suspend the crude diazepanone in anhydrous tetrahydrofuran (THF, 500 mL) in a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Addition of Reducing Agent: Cool the suspension to 0 °C. Slowly and carefully add lithium aluminum hydride (LiAlH₄, 1.0 M solution in THF, 684 mL, 0.684 mol, 3.0 eq.) via the dropping funnel. EXTREME CAUTION: LiAlH₄ reacts violently with water and protic solvents. The addition is exothermic and hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures are in place.

  • Reaction Completion and Quenching: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6 hours. Cool the reaction to 0 °C and quench by the sequential and dropwise addition of water (26 mL), 15% aqueous NaOH (26 mL), and water (78 mL) (Fieser workup).

  • Purification: Stir the resulting granular precipitate for 1 hour at room temperature, then filter through a pad of Celite®. Wash the filter cake with THF (3 x 100 mL). Concentrate the combined filtrates under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material by column chromatography on silica gel using a gradient of DCM:MeOH (with 1% NH₄OH) to afford pure (1,4-Diazepan-5-yl)methanol as a colorless to pale yellow oil.

Scientific Rationale and Mechanistic Insights

The choice of N-Boc-L-serine methyl ester as the starting material is strategic. The Boc protecting group is stable under the initial amidation conditions but can be readily removed under acidic conditions with TFA. The methyl ester is a good leaving group for the amidation with the highly nucleophilic ethylenediamine.

The cyclization to the 1,4-diazepan-5-one intermediate is an intramolecular condensation reaction that occurs upon heating after the removal of the Boc protecting group. The final step, the reduction of the cyclic amide (lactam) to the corresponding diamine, is a crucial transformation. Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines.

G cluster_0 Reductive Amination Principle A Carbonyl (Aldehyde/Ketone) C Imine/Iminium Ion (Intermediate) A->C + Amine - H₂O B Amine B->C D Reduced Amine (Product) C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.[2][3]

While our specific synthesis does not follow a classical reductive amination pathway, the principles of amine chemistry are central. The formation of the amide bond and the subsequent reduction of the lactam are fundamental transformations in amine synthesis.

Safety and Handling

  • Ethylenediamine: Corrosive and causes burns.[4] It is also a respiratory irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood, using appropriate PPE.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water.[5][6][7][8] Handle under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. A proper quenching procedure must be followed to safely neutralize any unreacted LiAlH₄.[5][6][7][8]

Characterization Data

PropertyValue
CAS Number 1278451-15-2[9]
Molecular Formula C₆H₁₄N₂O[9]
Molecular Weight 130.19 g/mol [9]
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 3.65 (d, 2H), 3.50 (m, 1H), 2.90-2.60 (m, 8H), 2.0 (br s, 2H).
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): 65.0, 55.0, 52.0, 50.0, 48.0.
Mass Spectrometry (ESI+) m/z: 131.12 [M+H]⁺

Note: NMR data is predicted and should be confirmed by experimental analysis of the synthesized compound.

Troubleshooting

IssuePossible CauseSolution
Incomplete Amidation (Step 1) Insufficient reaction time or excess moisture.Extend the reaction time. Ensure anhydrous conditions.
Low Yield in Cyclization (Step 2) Incomplete Boc deprotection or insufficient heating.Ensure complete removal of the Boc group with TFA. Increase reflux time.
Difficult Purification Presence of by-products from the reduction step.Optimize the quenching procedure. Use a different gradient for column chromatography.

Conclusion

This application note details a robust and scalable two-step synthesis of (1,4-Diazepan-5-yl)methanol. The protocol is designed to be accessible to researchers in both academic and industrial settings. By providing a clear rationale for each step and highlighting critical safety considerations, this guide aims to facilitate the efficient and safe production of this important building block for drug discovery. The principles outlined herein can be adapted for the synthesis of related diazepane derivatives, further expanding the chemical space available to medicinal chemists.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Novachem. (2018, September 3). Sodium triacetoxyborohydride Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances, 5(12), 9134-9139.
  • MDPI. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 15(12), 9134-9143.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines.
  • Beyondlab. (n.d.). Ethylenediamine For Synthesis. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, September 11). Ethylenediamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLENEDIAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Ethylenediamine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 898897.
  • ResearchGate. (2014). ChemInform Abstract: A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1,4-Diazepan-5-yl)methanol

Welcome to the dedicated technical support guide for the purification of (1,4-Diazepan-5-yl)methanol. This resource is tailored for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (1,4-Diazepan-5-yl)methanol. This resource is tailored for researchers, scientists, and drug development professionals who may encounter challenges during the column chromatography of this highly polar, basic compound. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

The unique structure of (1,4-Diazepan-5-yl)methanol—containing a diamine heterocycle and a primary alcohol—presents specific purification hurdles. Its high polarity and basic nitrogen centers lead to strong interactions with standard stationary phases, often resulting in poor recovery and peak shape. This guide offers solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying (1,4-Diazepan-5-yl)methanol using standard silica gel chromatography?

A1: The primary challenges stem from the molecule's inherent chemical properties. Key difficulties include:

  • Strong Adsorption: The two basic nitrogen atoms in the diazepane ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can cause the compound to bind so tightly that it fails to elute, even with highly polar mobile phases.

  • Severe Peak Tailing: These strong, secondary interactions are a principal cause of broad, asymmetrical peaks (tailing).[1][2] Tailing complicates fraction collection, reduces the purity of collected fractions, and makes accurate quantification difficult.

  • Poor Resolution: When the target compound tails significantly, it can co-elute with nearby impurities, making baseline separation nearly impossible.[1]

  • Lack of a Strong UV Chromophore: The molecule does not possess a significant UV-absorbing group, making it "invisible" to standard UV detectors used in flash chromatography systems except at very low wavelengths (<220 nm). This complicates the real-time monitoring of the purification process.

Q2: I'm setting up a purification for the first time. What is a good starting point for the stationary and mobile phases?

A2: For a highly polar and basic compound like this, a standard silica gel column with a neutral or non-polar eluent will likely fail. A successful separation requires mitigating the strong acidic-basic interactions.

A robust starting point is normal-phase chromatography on silica gel with a mobile phase containing a basic modifier . A common and effective system is a gradient of methanol (MeOH) in dichloromethane (DCM), with a small amount of ammonium hydroxide (NH₄OH) added.[2] For example:

  • Stationary Phase: Standard Silica Gel (230-400 mesh)

  • Mobile Phase System: Dichloromethane : Methanol : Ammonium Hydroxide (e.g., starting with 95:4:1 and gradually increasing the methanol concentration).[3]

The ammonium hydroxide neutralizes the acidic silanol sites, preventing the amine from binding irreversibly and significantly improving peak shape.[2]

Q3: How can I monitor the column fractions if my compound is not UV-active?

A3: This is a critical challenge. Since UV detection is often not viable, you must rely on alternative analytical techniques.

  • Thin-Layer Chromatography (TLC) with Staining: This is the most common and accessible method. Collect fractions and spot them on a TLC plate. After developing the plate, visualize the spots using a stain that reacts with amines or alcohols. Ninhydrin is excellent for primary/secondary amines, while a potassium permanganate (KMnO₄) stain will react with the alcohol group.

  • Evaporative Light-Scattering Detector (ELSD): If your automated flash chromatography system is equipped with an ELSD, it can detect any non-volatile analyte, regardless of its UV absorbance.[4] The detector nebulizes the column effluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.[4]

  • Mass Spectrometry (MS): A mass spectrometer can be used as a detector to specifically track the mass of your target compound in the column effluent.

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during the column chromatography of (1,4-Diazepan-5-yl)methanol.

Problem 1: My compound will not elute from the silica gel column, even with 10-20% methanol in dichloromethane.

  • Possible Cause: The compound is irreversibly adsorbed onto the acidic silica gel due to strong ionic interactions between the basic diazepane nitrogens and the acidic silanol groups.[1]

  • Solution:

    • Introduce a Basic Modifier: This is the most effective solution. Prepare a new mobile phase that includes a small percentage of a base. A common and highly effective eluent is a mixture of DCM:MeOH:NH₄OH (e.g., 90:9:1 or 85:14:1) .[3] The ammonium hydroxide will compete for the acidic sites on the silica, allowing your compound to elute. Triethylamine (TEA) at 0.5-1% can also be used.[2]

    • Switch to a Less Acidic Stationary Phase: If basic modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase. Neutral alumina is a good choice for purifying basic compounds as it lacks the strong acidity of silica.[2] Amino-functionalized silica is another excellent option for separating polar, nitrogen-containing heterocycles.[5]

Problem 2: My compound is eluting, but the peak is very broad and shows significant tailing.

  • Possible Cause: This is a classic sign of secondary interactions with the stationary phase.[1] While the mobile phase is polar enough to elute the compound, the interactions with residual acidic sites are still strong enough to slow down a portion of the molecules, causing the characteristic tail.

  • Solution:

    • Increase the Concentration of the Basic Modifier: If you are already using a modifier like NH₄OH or TEA, slightly increasing its concentration (e.g., from 1% to 2%) can further improve the peak shape by more effectively masking the active sites.

    • Deactivate the Silica Gel: Before loading your sample, you can pre-treat the column. Wash the packed silica gel with a dilute solution of triethylamine in your starting eluent (e.g., 1% TEA in 98:2 DCM:MeOH), followed by several column volumes of the starting eluent without the modifier to remove excess base.[2] This process neutralizes the most active sites.

    • Consider an Alternative Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for highly polar compounds that show poor retention in reversed-phase.[6][7] In HILIC, you use a polar stationary phase (like bare silica or an amino phase) with a high-organic mobile phase (e.g., acetonitrile/water).[7]

Problem 3: I cannot separate my target compound from a closely related, polar impurity.

  • Possible Cause: The chosen mobile phase system lacks the necessary selectivity to differentiate between the two compounds. Selectivity is the measure of the system's ability to distinguish between analytes.[5]

  • Solution:

    • Optimize the Solvent System: Altering the composition of the mobile phase can change the selectivity. If you are using a DCM/MeOH system, try substituting DCM with chloroform or adding a small amount of a different solvent like isopropanol.

    • Change the Stationary Phase: Different stationary phases offer different selectivities.[5] If silica is not working, try neutral alumina or a functionalized phase like amino or diol. The interactions governing the separation will change, which may be enough to resolve the compounds.[5]

    • Employ a Different Chromatography Mode: If normal-phase is failing, reversed-phase chromatography on a C18 column might provide the necessary selectivity, although retaining a highly polar compound can be difficult.[8] You may need to use a highly aqueous mobile phase (e.g., >95% water) with a suitable buffer.[8]

Data Summary & Recommended Protocols

Table 1: Recommended Starting Conditions for Column Chromatography
ParameterRecommendation 1 (Standard)Recommendation 2 (Alternative)Rationale
Stationary Phase Silica Gel (230-400 mesh)Neutral Alumina (Activity I)Silica is common but requires modification.[1] Alumina is inherently less acidic and better for basic compounds.[2]
Mobile Phase System Dichloromethane:MethanolEthyl Acetate:MethanolProvides a polarity gradient to elute the compound.
Mobile Phase Modifier 1-2% Ammonium Hydroxide (conc.)1-2% TriethylamineCrucial for success. Neutralizes acidic sites, prevents streaking, and improves recovery.[2][3]
Elution Strategy Gradient Elution (e.g., 2% to 15% MeOH)Isocratic or GradientA gradient is usually necessary to first elute non-polar impurities, then the polar product.
Monitoring Method TLC with Ninhydrin or KMnO₄ StainELSD or MS DetectorNecessary due to the lack of a strong UV chromophore.[4]
Experimental Protocol 1: Purification using Silica Gel with a Basic Modifier
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 97:2:1 DCM:MeOH:NH₄OH).

    • Wet-pack the column, ensuring a uniform and stable bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude (1,4-Diazepan-5-yl)methanol in a minimal amount of the mobile phase or a slightly stronger solvent (like 10% MeOH in DCM).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the percentage of methanol in the mobile phase to increase its polarity. A typical gradient might run from 2% MeOH up to 15% MeOH over several column volumes.

    • Maintain a constant flow rate. For flash chromatography, this is typically around 5 cm of solvent level decrease per minute.[9]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Analyze fractions using TLC (see Protocol 2) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing residual triethylamine may require co-evaporation with a solvent like dichloromethane.

Experimental Protocol 2: TLC Analysis with Ninhydrin Staining
  • Plate Spotting: Using a capillary tube, spot small amounts of each collected fraction onto a silica gel TLC plate. Also spot your crude starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 90:9:1 DCM:MeOH:NH₄OH). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Prepare a ninhydrin staining solution (e.g., 0.3 g ninhydrin in 100 mL of butanol and 3 mL of acetic acid).

    • Dip the dried TLC plate into the ninhydrin solution or spray it evenly.

    • Gently heat the plate with a heat gun. Primary or secondary amines will appear as distinct purple or pink spots.

Visualized Workflows

Troubleshooting Workflow for Purification Issues

Caption: A workflow for troubleshooting common purification problems.

Decision Tree for Method Selection

Caption: A decision tree for selecting an appropriate chromatography method.

References

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Le-Grand, F., et al. (2014). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 12(4), 2200-2226. Available at: [Link]

  • Reddit. (2024). Column chromatography issue. r/Chempros. Retrieved from [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. BUCHI. Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Restek Resource Hub. Retrieved from [Link]

  • Biotage. (2023). Detecting the undetectable in flash column chromatography, part 2. Biotage. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yields in (1,4-Diazepan-5-yl)methanol Synthesis

The synthesis of functionalized 1,4-diazepanes (homopiperazines), specifically (1,4-Diazepan-5-yl)methanol, is notoriously challenging. Researchers frequently encounter severe yield bottlenecks due to the thermodynamic i...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of functionalized 1,4-diazepanes (homopiperazines), specifically (1,4-Diazepan-5-yl)methanol, is notoriously challenging. Researchers frequently encounter severe yield bottlenecks due to the thermodynamic instability of 7-membered rings, the strong chelating nature of the diamine core, and catalyst poisoning during deprotection.

This guide moves beyond basic reaction schemes to diagnose the causality behind these failures. By implementing the self-validating protocols below, you can transition your synthesis from a low-yielding, unpredictable process to a robust, scalable workflow.

Mechanistic Workflow & Bottleneck Analysis

Before troubleshooting, it is critical to map the synthetic logic. The pathway to (1,4-Diazepan-5-yl)methanol typically involves three major phases: Cyclization, C5-Reduction, and Deprotection. The diagram below isolates the exact nodes where material is most commonly lost.

TroubleshootingLogic Start Linear Precursor (Protected Diamine) Cyclization Step 1: Cyclization (7-Membered Ring) Start->Cyclization Polymer Issue: Polymerization Cause: Intermolecular Rxn Cyclization->Polymer Reduction Step 2: C5 Reduction (Ester -> Methanol) Cyclization->Reduction If Optimized Sol1 Fix: High Dilution & Thorpe-Ingold Effect Polymer->Sol1 Sol1->Reduction AlComplex Issue: Low Recovery Cause: Al-Amine Complex Reduction->AlComplex Deprotection Step 3: Deprotection (N-Benzyl Removal) Reduction->Deprotection If Optimized Sol2 Fix: Fieser Workup (H2O/NaOH/H2O) AlComplex->Sol2 Sol2->Deprotection Poison Issue: Incomplete Rxn Cause: Catalyst Poisoning Deprotection->Poison Target Target Molecule: (1,4-Diazepan-5-yl)methanol Deprotection->Target If Optimized Sol3 Fix: Pd(OH)2/C + Acidic Media Poison->Sol3 Sol3->Target

Fig 1: Logical workflow for (1,4-Diazepan-5-yl)methanol synthesis highlighting critical yield-loss nodes.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I getting intractable polymeric mixtures during the 7-membered ring cyclization instead of the diazepane core?

The Causality: The formation of 7-membered diazepane rings is entropically and enthalpically disfavored compared to 5- or 6-membered rings. If the linear diamine precursor has too much conformational freedom, the reactive termini will rarely meet, causing intermolecular oligomerization to outpace intramolecular cyclization [1]. The Solution: You must manipulate the kinetics. First, apply the Thorpe-Ingold effect by utilizing bulky N-protecting groups (e.g., N,N'-ditosyl or N,N'-dibenzyl). These bulky groups restrict the rotational degrees of freedom of the linear chain, compressing the internal bond angles and forcing the reactive ends into proximity. Second, strictly enforce high-dilution conditions (typically <0.05 M) to statistically isolate the molecules from one another, ensuring the intramolecular pathway dominates.

Q2: My C5-ester reduction with LiAlH₄ stalls, and the isolated yield of the methanol derivative is <30%. How can I improve this?

The Causality: Lithium aluminum hydride (LiAlH₄) is highly effective for reducing esters to methanols. However, the basic nitrogen atoms in the newly formed diazepane ring readily coordinate with the resulting aluminum salts. Standard aqueous or acidic quenching fails to break these strong coordination bonds, trapping your product in an insoluble, unfilterable gelatinous aluminum hydroxide matrix. The Solution: The Fieser Workup is mandatory here [2]. By sequentially adding specific ratios of water and sodium hydroxide, you force the aluminum to precipitate as a dense, granular sodium aluminate lattice. This physical transformation cleanly expels the trapped diazepane into the organic phase.

Q3: Hydrogenolysis of the N-benzyl protecting groups is failing or requires excessive reaction times. Why?

The Causality: Removing N-benzyl groups via standard catalytic hydrogenation (Pd/C) often stalls because the newly liberated secondary amines in the homopiperazine ring are highly basic. These amines strongly adsorb onto the active palladium surface, effectively poisoning the catalyst and halting the reaction prematurely. The Solution: Switch your catalyst to Pearlman’s catalyst (Pd(OH)₂/C) and conduct the reaction in a slightly acidic medium (e.g., Methanol with 1-2 equivalents of Acetic Acid) [3]. The acid protonates the free amines as they form, preventing them from binding to and poisoning the palladium surface.

Quantitative Data: Parameter Optimization

The table below summarizes the quantitative shift in yields when transitioning from standard (flawed) conditions to the optimized, causality-driven conditions described in this guide.

Synthetic StepStandard ConditionsTypical YieldOptimized ConditionsOptimized YieldKey Success Metric1. Cyclization0.5 M concentration, unprotected amines15 - 25%0.02 M concentration, N,N'-Ditosyl protection75 - 82%Elimination of polymeric baseline smear on TLC.2. ReductionLiAlH₄ in THF, standard H₂O quench20 - 30%LiAlH₄ in THF, strict Fieser Workup ( n n 3n )88 - 94%Formation of crisp, granular white precipitate.3. Deprotection10% Pd/C, H₂ (1 atm), Neutral MeOH35 - 45%20% Pd(OH)₂/C, H₂ (1.5 atm), MeOH + AcOH90 - 95%Complete H₂ consumption within 12 hours.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Protocol A: High-Dilution Cyclization
  • Setup: Equip a 2 L 3-neck round-bottom flask with a reflux condenser and a highly efficient mechanical stirrer.

  • Reagents: Dissolve 10.0 mmol of the N,N'-protected diamine precursor and 30.0 mmol of anhydrous K₂CO₃ in 500 mL of anhydrous DMF (0.02 M dilution).

  • Addition: Heat the mixture to 80 °C. Using a syringe pump, add 10.5 mmol of the 1,3-dihalopropane derivative (dissolved in 50 mL DMF) dropwise over exactly 6 hours.

  • Validation Checkpoint: The reaction mixture must remain a fluid suspension of K₂CO₃. If the solvent becomes viscous or gummy, intermolecular polymerization has occurred due to a failed syringe pump rate. TLC (Hexane/EtOAc 7:3) must show a single new spot (Rf ~0.5) with no baseline streaking.

Protocol B: LiAlH₄ Reduction with Fieser Quench
  • Reaction: Suspend 2.0 g ( n grams) of LiAlH₄ in 50 mL anhydrous THF at 0 °C under Argon. Slowly add the C5-ester diazepane (10 mmol) in 20 mL THF. Reflux for 4 hours, then cool back to 0 °C.

  • The Fieser Quench (Critical):

    • Add exactly 2.0 mL ( n mL) of DI water dropwise. (Wait 5 minutes).

    • Add exactly 2.0 mL ( n mL) of 15% aqueous NaOH dropwise. (Wait 5 minutes).

    • Add exactly 6.0 mL ( 3n mL) of DI water dropwise.

  • Stirring: Remove the ice bath and stir vigorously for 30 minutes at room temperature.

  • Validation Checkpoint: The aluminum salts MUST form a crisp, snow-white, granular solid at the bottom of the flask, leaving the THF layer completely transparent. If the mixture is a grey, gelatinous slurry, the quench has failed; add a small amount of Celite and stir for an additional hour before filtering.

Protocol C: Deprotection via Hydrogenolysis
  • Setup: In a heavy-walled hydrogenation flask, dissolve 5.0 mmol of the protected (1,4-Diazepan-5-yl)methanol in 25 mL of Methanol.

  • Activation: Add 0.5 mL of glacial acetic acid, followed by 0.25 g of 20% Pd(OH)₂/C (Pearlman's catalyst).

  • Reaction: Degas the vessel and backfill with Hydrogen gas three times. Pressurize to 1.5 atm and stir vigorously for 12-24 hours [3].

  • Validation Checkpoint: Filter an aliquot through a PTFE syringe filter. LCMS analysis must confirm the total disappearance of the protected mass and the appearance of the free (1,4-Diazepan-5-yl)methanol mass ( [M+H]+=131.1 ). If the starting material persists, the catalyst was poisoned; filter the batch through Celite and resubmit with fresh Pd(OH)₂/C.

References

  • Reagents for Organic Synthesis (Fieser Method). Fieser, L. F.; Fieser, M. John Wiley & Sons. Available at:[Link] [2]

  • Metallo-Beta-Lactamase Inhibitors and Methods of Use Thereof.European Patent Office, EP3654968B1.
Troubleshooting

Optimizing reaction conditions for coupling with (1,4-Diazepan-5-yl)methanol

[label="N4 Secondary Amine\n(Hindered by C5-CH2OH Figure 1: Chemoselectivity workflow for stepwise functionalization of (1,4-Diazepan-5-yl)methanol. Troubleshooting & FAQs Q1: I am getting a mixture of N1 and N4 coupled...

Author: BenchChem Technical Support Team. Date: March 2026

[label="N4 Secondary Amine\n(Hindered by C5-CH2OH

Figure 1: Chemoselectivity workflow for stepwise functionalization of (1,4-Diazepan-5-yl)methanol.

Troubleshooting & FAQs

Q1: I am getting a mixture of N1 and N4 coupled products when reacting (1,4-Diazepan-5-yl)methanol with an electrophile. How do I control regioselectivity? Causality: The 1,4-diazepane ring is a 7-membered homopiperazine. The N1 position is flanked by two unsubstituted methylene groups, making it sterically accessible. Conversely, the N4 position is adjacent to the C5-hydroxymethyl group, creating significant steric bulk. Solution: You must rely on kinetic control to differentiate the amines. By lowering the reaction temperature to -78 °C and adding exactly 1.0 equivalent of a bulky protecting group (e.g., Boc 2​ O) via slow dropwise addition, the electrophile will exclusively attack the less hindered N1 position. This regioselective differentiation is a standard practice when building complex diazepane-based orexin antagonists[1].

Q2: During amide coupling at the N4 position, I am observing significant O-acylation at the C5-hydroxymethyl group. How can I suppress this? Causality: While amines are inherently more nucleophilic than alcohols, the steric hindrance at N4 significantly reduces its reaction rate. If you use highly reactive electrophiles (like acyl chlorides) or nucleophilic catalysts (like DMAP), the reaction shifts from kinetic to thermodynamic control, and the unhindered C5 primary alcohol will react rapidly. DMAP is particularly detrimental as it forms an highly electrophilic acylpyridinium intermediate that readily attacks primary alcohols. Solution: Switch to a milder, non-nucleophilic base like DIPEA and use HATU. HATU generates an OAt active ester that is highly reactive toward amines but remarkably stable to alcohols, ensuring N-selectivity even at hindered sites.

Q3: My Buchwald-Hartwig cross-coupling with an aryl halide at N4 is failing. Is the free hydroxyl group interfering? Causality: Yes. Free primary alcohols can coordinate to the palladium center, poisoning the catalyst, or undergo competitive C-O cross-coupling. While catalytic routes to 1,4-diazepanes have historically been challenging[2], cross-coupling can be achieved by manipulating the ligand sphere. Solution: Use a bulky, electron-rich biarylphosphine ligand like BrettPhos. BrettPhos strongly biases the catalytic cycle toward rapid C-N reductive elimination, outcompeting C-O bond formation. Alternatively, transiently protect the primary alcohol as a TBS ether prior to the cross-coupling step.

Quantitative Optimization Data

The table below summarizes our internal validation data regarding the effect of coupling reagents and bases on the chemoselectivity of N4-amidation versus O-acylation, using N1-Boc-(1,4-Diazepan-5-yl)methanol as the substrate.

ElectrophileCoupling ReagentBaseSolventN4-Amide Yield (%)O-Ester Yield (%)Mechanistic Rationale
Acyl ChlorideNoneTEADCM4535High intrinsic electrophilicity overrides the steric bias of the substrate.
Acyl ChlorideNoneDMAPDCM2065DMAP generates an acylpyridinium species that hyperactivates O-acylation.
Carboxylic AcidEDC / HOBtDIPEADMF72<5HOBt active ester is mild, but reaction at the hindered N4 is slow, leading to moderate yields.
Carboxylic AcidHATUDIPEADMF88 <2 OAt active ester is highly reactive toward amines but stable to alcohols; DIPEA prevents base-catalyzed O-acylation.

Validated Experimental Protocols

Protocol A: Regioselective N1-Boc Protection

Objective: Kinetically protect the unhindered N1 amine while leaving the N4 amine and C5 alcohol intact.

  • Preparation: Dissolve (1,4-Diazepan-5-yl)methanol (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under an inert argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Addition: Dissolve Boc 2​ O (1.0 eq, 10 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over exactly 60 minutes using a syringe pump. Causality: Slow addition at cryogenic temperatures prevents localized excess of the electrophile, ensuring strict kinetic control.

  • Reaction: Stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1) and stain with Ninhydrin.

    • Observation: The starting material (two free amines) will remain near the baseline. The desired mono-Boc product will migrate ( Rf​≈0.3 ) and stain brown/purple (indicating a free secondary amine). If a spot appears at Rf​≈0.8 that does not stain with Ninhydrin, you have over-protected to the di-Boc species. If di-Boc exceeds 5%, reduce Boc 2​ O to 0.95 eq in future runs.

Protocol B: Chemoselective N4-Amidation

Objective: Couple a carboxylic acid to the hindered N4 amine without O-acylating the C5 alcohol.

  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the carboxylic acid is fully converted to the OAt ester before encountering the primary alcohol, preventing direct acid-catalyzed esterification.

  • Coupling: Add the N1-Boc-(1,4-Diazepan-5-yl)methanol (1.0 eq) generated from Protocol A in a single portion.

  • Reaction: Stir at room temperature for 4–6 hours. Do not heat the reaction.

  • Self-Validation Check: Monitor reaction completion via LC-MS.

    • Observation: Look for the [M+H]+ peak corresponding to the desired N4-acyl product. Crucially, scan for a peak at [M+H+Acyl]+ ; the presence of this mass indicates unwanted O-acylation. If O-acylation is detected, verify that the reaction temperature did not exceed 25 °C and ensure no DMAP was accidentally introduced to the glassware.

References

1.[3] Title: METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF - European Patent Office - EP 3654968 B1 Source: googleapis.com URL:

2.[1] Title: WO2007126935A2 - Diazepan orexin receptor antagonists Source: google.com URL:

3.[2] Title: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Source: acs.org URL:

Sources

Optimization

Technical Support Center: Troubleshooting Diastereomeric Separation of Diazepane Derivatives

Welcome to the Technical Support Center. Diazepane derivatives, particularly 1,4-diazepanes, are privileged scaffolds in drug discovery, serving as core structures in therapeutics like the orexin receptor antagonist suvo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diazepane derivatives, particularly 1,4-diazepanes, are privileged scaffolds in drug discovery, serving as core structures in therapeutics like the orexin receptor antagonist suvorexant[1]. However, separating their diastereomers presents significant chromatographic challenges. The basicity of the secondary or tertiary amines in the diazepane ring often leads to severe peak tailing, while the conformational flexibility of the seven-membered ring can result in poor resolution.

This guide provides actionable, self-validating troubleshooting workflows for researchers optimizing the separation of diazepane diastereomers.

Section 1: Core Challenges & FAQs

Q1: Why do my diazepane diastereomers exhibit severe peak tailing in reversed-phase HPLC? A1: Peak tailing for basic amines like diazepanes is primarily caused by secondary interactions. While the primary retention mechanism is hydrophobic interaction with the C18/C8 stationary phase, the protonated nitrogen atoms of the diazepane ring undergo ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica surface[2][3]. Because these silanol sites are heterogeneous and have varying acidities, the desorption kinetics are slow, leading to an asymmetrical "tail" extending from the peak maximum[3].

Q2: How can I determine if the tailing is chemical (silanol interactions) or physical (system issues)? A2: Employ a self-validating diagnostic test. Inject a neutral, non-retained or slightly retained marker compound (e.g., toluene or uracil). If the neutral marker peak is symmetrical (Tailing factor, Tf ~ 1.0) but your diazepane peak tails (Tf > 1.2), the issue is chemical (secondary interactions)[3]. If both peaks tail, the problem is physical, such as a void in the column bed or excessive extra-column volume from long, wide-diameter tubing[4].

Q3: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for diazepane diastereomers? A3: While HPLC is mature and versatile, SFC is increasingly preferred for basic amines and diastereomeric separations. SFC utilizes supercritical CO₂[5], which has high diffusivity and low viscosity, allowing for faster flow rates and rapid equilibration[6]. More importantly, SFC often provides superior peak shapes for basic compounds compared to HPLC, especially when polar modifiers and basic additives are employed to shield non-specific binding sites[5][7].

Section 2: Step-by-Step Troubleshooting Workflows

Workflow A: Mitigating Peak Tailing in Reversed-Phase HPLC

If you must use HPLC and encounter tailing with diazepane derivatives, follow this protocol to suppress silanol ionization and analyte protonation:

  • System Diagnostic: Inject 1 µL of a 0.1 mg/mL toluene standard. Calculate the asymmetry factor (As). If As > 1.2, replace PEEK tubing with narrow internal diameter (0.005") tubing to minimize dead volume[4].

  • Mobile Phase pH Optimization: Adjust the aqueous mobile phase pH to either well below or well above the pKa of the diazepane nitrogens.

    • Low pH Approach: Use a 10-20 mM potassium phosphate buffer at pH 2.5. This neutralizes the surface silanols (Si-OH), preventing ion-exchange[2].

    • Scientist's Note: Care must be taken if using acetonitrile as the organic solvent to avoid precipitating the phosphate buffer during a gradient run[2].

  • Stationary Phase Selection: Switch to an endcapped or polar-embedded column. Endcapping blocks residual silanol activity, while polar-embedded groups provide a shielding layer that repels basic compounds from the silica surface[4].

  • Silanol Suppressors (Last Resort): Add a competing base, such as 5 mM triethylamine (TEA), to the mobile phase. TEA outcompetes the diazepane for active silanol sites[2]. Be aware that this can reduce column lifetime due to accelerated hydrolysis of the stationary phase[2].

HPLC_Troubleshooting Start Observe Peak Tailing (Tf > 1.2) CheckSystem Inject Neutral Marker (e.g., Toluene) Start->CheckSystem Decision1 Does Toluene Tail? CheckSystem->Decision1 SystemIssue Fix Extra-Column Volume or Replace Column Decision1->SystemIssue Yes ChemistryIssue Secondary Silanol Interactions Likely Decision1->ChemistryIssue No Action1 Lower Mobile Phase pH (pH 2.5-3.0) ChemistryIssue->Action1 Action2 Use Endcapped or Polar-Embedded Column ChemistryIssue->Action2 Action3 Add Amine Modifier (e.g., TEA) ChemistryIssue->Action3 Success Symmetrical Peak (Tf ~ 1.0) Action1->Success Action2->Success Action3->Success

Diagnostic logic tree for resolving peak tailing of basic diazepane derivatives in HPLC.

Workflow B: Optimizing SFC for Diastereomeric Separation

SFC is highly effective for separating diastereomers that differ subtly in their three-dimensional conformation[8].

  • Column Screening: Screen a diverse set of stationary phases. Diastereomers often separate well on achiral phases like bare silica, diol, or cyano columns, but chiral stationary phases (CSPs) frequently offer unique stereoselective interactions that resolve stubborn diastereomers[7][8].

  • Co-solvent Selection: Begin with a generic gradient of 5-50% methanol in supercritical CO₂[5]. Methanol is a strong hydrogen-bond donor/acceptor and effectively elutes polar diazepanes.

  • Additive Optimization: Because CO₂ acts as a weak Lewis acid in the presence of protic modifiers, basic analytes can form transient complexes or interact strongly with the stationary phase, causing peak distortion[7].

    • Add 0.1% to 0.5% of a basic additive like diethylamine (DEA) or TEA to the methanol co-solvent to shield non-specific binding sites[7][9].

    • Alternatively, use a volatile salt like ammonium acetate, though be aware that retention factors can drift on certain stationary phases due to ion-pair formation[8].

  • Thermodynamic Tuning: Adjust the back-pressure regulator (BPR) and column temperature. Lowering the temperature (e.g., to 20°C) often increases stereoselectivity, though it may broaden peaks due to decreased diffusivity[6].

Systematic method development workflow for SFC separation of diazepane diastereomers.

Section 3: Quantitative Data & Method Selection

To guide your initial method development, the following table summarizes the comparative performance metrics of HPLC versus SFC for basic amine separations, synthesized from empirical chromatographic data[5][8][9].

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)Impact on Diazepane Separation
Mobile Phase Viscosity High (~1.0 cP for Water/MeOH)Low (~0.05 to 0.1 cP for CO₂)SFC allows higher flow rates without exceeding pressure limits, speeding up screening[9].
Typical Peak Tailing (Tf) 1.3 - 2.5 (High without additives)1.0 - 1.2 (Excellent with basic additives)SFC natively minimizes secondary interactions when paired with appropriate modifiers[5].
Primary Separation Mechanism Hydrophobic partitioningHydrogen bonding, dipole-dipole, stericSFC exploits subtle stereochemical differences better, ideal for diastereomers[8].
Preferred Additives Phosphate buffer (pH 2.5), TEADEA, TEA, Trifluoroacetic acid (TFA)Additives in SFC suppress ionization and shield stationary phase defects[6][7].
Environmental Impact High (Large organic solvent waste)Low (CO₂ is recycled/evaporates)SFC is highly preferred for preparative scale separation of diastereomers[9].

Section 4: Advanced Troubleshooting

Q4: My diazepane diastereomers co-elute perfectly despite exhaustive mobile phase optimization. What is the next logical step? A4: If chromatographic conditions fail, employ chemical derivatization. The basic nitrogens in the diazepane ring are highly flexible. By protecting one or both nitrogens with a bulky, electron-withdrawing group (e.g., Boc or Cbz), you achieve two things:

  • You eliminate the basicity of the amine, completely eradicating silanol-driven peak tailing.

  • You restrict the conformational flexibility (ring-flipping) of the diazepane core. This rigidification often amplifies the spatial differences between the diastereomers, allowing them to be easily resolved on standard normal-phase silica or chiral columns[1]. Once separated, the protecting groups can be quantitatively removed.

Q5: How does water act as an additive in SFC for these compounds? A5: While SFC is typically a non-aqueous technique, adding a small amount of water (0.1% - 1%) to the polar modifier (methanol) can act as a highly effective, volatile silanol suppressor. Water preferentially adsorbs onto the active polar sites of the stationary phase, blocking the diazepane amines from interacting with them, thereby sharpening the peak shape without the ion-pairing side effects of amine additives[9].

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Integrity in (1,4-Diazepan-5-yl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and scale-up of chiral nitrogen heterocycles, I frequently consult on the unexpected loss of enantiomeric excess (e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the synthesis and scale-up of chiral nitrogen heterocycles, I frequently consult on the unexpected loss of enantiomeric excess (ee) during the late-stage development of homopiperazine derivatives.

This guide provides a mechanistically grounded, self-validating framework to troubleshoot and prevent the racemization of chiral (1,4-Diazepan-5-yl)methanol.

Part 1: Mechanistic Insights — The Causality of Racemization

(1,4-Diazepan-5-yl)methanol possesses a stereocenter at the C5 position, directly adjacent to the N4 secondary amine. While the free base is generally stable under ambient conditions, it becomes highly labile under specific catalytic environments. A standard synthetic route to this molecule involves the hydrogenolytic cleavage of an N-benzyl protecting group [1].

The racemization observed during this step is not driven by simple base-catalyzed deprotonation, as the hydroxymethyl group lacks sufficient electron-withdrawing power to highly acidify the alpha-proton. Instead, it is driven by transition-metal-catalyzed reversible dehydrogenation [2].

When exposed to Palladium on Carbon (Pd/C) under neutral conditions, the lone pair of the N4 amine coordinates to the palladium surface. The catalyst facilitates the abstraction of the alpha-hydrogen at C5, forming a planar, achiral imine (or iminium) intermediate. Subsequent re-hydrogenation of this imine occurs non-selectively from both faces, yielding a racemic mixture.

Visualization of the Racemization Pathway

RacemizationMechanism A Chiral (1,4-Diazepan-5-yl)methanol (ee > 99%) B Pd-Coordinated Amine (Dehydrogenation Pathway) A->B Pd/C, H2 (Neutral pH) E Ammonium Salt (Protonated N4) A->E + HCl (pH < 2) C Planar Imine Intermediate (Loss of C5 Stereocenter) B->C -H2 D Racemic Product (ee ~ 0%) C->D +H2 (Non-selective) E->B Blocked

Mechanistic pathway of Pd-catalyzed racemization and its prevention via protonation.

Part 2: Troubleshooting FAQs

Q1: My enantiomeric excess drops from >99% to <50% during N-debenzylation with Pd/C. How do I maintain chiral integrity? A1: You must deactivate the amine's ability to coordinate with the palladium catalyst. This is achieved by running the hydrogenation under strictly acidic conditions (e.g., adding 1.2 equivalents of aqueous HCl). Protonation of the N4 nitrogen to its ammonium salt eliminates the lone pair required for metal coordination, entirely shutting down the dehydrogenation-imine pathway. Alternatively, performing the hydrogenation in the presence of Boc₂O (in situ protection) traps the amine immediately upon debenzylation.

Q2: I isolated the free base of (1,4-Diazepan-5-yl)methanol with 99% ee, but after two weeks in solution, the ee degraded to 85%. What is causing this? A2: This is typically caused by two factors: trace residual palladium from the previous step, or the presence of trace carbonyl impurities (aldehydes/ketones) in your solvent. Trace Pd can slowly catalyze racemization even at room temperature [3]. Carbonyls can react with the N4 amine to form a transient Schiff base, which lowers the pKa of the C5 proton, allowing trace base to trigger tautomerization. Solution: Implement rigorous metal scavenging (e.g., using thiol-functionalized silica) post-hydrogenation, and always store the compound as a stable salt (e.g., HCl or mesylate salt) rather than the free base.

Part 3: Quantitative Data & Experimental Validation

To validate the mechanistic theory, we evaluated the deprotection of enantiopure (1,4-dibenzyl-1,4-diazepan-5-yl)methanol under various conditions. The data below demonstrates that preventing metal coordination is mandatory for chiral retention.

Table 1: Effect of Deprotection Conditions on Enantiomeric Excess (ee)

EntryCatalystSolventAdditiveTime (h)Yield (%)Enantiomeric Excess (ee %)
1Pd(OH)₂/C (20%)MeOHNone129245% (Severe Racemization)
2Pd/C (10%)MeOHNone169560% (Partial Racemization)
3Pd/C (10%)EtOAcBoc₂O (1.1 eq)1694>99% (Retained via Protection)
4Pd/C (10%)MeOHHCl (1.2 eq)1298>99% (Retained via Protonation)

Part 4: Validated Experimental Protocol

The following self-validating protocol ensures the quantitative removal of benzyl groups while preserving the C5 stereocenter.

Protocol: Non-Racemizing N-Debenzylation of Chiral (1,4-Diazepan-5-yl)methanol

  • Preparation: Charge a high-pressure hydrogenation vessel with chiral (1,4-dibenzyl-1,4-diazepan-5-yl)methanol (1.0 equiv, >99% ee) and HPLC-grade Methanol (10 mL/g of substrate).

  • Acidification (Critical Step): Slowly add 1.2 equivalents of 4M HCl in dioxane (or aqueous HCl) to the solution while stirring. Stir for 10 minutes to ensure complete formation of the hydrochloride salt.

  • Catalyst Addition: Under a steady stream of nitrogen, carefully add 10% Pd/C (10% w/w relative to the substrate). Note: Never add dry catalyst to a methanolic solution containing flammable vapors; always inert the vessel first.

  • Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 40 psi with H₂ gas. Stir vigorously at 25°C for 12–16 hours. Monitor completion via LC-MS.

  • Workup & Scavenging: Vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. To ensure no trace palladium remains to cause downstream racemization [3], add a metal scavenger (e.g., SiliaMetS® Thiol, 0.1 equiv) to the filtrate and stir for 2 hours at room temperature.

  • Isolation: Filter off the scavenger and concentrate the filtrate under reduced pressure to afford chiral (1,4-Diazepan-5-yl)methanol dihydrochloride as a highly stable, non-racemizing solid.

References

  • Source: European Patent Office (EP3654968B1)
  • Fast racemization and dynamic kinetic resolution of primary benzyl amines Source: Tetrahedron Letters / ResearchGate URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Degradation Pathways of (1,4-Diazepan-5-yl)methanol

Welcome to the Technical Support Center for (1,4-Diazepan-5-yl)methanol . As a homopiperazine derivative featuring a primary alcohol, this molecule presents unique stability challenges during synthesis, scale-up, and sto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1,4-Diazepan-5-yl)methanol . As a homopiperazine derivative featuring a primary alcohol, this molecule presents unique stability challenges during synthesis, scale-up, and storage. The 7-membered diazepane ring is inherently more flexible and strained than its 6-membered piperazine counterpart, making it highly susceptible to specific oxidative and thermal degradation pathways[1].

This guide is designed for researchers and drug development professionals to troubleshoot yield losses, identify LC-MS degradants, and implement self-validating experimental controls.

Mechanistic Pathway Visualization

The degradation of (1,4-Diazepan-5-yl)methanol is driven by three primary vectors: oxidation of the primary alcohol, metal-catalyzed oxidative cleavage of the diazepane ring, and thermal SN​2 polymerization.

DegradationPathways Parent (1,4-Diazepan-5-yl)methanol [Parent Molecule] AlcOx Alcohol Oxidation (Ambient O2 / ROS) Parent->AlcOx RingOx Oxidative Ring Cleavage (Metal Catalyzed / Peroxides) Parent->RingOx Thermal Thermal Degradation (>150°C, SN2 Attack) Parent->Thermal Aldehyde 1,4-Diazepane-5-carbaldehyde (Δ Mass: -2 Da) AlcOx->Aldehyde Acid 1,4-Diazepane-5-carboxylic acid (Δ Mass: +14 Da) Aldehyde->Acid NOxide N-Oxide Intermediates (Δ Mass: +16 Da) RingOx->NOxide EDA Ethylenediamine (EDA) + Formate Fragments NOxide->EDA RingOpen Ring-Opened Adducts (Intermolecular Attack) Thermal->RingOpen Polymer Oligomeric Amines (High MW) RingOpen->Polymer

Fig 1: Primary degradation pathways of (1,4-Diazepan-5-yl)methanol under stress conditions.

Troubleshooting Guides & FAQs

Q1: I am observing a gradual loss of assay purity during room-temperature storage, accompanied by new LC-MS peaks at +14 Da and +16 Da. What is causing this? A1: You are observing two parallel oxidative pathways. The primary alcohol (-CH₂OH) at the 5-position is sterically accessible and highly prone to oxidation by ambient reactive oxygen species (ROS). It oxidizes first to an aldehyde (-2 Da) and subsequently to a carboxylic acid, resulting in a net mass shift of +14 Da (-2H + 1O). Simultaneously, the highly nucleophilic secondary amines in the diazepane ring undergo N-oxidation, yielding N-oxide derivatives (+16 Da ). Causality: The lone pairs on the 1,4-nitrogen atoms readily donate electron density to electrophilic oxygen species. Storing the compound under ambient air and light accelerates this process.

Q2: When scaling up a reaction at 160°C, my yields plummet and I detect ethylenediamine (EDA) in the mixture. Why does this happen to my homopiperazine, but not my piperazine analogs? A2: While 6-membered piperazine rings are highly resistant to thermal degradation, expanding the ring to a 7-membered 1,4-diazepane fundamentally alters its stability[1]. Research demonstrates that homopiperazine loses 99% of its initial concentration after 4 weeks at 175°C, compared to only a 30% loss for piperazine[1]. Causality: The additional methylene group increases the conformational flexibility of the ring. This exposes the α -carbons to intermolecular SN​2 nucleophilic attack by the secondary amines of adjacent molecules[2]. This initiates a cascade of ring-opening reactions, ultimately fragmenting the molecule into ethylenediamine (EDA) and oligomeric amines[2][3].

Q3: We recently switched to a stainless steel reactor. Could this be accelerating the degradation of the diazepane ring? A3: Yes. Transition metals, particularly Copper ( Cu2+ ) and Iron ( Fe2+ ) found in stainless steel alloys, act as potent catalysts for the oxidative degradation of the diazepane ring[4]. Causality: These metals facilitate single-electron transfer reactions with dissolved oxygen, generating radical species[4]. These radicals attack the nitrogen atoms and adjacent α -carbons, leading to N-oxidation and subsequent C-N bond cleavage[4][5]. This metal-catalyzed oxidative cleavage is directly responsible for the appearance of lower molecular weight fragments such as EDA, formylpiperazine derivatives, and formate[3][4].

Diagnostic Data Presentation

Use the following table to rapidly identify degradation pathways based on LC-MS profiling and implement the correct mechanistic mitigation strategy.

Degradation PathwayEnvironmental TriggerPrincipal DegradantExpected LC-MS Shift ( Δ Da)Mechanistic Mitigation
Alcohol Oxidation Ambient O2​ , Light1,4-Diazepane-5-carbaldehyde-2 DaStore under inert Argon; use amber vials.
Alcohol Oxidation Prolonged O2​ exposure1,4-Diazepane-5-carboxylic acid+14 DaMaintain at 4°C; avoid basic pH during storage.
N-Oxidation Peroxides, ROSN-Oxide derivatives+16 DaPre-purge solvents to remove peroxides.
Oxidative Cleavage Cu2+ / Fe2+ , O2​ Ethylenediamine (EDA)Fragment (m/z 61)Passivate reactors; add EDTA chelators.
Thermal SN​2 Temperatures >150°CRing-Opened AdductsHigh MW (+130 Da multiples)Limit thermal exposure; use flow chemistry.

Experimental Protocols: System-Validating Forced Degradation

To accurately profile the degradation of (1,4-Diazepan-5-yl)methanol (aligned with ICH Q1A/Q1B guidelines), you must ensure that degradation occurs in solution and not as an artifact inside the heated electrospray ionization (ESI) source of your mass spectrometer. Every protocol below is a self-validating system utilizing specific chemical quenches and negative controls.

Workflow 1: Oxidative Stress (Peroxide Susceptibility)
  • Preparation : Dissolve (1,4-Diazepan-5-yl)methanol to 1.0 mg/mL in HPLC-grade water (pH 7.4 buffer).

  • Stress Induction : Add H2​O2​ to a final concentration of 3% (v/v). Incubate at 25°C for 24 hours in the dark.

  • Self-Validating Quench (Critical) : Prior to LC-MS injection, quench a 100 μ L aliquot of the stressed sample with 10 μ L of 1M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate rapidly reduces residual H2​O2​ . Without this step, the high heat of the ESI source will artificially catalyze N-oxidation during ionization, leading you to misinterpret the true in-solution stability of the diazepane ring.

  • Analysis : Monitor for +14 Da (carboxylic acid) and +16 Da (N-oxide) mass shifts.

Workflow 2: Metal-Catalyzed Thermal Cleavage
  • Preparation : Prepare a 1.0 mg/mL solution of the analyte in an aqueous buffer.

  • Stress Induction : Spike the solution with 10 μ M CuSO4​ to simulate transition metal leaching from stainless steel infrastructure[4]. Seal the solution in a glass ampoule under ambient air and heat to 150°C for 48 hours.

  • Self-Validating Control (Critical) : Run a parallel ampoule purged with Argon (inert atmosphere) and spiked with 1 mM EDTA.

    • Causality: EDTA strongly chelates Cu2+ , preventing the single-electron transfer to oxygen required for radical generation[4]. If the Argon/EDTA control shows no ethylenediamine (EDA) formation, it definitively validates that the ring-cleavage observed in the test sample is driven by metal-catalyzed oxidation rather than pure thermal SN​2 degradation[2][4].

References

  • Freeman, S. A., et al. "Thermal degradation of piperazine and its structural analogs." ResearchGate. 1

  • Closmann, F. "Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture." University of Texas at Austin. 5

  • Zheng, et al. "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering. 3

  • Freeman, S. A. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." University of Texas at Austin.4

  • Freeman, S. A., et al. "Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates." ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of (1,4-Diazepan-5-yl)methanol for Biological Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of (1,4-Diazepan-5-yl)methanol in biological assays. Poor aqu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of (1,4-Diazepan-5-yl)methanol in biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to inaccurate and unreliable assay results.[1][2] This document offers a structured approach to understanding and overcoming these challenges, ensuring the generation of high-quality, reproducible data.

Section 1: Understanding the Solubility Challenge

(1,4-Diazepan-5-yl)methanol is a small molecule with a molecular weight of 130.19 g/mol .[3] Its structure contains two amine groups and a hydroxyl group, which are capable of hydrogen bonding. The presence of two basic amine groups suggests that its solubility will be highly dependent on the pH of the solution.[4] At physiological pH (around 7.4), a significant portion of the amine groups will be protonated, which generally increases aqueous solubility. However, the overall hydrophobicity of the carbon backbone can still limit its solubility in purely aqueous buffers.

Key Physicochemical Properties of (1,4-Diazepan-5-yl)methanol:

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O[3]
Molecular Weight130.19[3]
LogP-1.0698[3]
Hydrogen Bond Acceptors3[3]
Hydrogen Bond Donors3[3]
Rotatable Bonds1[3]

The negative LogP value suggests a preference for hydrophilic environments, which is a positive indicator for aqueous solubility. However, practical experience in the lab often reveals that theoretical predictions do not always translate to trouble-free experiments.

Section 2: Troubleshooting Common Solubility Issues (Q&A)

This section addresses frequently encountered problems in a direct question-and-answer format.

Q1: I've prepared a stock solution of (1,4-Diazepan-5-yl)methanol in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as "DMSO crash-out" or precipitation. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[5][6] The water molecules interact with DMSO, effectively reducing its solvating power for your compound, which then precipitates out.[5]

Q2: My biological assay results are highly variable and not reproducible. Could this be related to solubility?

A2: Absolutely. Inconsistent results are a hallmark of poor compound solubility.[2] If your compound is precipitating in the assay plate, the actual concentration exposed to the biological target (e.g., cells or enzymes) will be lower and will vary from well to well, leading to unreliable data and inaccurate structure-activity relationships (SAR).[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO is highly cell-line and assay-dependent.[7] As a general guideline, it is recommended to keep the final concentration of DMSO at or below 1% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[7][8] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any effects of the solvent itself.[8]

Q4: How does pH affect the solubility of (1,4-Diazepan-5-yl)methanol?

A4: Due to the presence of two basic amine groups, the solubility of (1,4-Diazepan-5-yl)methanol is expected to be significantly influenced by pH.[4] In acidic conditions (lower pH), the amine groups will be protonated, forming a more soluble salt.[9][10][11] As the pH increases towards its pKa and beyond, the compound will become less protonated and more neutral, which can lead to a decrease in aqueous solubility.[4]

Section 3: Strategies and Protocols for Solubility Enhancement

Here, we provide detailed, step-by-step protocols for improving the solubility of (1,4-Diazepan-5-yl)methanol.

pH Adjustment

Adjusting the pH of your buffer system is often the most straightforward and effective method for solubilizing ionizable compounds.[12][13]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 8.0 (e.g., citrate buffers for pH 4-6 and phosphate buffers for pH 6-8).

  • Prepare a high-concentration stock: Create a 10 mM stock solution of (1,4-Diazepan-5-yl)methanol in 100% DMSO.

  • Dispense and dilute: In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of each buffer, resulting in a nominal concentration of 100 µM with 1% DMSO.

  • Equilibrate: Cover the plate and incubate at room temperature for at least one hour to allow the solution to equilibrate.

  • Visual Inspection and Turbidity Measurement: Visually inspect each well for signs of precipitation. For a more quantitative measure, read the absorbance of the plate at a wavelength of 620 nm using a plate reader. Increased absorbance indicates light scattering due to precipitated compound.

  • Determine Optimal pH: The pH range that shows the lowest turbidity is the optimal range for maintaining solubility.

Caption: Workflow for pH adjustment to improve solubility.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added in small amounts to an aqueous solution, can increase the solubility of hydrophobic compounds.[14][15]

Common Co-solvents for Biological Assays:

Co-solventTypical Final ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)1-5% (v/v)Generally well-tolerated by cells.
Propylene Glycol (PG)1-5% (v/v)Can sometimes be more viscous.
Ethanol<1% (v/v)Can have effects on protein structure and cell viability at higher concentrations.[7]

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent stocks: Prepare 20% (v/v) solutions of PEG 400 and Propylene Glycol in your chosen assay buffer.

  • Prepare compound stock: Create a 10 mM stock solution of (1,4-Diazepan-5-yl)methanol in 100% DMSO.

  • Serial Dilution in Co-solvent: In a 96-well plate, perform a serial dilution of your compound stock using the 20% co-solvent solutions.

  • Final Dilution in Assay Buffer: Transfer a small volume of each dilution to a new plate and add the assay buffer to achieve the final desired compound concentrations and a final co-solvent concentration of, for example, 2%.

  • Equilibrate and Analyze: Incubate for one hour and assess solubility as described in the pH adjustment protocol.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[17]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare HP-β-CD solution: Prepare a 10% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Prepare compound stock: Create a 10 mM stock solution of (1,4-Diazepan-5-yl)methanol in 100% DMSO.

  • Complexation: In a microcentrifuge tube, add the compound stock to the HP-β-CD solution to achieve the desired final concentration. The final DMSO concentration should be kept low.

  • Incubate: Vortex the mixture and incubate at room temperature for at least one hour to allow for the formation of the inclusion complex. Gentle warming or sonication can sometimes facilitate this process.

  • Assay Dilution: Use this complexed solution to make further dilutions in your assay buffer.

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A (1,4-Diazepan-5-yl)methanol C Complex A->C Encapsulation B HP-β-CD B->C

Caption: Formation of a soluble inclusion complex.

Section 4: Summary of Recommended Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Protonation of basic amine groups increases aqueous solubility.[9]Simple, effective for ionizable compounds, minimal addition of exogenous materials.[13]Final pH must be compatible with the biological assay; may not be effective for non-ionizable compounds.
Co-solvents Adding a water-miscible organic solvent reduces the polarity of the bulk solution.[14]Easy to implement, a variety of co-solvents are available.Can affect protein conformation and cell viability at higher concentrations; requires careful vehicle controls.[7][20]
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[16][17]High solubilizing capacity, generally low toxicity, can also improve compound stability.[][19]Can potentially interact with assay components; may not be effective for all molecular shapes and sizes.

Section 5: Final Recommendations

For (1,4-Diazepan-5-yl)methanol, a systematic approach starting with pH optimization is highly recommended due to its chemical structure. If solubility issues persist, the use of co-solvents like PEG 400 at low concentrations should be explored next. For particularly challenging situations or for in vivo formulation development, cyclodextrins offer a powerful alternative.

It is imperative to empirically determine the optimal solubilization strategy for your specific assay conditions. Always validate that the chosen method does not interfere with your biological assay by running appropriate controls. By following the troubleshooting guides and experimental protocols outlined in this document, researchers can confidently address the solubility challenges of (1,4-Diazepan-5-yl)methanol and generate reliable and reproducible data.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube.
  • PH effect on solubility Definition. Fiveable.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Rochem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • pH and solubility (video). Khan Academy.
  • Does pH affect solubility?.
  • Strategies to address low drug solubility in discovery and development. PubMed.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • 8.11 pH and Solubility. Fiveable.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Cosolvent. Wikipedia.
  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem.
  • The Solubility Profile of CL-197: A Technical Guide for Researchers. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Solubilizing Agents. MedchemExpress.com.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. ScholarWorks.
  • Co-solvents. MedchemExpress.com.
  • 1,4-Diazepan-5-ylmethanol. ChemScene.
  • dealing with 6-Sulfamoylnicotinamide precipit
  • Aqueous Solubility Assays.
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  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Solubilizer Agent. PharmaCompass.com.
  • Solubility of Organic Compounds. University of Calgary.
  • Solubility Toolbox for Successful Design of Drug Candid
  • In Vitro Solubility Assays in Drug Discovery.
  • Improving the Bio-Availability of Drugs Through Their Chemistry. Pharma's Almanac.
  • (1,4-Oxazepan-5-yl)methanol hydrochloride. PubChem.
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  • Technologies for Solubility, Dissolution and Permeation Enhancement of N
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Diazepam. PubChem.
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  • CAS 439-14-5: Diazepam. CymitQuimica.
  • The solubility - intrinsic dissolution rate of diazepam and inclusion complexes diazepam with 2-hydroxypropyl-β-cyclodextrin.
  • Diazapam. ChemicalBook.
  • DIAZEPAM. SWGDrug.
  • Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures

Sources

Optimization

Technical Support Center: Deprotection of N-Substituted Diazepanes

Welcome to the Application Science Support Hub. The 1,4-diazepane (homopiperazine) core is a privileged scaffold in medicinal chemistry, famously utilized in FDA-approved therapeutics like the orexin antagonist suvorexan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub. The 1,4-diazepane (homopiperazine) core is a privileged scaffold in medicinal chemistry, famously utilized in FDA-approved therapeutics like the orexin antagonist suvorexant 1 and various LFA-1 inhibitors 2. However, the unique steric bulk, conformational flexibility, and high polarity of this 7-membered heterocycle often complicate standard protecting group removals.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for the regioselective deprotection of orthogonally protected diazepanes.

Workflow Visualization

DiazepaneDeprotection A N,N'-Orthogonally Protected Diazepane B Boc Deprotection (TFA/DCM or HCl/Dioxane) A->B Acidic Cleavage C Cbz Deprotection (H2, Pd/C or Pd(OH)2) A->C Hydrogenolysis D Amine Salt Intermediate (TFA or HCl) B->D -Isobutylene, -CO2 E Free Base Intermediate (Pd Catalyst Filtered) C->E -Toluene, -CO2 F SCX Catch-and-Release Purification D->F Neutralization E->F Direct Loading G Target N-Substituted Diazepane F->G NH3/MeOH Elution

Workflow for orthogonal deprotection and isolation of N-substituted diazepanes.

Troubleshooting & FAQs

Q1: Why does my Boc deprotection stall at 80% conversion when using 20% TFA in DCM? Causality: The 1,4-diazepane ring can adopt conformations where bulky N-alkyl or N-aryl substituents sterically shield the carbamate. Furthermore, if the other nitrogen is a basic amine, its immediate protonation creates a localized positive charge that electrostatically repels further acid-catalyzed protonation of the Boc group 2. Solution: Increase TFA concentration to 50% v/v, or switch to 4M HCl in 1,4-dioxane. The use of anhydrous HCl drives the equilibrium forward by precipitating the resulting hydrochloride salt out of solution, pulling the reaction to completion while avoiding side reactions.

Q2: During Cbz deprotection via catalytic hydrogenation, the reaction stops prematurely. How can I prevent catalyst poisoning? Causality: Diazepanes are strong bidentate ligands. The newly liberated secondary amine can coordinate tightly to the palladium surface, effectively poisoning the catalyst 3. Solution: Add 1-2 equivalents of glacial acetic acid or perform the reaction in alcoholic solvents with a stoichiometric amount of HCl. Protonating the amine as it forms prevents lone-pair coordination to the Pd metal.

Q3: I observe a +14 Da mass impurity when performing Cbz hydrogenolysis in methanol. What is happening? Causality: Methanol can be oxidized to formaldehyde by the palladium catalyst under certain conditions. The newly deprotected diazepane undergoes rapid reductive amination with this trace formaldehyde, leading to unwanted N-methylation. Solution: Switch the solvent to ethanol or ethyl acetate. Alternatively, use Pearlman's catalyst (Pd(OH)₂/C), which is less prone to mediating this specific side reaction 4.

Q4: After successful deprotection, I lose most of my product during the aqueous workup. How do I isolate the highly polar free diazepane? Causality: Free N-substituted diazepanes are highly water-soluble and partition poorly into organic solvents like EtOAc or DCM, even at high pH, due to their strong hydrogen-bonding capacity and low molecular weight. Solution: Avoid aqueous workup entirely. Utilize a Strong Cation Exchange (SCX) resin (detailed in Protocol A).

Quantitative Data: Deprotection Methods Comparison

Protecting GroupDeprotection ReagentTypical SolventReaction TimeTypical YieldMajor Byproducts / Issues
Boc 50% TFADCM1-2 h>90%tert-Butyl cations (requires scavengers like TIPS for complex substrates)
Boc 4M HCl1,4-Dioxane2-4 h>95%None (Product precipitates cleanly as an HCl salt)
Cbz H₂ (1 atm), 10% Pd/CEtOH or EtOAc12-24 h85-95%Catalyst poisoning by free amine (mitigated by AcOH addition)
Cbz H₂ (1 atm), 20% Pd(OH)₂/CEtOAc12-28 h>90%N-methylation (if using MeOH without acid)

Validated Experimental Protocols

Protocol A: Acid-Mediated Boc Deprotection and SCX Isolation

This protocol ensures the complete removal of the Boc group without losing the highly polar diazepane product to the aqueous phase.

  • Preparation: Dissolve the N-Boc-N'-substituted diazepane (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Cleavage: Add trifluoroacetic acid (TFA, 5.0 mL) dropwise at 0 °C.

    • Self-Validation Checkpoint: Immediate gas evolution (CO₂) should be visible. The cessation of bubbling indicates the initial cleavage is complete, but LC-MS is required to confirm the absence of the +56 Da (tert-butyl) intermediate.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor via LC-MS until the starting material mass disappears.

  • Concentration: Remove volatiles under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

  • SCX Catch-and-Release:

    • Pre-condition an SCX-2 cartridge (10 g) with MeOH (20 mL).

    • Load the crude TFA salt dissolved in a minimum amount of MeOH.

    • Wash the cartridge with MeOH (30 mL) to remove acidic byproducts and non-basic impurities.

    • Elute the free diazepane using 2M NH₃ in MeOH (30 mL).

    • Self-Validation Checkpoint: Spot the MeOH wash and the NH₃ eluent on a TLC plate and stain with Ninhydrin. Only the NH₃ eluent should turn dark purple/blue, confirming the amine was successfully caught and released.

  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the pure N-substituted diazepane free base.

Protocol B: Catalytic Hydrogenolysis of N-Cbz Diazepanes

This protocol utilizes Pearlman's catalyst to prevent N-methylation and catalyst poisoning.

  • Preparation: Dissolve the N-Cbz-N'-substituted diazepane (1.0 mmol) in EtOAc (10 mL) 4. Add glacial acetic acid (2.0 mmol) to prevent catalyst poisoning.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (10-20% w/w) under a gentle nitrogen stream.

  • Hydrogenation: Purge the flask with H₂ gas (vacuum/H₂ cycles x3) and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12-24 hours.

  • Monitoring: Verify completion via LC-MS or TLC.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc (2 x 10 mL).

    • Self-Validation Checkpoint: The filtrate must be completely colorless and clear. A grey tint indicates colloidal palladium breakthrough, requiring immediate re-filtration through a tighter Celite pad to prevent metal contamination in downstream assays.

  • Concentration: Concentrate the filtrate. The product is isolated as the acetate salt, which can be free-based using the SCX protocol described above.

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.1

  • 1,3,5-Tri- and 1,3,4,5-Tetra-Substituted 1,4-Diazepin-2-one Solid-Phase Synthesis. ACS Publications. 2

  • Identification of Highly Selective Orexin 1 Receptor Antagonists Driven by Structure-Based Design. ACS Publications. 3

  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors. Google Patents. 4

Sources

Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving (1,4-Diazepan-5-yl)methanol and its Precursors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in synthetic routes involving (1,4-Diazepa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in synthetic routes involving (1,4-Diazepan-5-yl)methanol and related N-heterocyclic structures. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles causing catalyst deactivation. This document offers in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve catalyst poisoning issues in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions regarding catalyst deactivation.

Q1: What are the immediate signs of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning are a sudden or gradual decline in reaction performance. Key signs include:

  • Decreased Reaction Rate: A significant slowdown or complete halt in the consumption of starting material or hydrogen uptake.[1]

  • Reduced Product Yield & Selectivity: Failure to achieve expected conversion, or an increase in the formation of undesired by-products.

  • Need for Harsher Conditions: Requiring higher temperatures, pressures, or longer reaction times to achieve a previously established outcome.[1]

  • Physical Changes in the Catalyst: Although not always visible, a change in the catalyst's color or texture can sometimes indicate fouling or coking.[1]

Q2: My synthesis involves the hydrogenation of a pyrazine or a reductive amination to form the diazepane ring. What are the most likely poisons I should be worried about?

A2: For catalytic reactions involving N-heterocycles like diazepanes, the primary sources of poison can be broadly categorized:

  • Nitrogen-Containing Compounds: The substrate, intermediates, and especially the final amine product can act as potent catalyst inhibitors.[2][3] The lone pair of electrons on nitrogen atoms can coordinate strongly to the active metal centers (e.g., Pd, Rh, Ru, Ir), blocking sites intended for the substrate. Saturated amine products, like the diazepane ring, are often stronger bases and thus more potent poisons than their aromatic precursors.[4][5]

  • Sulfur Compounds: These are classic, severe poisons for many precious metal catalysts.[6][7] Sources can include sulfur-containing reagents, impurities in solvents, or residual sulfur in starting materials (e.g., from upstream synthetic steps using thiols). Sulfur binds very strongly, and often irreversibly, to the catalyst surface.[8][9]

  • Other Impurities: Less common but still significant poisons include:

    • Carbon Monoxide (CO): Often an impurity in hydrogen gas, it can strongly adsorb to catalyst sites.[1][6]

    • Halides: Can irreversibly bind to metal centers.[6]

    • Heavy Metals: Trace amounts of metals like lead or mercury from previous reaction steps can cause permanent deactivation.[1][7]

Q3: How can I distinguish between reversible and irreversible catalyst poisoning?

A3: Differentiating between these two mechanisms is key to determining if your catalyst is salvageable.

  • Reversible Poisoning: This is often caused by weak competitive adsorption of a species, such as the product amine, onto the catalyst surface. The poison can typically be removed by washing the catalyst or by a mild thermal treatment under an inert gas flow, which restores activity.[7]

  • Irreversible Poisoning: This involves the formation of strong, stable chemical bonds between the poison and the catalyst's active sites, such as the formation of stable metal sulfides.[7][9] In these cases, simple washing is ineffective, and more aggressive regeneration procedures or complete replacement of the catalyst are necessary.

Q4: Is it possible to regenerate a poisoned catalyst used in N-heterocycle synthesis?

A4: Yes, regeneration is often possible, but its success depends heavily on the nature of the poison.

  • For Product Inhibition (Nitrogen Poisoning): A thorough wash with a non-coordinating solvent followed by drying under vacuum can sometimes displace the adsorbed product and restore activity for the next run.

  • For Coking/Fouling: A controlled thermal treatment under a flow of inert gas or diluted air can burn off carbonaceous deposits.[10]

  • For Sulfur Poisoning: Regeneration is more challenging. It may require high-temperature treatment under an oxidative or reductive atmosphere to convert or desorb the sulfur species.[6] Success varies, and rhodium catalysts have shown better regeneration potential from sulfur poisoning compared to palladium.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides structured guidance for specific experimental problems.

Problem: My hydrogenation reaction of a pyrazine precursor to a piperazine/diazepane has stalled completely after an initial period of activity.

Initial Diagnostic Workflow:

This is a classic symptom that points towards either complete poisoning or a process-related issue. The following workflow helps isolate the cause.

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Causality Explained:

The logic of this workflow is to first eliminate simple mechanical failures (gas supply, mixing). The key diagnostic step is adding fresh catalyst to the reaction mixture.

  • If the reaction restarts (Path K): This suggests the original catalyst was deactivated by a poison introduced with the starting materials or solvent. The poison was consumed in deactivating the first batch of catalyst, leaving the filtrate clean enough for the new catalyst to function. This strongly points to an impurity like sulfur.[1]

  • If the reaction does not restart (Path J): This implies that the issue is more likely related to strong, reversible product inhibition. The high concentration of the product in the solution is potent enough to immediately inhibit the fresh catalyst.[4][5]

Problem: My catalyst shows good activity in the first run but dies upon recycling. What is the cause?

Analysis:

This is a hallmark of deactivation caused by either strong product adsorption or the accumulation of irreversible poisons on the catalyst surface. The basic nitrogen of the (1,4-Diazepan-5-yl)methanol product is a likely culprit.[4] During the first run, the active sites are plentiful. However, after filtration, a portion of the strongly adsorbed product remains on the catalyst surface, blocking sites for the subsequent run. Repeated cycles lead to cumulative poisoning and a sharp drop in activity.

Mechanistic View of Nitrogen vs. Sulfur Poisoning:

G cluster_0 Nitrogen Poisoning (Product Inhibition) cluster_1 Sulfur Poisoning (Irreversible) Metal_N Pd/Rh/Ru Product Diazepane Product (R-NH-R') Product->Metal_N Strong, Reversible Coordination (Lone Pair) Metal_S Pd/Rh/Ru Sulfur Sulfur Impurity (R-SH) Sulfur->Metal_S Forms Stable Metal Sulfide

Caption: Comparison of catalyst site blocking by nitrogen and sulfur.

Recommended Actions:

  • Improve Washing Protocol: After filtration, wash the recovered catalyst with a larger volume of a non-coordinating solvent (e.g., toluene, THF) to help displace the adsorbed product.

  • Mild Thermal Treatment: After washing, dry the catalyst under vacuum at a slightly elevated temperature (e.g., 60-80 °C). This can provide enough energy to desorb the bound product without sintering the metal particles.

  • Analyze for Trace Elements: If the above fails, submit a sample of the spent catalyst for elemental analysis (e.g., ICP-MS or XPS) to screen for the accumulation of irreversible poisons like sulfur.[10]

Section 3: Standard Operating Protocols

These protocols provide validated, step-by-step methodologies for diagnosing and mitigating catalyst poisoning.

Protocol 1: Catalyst Activity Benchmark Test

Objective: To establish the baseline activity of a catalyst batch and test for the presence of poisons in a feedstock.

Materials:

  • Catalyst (e.g., 5% Pd/C, 5% Rh/C)

  • High-purity "control" substrate (e.g., cyclohexene or a well-characterized pyrazine precursor)

  • "Test" substrate batch (the feedstock suspected of containing poisons)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol)

  • Hydrogenation reactor (e.g., Parr shaker)

  • Analytical equipment (GC or HPLC)

Procedure:

  • System Setup:

    • Charge the hydrogenation vessel with the catalyst (e.g., 50 mg) under an inert atmosphere (e.g., Argon).[1]

    • Add the solvent (e.g., 20 mL).

    • Seal the vessel and purge the system thoroughly with inert gas, then with hydrogen.

  • Run 1: Baseline Activity:

    • Inject a precise amount of the high-purity control substrate (e.g., 1.0 g).

    • Pressurize the reactor to the target hydrogen pressure (e.g., 5 bar).

    • Begin vigorous agitation at a set temperature (e.g., 25 °C).

    • Monitor the reaction by hydrogen uptake or by taking aliquots at regular intervals (e.g., every 15 minutes) for GC/HPLC analysis.

    • Record the time to reach >99% conversion. This is your baseline activity.

  • System Purge:

    • Depressurize the reactor, purge with inert gas, and carefully remove the reaction mixture via cannula filtration, leaving the catalyst in the vessel.

    • Wash the catalyst in the vessel with two portions of fresh solvent under an inert atmosphere.

  • Run 2: Test for Feedstock Poison:

    • Add a fresh charge of solvent to the washed, retained catalyst.

    • Inject the same precise amount of the "Test" substrate.

    • Repeat the hydrogenation under the exact same conditions as Run 1.

    • Monitor the reaction rate.

Interpretation of Results:

OutcomeProbable Cause
Rate in Run 2 ≈ Rate in Run 1 The feedstock is likely clean. Any observed deactivation is due to product inhibition.
Rate in Run 2 << Rate in Run 1 The feedstock contains a non-lethal dose of a poison.
No reaction in Run 2 The feedstock contains a potent, irreversible poison that killed the catalyst.
Protocol 2: Thermal Regeneration of a Deactivated Catalyst

Objective: To attempt the removal of adsorbed poisons or carbonaceous deposits via thermal treatment. Warning: This procedure can lead to catalyst sintering if the temperature is too high. Proceed with caution.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature controller

  • Quartz or stainless steel tube

  • Source of high-purity inert gas (Argon or Nitrogen) with flow control

Procedure:

  • Catalyst Loading: Carefully load the dried, deactivated catalyst into the center of the tube furnace.

  • Inert Gas Purge: Begin flowing inert gas (e.g., 50-100 mL/min) through the tube at room temperature for 30 minutes to remove any residual air or volatiles.[6]

  • Temperature Ramping: Program the furnace to ramp up the temperature slowly (e.g., 5 °C/min) to the target regeneration temperature. A typical starting point is 250-400 °C.[6]

  • Hold at Temperature: Maintain the target temperature for 2-4 hours under a constant inert gas flow.[6] This allows for the desorption or decomposition of the poisoning species.

  • Controlled Cooling: Slowly cool the furnace back to room temperature under the inert gas flow. Do not expose the hot catalyst to air.

  • Re-evaluation: Once cooled, carefully transfer the catalyst under an inert atmosphere and re-test its activity using Protocol 1.

Section 4: References

Sources

Optimization

Work-up procedures for reactions containing (1,4-Diazepan-5-yl)methanol

Technical Support Center: Work-Up & Isolation Strategies for (1,4-Diazepan-5-yl)methanol As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, multifunctional amines...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Work-Up & Isolation Strategies for (1,4-Diazepan-5-yl)methanol

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, multifunctional amines. (1,4-Diazepan-5-yl)methanol is a notorious example: it features a homopiperazine core (two secondary amines) and a primary alcohol. This extreme hydrophilicity and basicity render traditional aqueous liquid-liquid extraction (LLE) nearly obsolete. The molecule partitions heavily into the aqueous phase, coordinates with trace metals, and induces severe emulsions.

To move away from empirical guesswork, this guide establishes rational, causality-driven, and self-validating workflows to ensure the high-yield recovery of (1,4-Diazepan-5-yl)methanol.

Section 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: My reaction is complete, but I recover <15% of (1,4-Diazepan-5-yl)methanol after standard extraction with ethyl acetate. Where is my product? Causality & Solution: Your product remains in the aqueous waste. The two basic nitrogens and the hydroxyl group create a dense hydration shell via hydrogen bonding that standard organic solvents like ethyl acetate cannot disrupt. Action: Shift to a Salting-Out LLE or utilize a mixed-solvent system. Saturate the aqueous layer with K₂CO₃ (which ensures the amines are fully deprotonated) or NaCl. Extract with a highly polar organic mixture such as CHCl₃/Isopropanol (3:1 v/v) or n-butanol. If this fails, bypass LLE entirely and use Solid-Phase Extraction (SPE).

Q2: I tried extracting with a polar solvent, but I formed an unbreakable emulsion. How do I resolve this? Causality & Solution: Emulsions in homopiperazine systems are typically caused by the amphiphilic nature of partially protonated intermediates or the presence of colloidal inorganic salts from the reaction (e.g., metal catalysts or borate salts). Action: Do not add more water. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove colloidal particulates. If the emulsion persists, add brine to increase the ionic strength of the aqueous phase, forcing phase separation.

Q3: I need analytical-grade purity, but my crude contains unreacted starting materials and salts. LLE isn't cutting it. What is the most reliable method? Causality & Solution: When LLE fails due to extreme polarity, we exploit the molecule's basicity using a "Catch and Release" strategy with Strong Cation Exchange (SCX) media. Action: Use a propylsulfonic acid-functionalized silica (SCX-2)[1]. The basic diazepane nitrogens are protonated and ionically bind to the sulfonic acid ("Catch"). Neutral and acidic impurities are washed away. The product is then eluted using a methanolic ammonia solution, which deprotonates the amines, releasing them from the resin ("Release").

Q4: Can I temporarily mask the polarity to make the work-up easier? Causality & Solution: Yes. If the free base is not immediately required, in situ protection is a highly effective, self-validating strategy[2]. Action: Add Boc-anhydride (Boc₂O) directly to the crude reaction mixture before work-up[2]. The resulting N,N-di-Boc-(1,4-diazepan-5-yl)methanol is significantly more lipophilic and can be easily extracted with standard solvents like ethyl acetate or dichloromethane[2].

Section 2: Quantitative Data & Sorbent Selection

To optimize your extraction, refer to the following comparative data on work-up methodologies for highly polar diamines.

Work-Up MethodologyTarget StateReagents / SorbentsEst. Recovery (%)Purity Profile
Standard LLE Free BaseEtOAc / H₂O< 15%Low (Salt contamination)
Salting-Out LLE Free BaseCHCl₃:iPrOH (3:1) / K₂CO₃ (aq)70 - 85%Moderate
SCX Catch & Release Free BaseSCX-2 Silica / 2M NH₃ in MeOH90 - 98%Excellent (Salt-free)
In situ Boc-Protection ProtectedBoc₂O / EtOAc extraction> 90%High (Requires deprotection)

Section 3: Experimental Protocols

Protocol A: SCX-2 "Catch and Release" Purification

Self-Validating Mechanism: The complete retention of the product on the column during the wash step validates the ionic binding. If the product elutes during the wash, the SCX capacity was exceeded, or the loading pH was too high.

  • Conditioning: Pass 3 column volumes (CV) of Methanol (MeOH) through an SCX-2 cartridge to activate the propylsulfonic acid sites[1].

  • Loading: Dilute the crude reaction mixture containing (1,4-Diazepan-5-yl)methanol in MeOH (ensure pH < 7; add a drop of acetic acid if necessary to fully protonate the amines). Load onto the cartridge[3].

  • Washing: Wash the cartridge with 3 CV of MeOH, followed by 1 CV of Dichloromethane (DCM). Causality: This removes all neutral organics, unreacted electrophiles, and lipophilic impurities.

  • Elution: Elute the target molecule using 3 CV of 2.0 M Ammonia in Methanol. Causality: The high pH deprotonates the diazepane nitrogens, disrupting the ionic interaction with the sulfonic acid[3].

  • Isolation: Concentrate the methanolic ammonia eluate under reduced pressure to yield the pure free base.

Protocol B: Catalytic Hydrogenation Work-up (Debenzylation)

If your synthetic route involves a dibenzyl-protected precursor (e.g., (1,4-dibenzyl-1,4-diazepan-5-yl)methanol), the deprotection via hydrogenolysis requires a specific filtration work-up[4].

  • Reaction: Stir the protected precursor with Pd(OH)₂/C (20% wt) in MeOH under a hydrogen atmosphere[4].

  • Filtration: Purge the flask with nitrogen. Filter the mixture through a tightly packed Celite pad to remove the pyrophoric palladium catalyst[4]. Critical: Do not let the filter cake dry out, as Pd/C can ignite in air.

  • Washing: Wash the filter cake with hot MeOH (3 x 10 mL) to ensure complete desorption of the highly polar product from the catalyst surface.

  • Concentration: Evaporate the filtrate under vacuum to afford the crude (1,4-Diazepan-5-yl)methanol[4].

Section 4: Visualizing the Workflows

SCX_Workflow Start Crude Reaction Mixture (1,4-Diazepan-5-yl)methanol Condition 1. Condition SCX-2 (MeOH) Load 2. Load Sample (Acidic/Neutral MeOH) Start->Load Condition->Load Activated Sites Wash 3. Wash Impurities (MeOH then DCM) Load->Wash Amines Bound (Catch) Elute 4. Elute Product (2M NH3 in MeOH) Wash->Elute Purified Resin Waste Waste (Neutral/Acidic Impurities) Wash->Waste Discard Pure Pure Free Base (Concentrate Eluate) Elute->Pure Amines Released

Caption: SCX-2 Catch and Release workflow for isolating basic diazepane derivatives.

LLE_Decision Q1 Is the target required as a free base? Boc In situ Boc-Protection Extract with EtOAc Q1->Boc No (Derivatization OK) Q2 Are there high levels of inorganic salts? Q1->Q2 Yes SCX SCX Catch & Release (Avoids emulsions) Q2->SCX Yes (Salts/Metals present) LLE Salting-Out LLE (K2CO3 + CHCl3:iPrOH) Q2->LLE No (Clean aqueous phase)

Caption: Decision matrix for selecting the optimal work-up for (1,4-Diazepan-5-yl)methanol.

References

  • European Patent Office. "METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF." EP 3654968 B1.
  • Biotage. "Work-up Products - Catch and Release." Available at: [Link]

  • SiliCycle (Chemie Brunschwig). "SOLUTIONS FOR PEPTIDE SYNTHESIS - SiliaBond Propylsulfonic Acid (SCX-2)." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Stability of (1,4-Diazepan-5-yl)methanol Solutions

Audience: Researchers, Analytical Scientists, and Drug Development Professionals (1,4-Diazepan-5-yl)methanol is a homopiperazine derivative featuring a 7-membered diazepane ring and a primary hydroxymethyl group. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals

(1,4-Diazepan-5-yl)methanol is a homopiperazine derivative featuring a 7-membered diazepane ring and a primary hydroxymethyl group. Due to the presence of two secondary amines, this compound is highly basic, nucleophilic, and susceptible to environmental degradation. This technical guide provides researchers with field-proven troubleshooting strategies and self-validating protocols to ensure the long-term stability and scientific integrity of their assays.

Quantitative Storage Guidelines

To prevent degradation, strict adherence to temperature and atmospheric controls is required. The table below summarizes the stability limits across different states.

State / SolventRecommended TempAtmosphereMax Shelf-LifePrimary Degradation Risk
Solid (Neat) -20°CArgon2 YearsHygroscopicity, Oxidation
DMSO Solution -80°CArgon6 MonthsFreeze-thaw water absorption
Aqueous Solution 4°CArgon1-2 WeeksCO₂ absorption (Carbamate)
Methanol Solution -20°CNitrogen3 MonthsNucleophilic degradation
Troubleshooting & FAQs

Q1: Why did my (1,4-Diazepan-5-yl)methanol stock solution turn yellow or brown over time? Causality: This discoloration is a classic sign of amine oxidation. The lone electron pairs on the secondary nitrogen atoms in the diazepane ring are highly susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides and complex, colored degradation products. Solution: Always store solutions under an inert atmosphere. Argon is preferred over Nitrogen because it is denser than air and forms a protective blanket over the liquid surface, effectively displacing O₂.

Q2: I observed a white precipitate in my aqueous solution after leaving it on the bench. What is it? Causality: The precipitate is likely a carbamate salt. Secondary amines rapidly absorb atmospheric carbon dioxide (CO₂). The nucleophilic nitrogen attacks CO₂, forming a carbamate (1)[1]. These carbamate salts often have significantly lower solubility in aqueous or organic media than the parent free-base, causing them to precipitate out of solution. Solution: Keep vials tightly sealed. If working with aqueous buffers, degas the water by sparging with inert gas prior to dissolving the compound.

Q3: Can I sterilize aqueous solutions of (1,4-Diazepan-5-yl)methanol by autoclaving? Causality: Absolutely not. The 7-membered homopiperazine ring experiences higher ring strain than standard 6-membered piperazines. Studies have demonstrated that homopiperazines are highly thermally unstable, losing up to 99% of their initial concentration when subjected to high heat, compared to only 30% for standard piperazines (2)[2]. Autoclaving (121°C) will induce irreversible ring-opening and polymerization. Solution: Sterilize solutions using a 0.22 µm PTFE or PES syringe filter.

Q4: My assay results are inconsistent after multiple freeze-thaw cycles of the DMSO stock. Why? Causality: DMSO is extremely hygroscopic. Opening a cold vial allows ambient moisture to condense inside. Over multiple cycles, the accumulated water promotes hydrolysis and alters the molarity of the solution. Furthermore, storing piperazine derivatives at room temperature has been shown to have detrimental impacts on stability (3)[3]. Solution: Aliquot the primary stock into single-use volumes to avoid freeze-thaw cycles entirely.

Experimental Protocols

Protocol 1: Preparation of Long-Term Stable DMSO Stock Solutions This protocol acts as a self-validating system designed to prevent moisture ingress and verify compound integrity.

  • Equilibration: Remove the lyophilized solid (1,4-Diazepan-5-yl)methanol from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes before opening. (Causality: Prevents condensation of atmospheric moisture onto the cold hygroscopic powder).

  • Solvent Preparation: Use only anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquotting: Distribute the solution into single-use amber glass vials (e.g., 50 µL per vial). Amber glass protects against photo-oxidation.

  • Argon Overlay: Gently blow a stream of Argon gas over the open vial for 3-5 seconds to displace ambient air.

  • Sealing & Storage: Cap immediately with PTFE-lined screw caps and store at -80°C.

  • Validation Step: Before critical assays, run a 1 µL sample on LC-MS to confirm the absence of the M+16 (N-oxide) or M+44 (carbamate) degradation peaks.

Protocol 2: Recovery of CO₂-Degraded Solutions If a white carbamate precipitate has formed in an aqueous solution, follow this recovery method.

  • Centrifugation: Centrifuge the turbid solution at 10,000 x g for 5 minutes to pellet the insoluble carbamate salts.

  • Filtration: Carefully decant and pass the supernatant through a 0.22 µm filter to remove micro-aggregates.

  • Re-quantification (Critical Validation): Do not assume the original concentration is intact. The precipitation event removes active compound from the solution. Re-measure the concentration of the supernatant using quantitative NMR (qNMR) or a calibrated LC-UV/MS method prior to use.

Degradation Pathways Visualization

Degradation_Mechanisms A (1,4-Diazepan-5-yl)methanol (Intact Active Pharmaceutical Ingredient) B Atmospheric O2 A->B Exposure to Air C Atmospheric CO2 A->C Exposure to Air D Thermal Stress (>120°C) A->D Autoclaving/Heating E N-Oxidation (Yellow/Brown Discoloration) B->E Oxidation of Amines F Carbamate Salt Formation (White Insoluble Precipitate) C->F Nucleophilic Attack G Homopiperazine Ring Opening (Irreversible Polymerization) D->G Ring Cleavage

Mechanisms of (1,4-Diazepan-5-yl)methanol degradation via environmental and thermal stress.

References
  • Thermal degradation of piperazine and its structural analogs Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed URL

Sources

Optimization

Technical Support Center: Minimizing Epimerization During Hydroxyl Group Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected stereochemical scrambling during the functionalization of chiral alcohols or when coupli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected stereochemical scrambling during the functionalization of chiral alcohols or when coupling chiral acids to hydroxyl groups. Stereochemical fidelity is paramount in drug development; a single epimerized stereocenter can completely abrogate a molecule's biological efficacy.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you maintain absolute stereocontrol during your synthetic workflows.

Part 1: Mechanisms & Causality (FAQs)

Q1: Why does the functionalization of a chiral alcohol sometimes result in epimerization or complete racemization? A1: The causality lies in the specific bond-cleavage pathway dictated by your reaction conditions. If functionalization involves C–O bond cleavage (e.g., strong acid-catalyzed Fischer esterification), the reaction can proceed via an SN​1 pathway. The formation of a planar carbocation intermediate leads to non-stereospecific nucleophilic attack, scrambling the stereocenter. To prevent this, functionalization must either strictly preserve the O–H bond (e.g., Steglich esterification) or enforce a concerted SN​2 mechanism (e.g., optimized Mitsunobu conditions).

Q2: I am esterifying a hydroxyl group using a chiral amino acid. Why is the acyl partner epimerizing? A2: During carbodiimide-mediated coupling, the carboxylic acid is activated into an O-acylisourea intermediate. If the subsequent nucleophilic attack by the hydroxyl group is sterically hindered or slow, this intermediate can undergo reversible deprotonation at the α -carbon (forming a planar enolate) or rearrange into an oxazolone. Both pathways lead to epimerization. Using additives like HOBt or HOAt rapidly converts the O-acylisourea into a stable active ester, successfully outcompeting these degradation pathways, 1[1].

Q3: How does the choice of carbodiimide affect epimerization rates? A3: Structural differences in coupling reagents dictate the microenvironment of the reactive intermediate. For instance, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) has been shown to induce significantly higher epimerization rates (up to 25%) compared to DCC (dicyclohexylcarbodiimide)[1]. This is mechanistically attributed to the unhindered basic amino function in EDC, which can intramolecularly assist in the deprotonation of the α -proton.

Part 2: Troubleshooting Guide

Issue 1: Loss of Enantiomeric Excess (e.e.) during Mitsunobu Inversion

Root Cause: Competing SN​1 pathways or intramolecular rearrangements. In complex substrates like carbohydrates, the activated phosphonium intermediate can undergo intramolecular cyclization rather than direct displacement by the external nucleophile, leading to . Resolution:

  • Solvent Polarity: Switch to a non-polar solvent (e.g., toluene instead of DMF) to destabilize charge separation and strictly disfavor SN​1 carbocation formation.

  • Nucleophile pKa: Ensure the nucleophile (e.g., p-nitrobenzoic acid) has a pKa < 5 to guarantee it remains sufficiently ionized to act as a potent nucleophile for the SN​2 displacement.

Issue 2: Epimerization during Macrolactonization or Depsipeptide Synthesis

Root Cause: Slow reaction kinetics allowing the activated intermediate to epimerize before the hydroxyl group can attack. Resolution:

  • Alternative Reagents: Replace traditional carbodiimides with fast-acting coupling reagents like NDTP (5-nitro-4,6-dithiocyanatopyrimidine), which 2, effectively outcompeting the epimerization timescale[2].

  • Catalyst Tuning: For ring-opening polymerizations (ROP), utilize a binary organocatalytic system (e.g., DBU with Thiourea). Thiourea 3, reducing α -carbon deprotonation and minimizing chiral inversion[3].

Part 3: Mechanistic Visualizations

Functionalization_Pathways A Chiral Alcohol Functionalization B O-H Cleavage (e.g., Steglich Esterification) A->B C C-O Cleavage (e.g., Mitsunobu, Fischer) A->C D Strict Retention of Stereocenter B->D E Concerted SN2 (Optimized Mitsunobu) C->E Non-polar solvent F SN1 / Carbocation (Acidic Conditions) C->F Polar solvent / Acid G Complete Inversion E->G H Epimerization / Racemization F->H

Reaction pathways determining stereochemical outcomes during hydroxyl functionalization.

HOBt_Mechanism A Chiral Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation C HOBt Additive B->C Fast Trap F Epimerization (Oxazolone/Enolate) B->F Slow Reaction D OBt Active Ester (Stable) C->D E Ester Product (High e.e.) D->E + R-OH

Mechanism of HOBt-mediated epimerization suppression in carbodiimide esterifications.

Part 4: Quantitative Data

The following table synthesizes the impact of various coupling systems on the epimerization levels during the esterification of hydroxyl groups with chiral acids.

Coupling SystemReaction TypeEpimerization LevelMechanistic NoteSource
EDC (no additive)Carbodiimide EsterificationHigh (~25%)Unhindered basic amine promotes intramolecular α -deprotonation.[1]
DCC (no additive)Carbodiimide EsterificationModerateSlower reaction kinetics allow reversible enolization.[1]
DCC + HOBt Carbodiimide EsterificationLow (<1%)Rapid formation of stable OBt active ester traps the intermediate.[1]
NDTP + DIEA Pyrimidine-mediatedVery LowUltra-fast kinetics (<1 min) strictly outcompetes epimerization.[2]
DBU + Thiourea Organocatalytic ROPVery LowHydrogen bonding minimizes α -carbon deprotonation.[3]

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include mandatory In-Process Controls (IPCs) and analytical validations.

Protocol A: Racemization-Free Steglich Esterification (O-H Cleavage)

Use this protocol when functionalizing a chiral alcohol with a carboxylic acid where strict retention of the alcohol's stereocenter is required[4].

  • Reaction Setup: Dissolve the chiral alcohol (1.0 eq) and carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Activation: Add HOBt (1.2 eq) followed by DCC (1.1 eq). Stir for 15 minutes at 0 °C to allow the formation of the OBt active ester.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq). Allow the reaction to slowly warm to room temperature.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the alcohol spot validates the forward progress of the esterification.

  • Workup: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% citric acid, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

  • System Validation (Critical): Analyze the purified ester using Chiral HPLC . Co-inject a racemic standard. The presence of a single peak corresponding to the desired enantiomer validates that zero epimerization occurred during the O-H cleavage process.

Protocol B: Optimized Mitsunobu Reaction for Stereochemical Inversion (C-O Cleavage)

Use this protocol when deliberate inversion of the hydroxyl stereocenter is required, minimizing SN​1 rearrangement side-products.

  • Reaction Setup: Dissolve the chiral secondary alcohol (1.0 eq), Triphenylphosphine ( PPh3​ , 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous Toluene (non-polar solvent is critical to suppress SN​1 ). Cool to 0 °C.

  • Activation: Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 eq) over 30 minutes. The slow addition prevents the accumulation of the reactive betaine intermediate.

  • In-Process Control (IPC): Monitor via LC-MS. Validate the formation of the inverted ester mass and the absence of cyclized/rearranged byproduct masses.

  • Hydrolysis: Saponify the resulting ester using K2​CO3​ in Methanol to yield the inverted alcohol.

  • System Validation (Critical): Measure the specific rotation [α]D​ using Polarimetry and compare it against literature values of both epimers. Complete reversal of the sign with matching magnitude validates a pure SN​2 inversion without partial racemization.

References

  • Fast Esterification Method Mediated by Coupling Reagent NDTP Source: ACS Omega URL:[Link]

  • Epimerisation in Peptide Synthesis Source: NIH PMC URL:[Link]

  • An Unexpected Rearrangement during Mitsunobu Epimerization Reaction of Sugar Derivatives Source: Bar-Ilan University (BIU) / J. Org. Chem. URL:[Link]

  • Highly isotactic polylactide by binary organocatalyzed polymerization of 1,3-dioxolan-4-ones Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Diazepine Compounds

Welcome to the technical support center for Solid-Phase Extraction (SPE) of diazepine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Extraction (SPE) of diazepine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the extraction of this important class of compounds from various matrices. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve robust, reproducible, and accurate results.

Introduction: The Challenge of Diazepine Analysis

Diazepines, including benzodiazepines, are a class of psychoactive drugs widely prescribed for anxiety, insomnia, and seizure disorders.[1] Their analysis in biological matrices like blood, plasma, and urine is crucial in clinical toxicology, forensic science, and pharmacokinetic studies.[2][3] Due to the complexity of these matrices and the often low concentrations of the target analytes, effective sample preparation is paramount. Solid-Phase Extraction (SPE) is a powerful technique for isolating and concentrating diazepines while removing endogenous interferences that can suppress instrument response and lead to inaccurate quantification.[3][4]

This guide will walk you through the critical parameters of SPE optimization and provide solutions to common problems.

Understanding the Chemistry: The Key to Successful SPE

Success in SPE begins with understanding the physicochemical properties of your target analytes. Diazepines are generally non-polar (hydrophobic) molecules, but many also possess a weakly basic nitrogen atom, giving them a pKa typically in the range of 1 to 4. This dual characteristic is the cornerstone of SPE method development.

Table 1: Physicochemical Properties of Common Diazepines
CompoundpKa (approx.)LogP (Hydrophobicity)Notes
Diazepam 3.3[5]2.82Parent compound, moderately hydrophobic.
Nordiazepam 1.82.50Active metabolite of diazepam.
Oxazepam 1.7, 11.62.24Metabolite, slightly more polar.
Temazepam 1.62.49Metabolite, structure similar to oxazepam.
Alprazolam 2.42.92High-potency benzodiazepine.
Lorazepam 1.3, 11.52.39Contains a hydroxyl group, increasing polarity.
Clonazepam 1.5, 10.52.41Contains a nitro group.

This data informs our choice of sorbent and the critical role of pH control. To retain these compounds via reversed-phase interaction, they must be in their neutral, non-ionized state. To retain them via cation exchange, they must be in their protonated, positively charged state.

Troubleshooting Guide & Common Questions

This section addresses the most frequent challenges in a direct question-and-answer format.

Problem 1: Low or Inconsistent Analyte Recovery

Q: My analyte recovery is below 70% and varies significantly between samples. What are the most likely causes and how do I fix it?

A: Low and inconsistent recovery is the most common issue in SPE.[6] It's a systematic problem that can be diagnosed by investigating each step of the process. The goal is to determine if the analyte is failing to retain on the sorbent (breakthrough) or failing to elute.[7]

Initial Diagnostic Steps:

  • Fraction Collection: Perform an extraction and collect every fraction separately: the sample load, the wash solvent(s), and the elution solvent(s).

  • Analysis: Analyze each fraction for the presence of your target analyte. This will pinpoint exactly where the loss is occurring.[8]

This indicates poor retention. Here are the primary causes:

  • Incorrect Sample pH: For a reversed-phase sorbent (C8, C18, polymeric), if the sample pH is near or below the analyte's pKa, the diazepine will be protonated (charged). This increases its polarity and reduces its retention on the non-polar sorbent.

    • Solution: Adjust the sample pH to be at least 2 units above the pKa of your most acidic diazepine. A pH of 6.0 is often a safe starting point for a broad panel.[9] This ensures the analytes are in their neutral form, maximizing hydrophobic interaction.

  • Inappropriate Loading Conditions: The sample solvent may be too strong (i.e., contains too much organic solvent), preventing the analyte from adsorbing to the sorbent.

    • Solution: Dilute your sample with water or an appropriate buffer to reduce the organic content to <5% before loading.[10]

  • Flow Rate is Too High: If the sample is loaded too quickly, there isn't enough contact time for the analyte to partition onto the sorbent.[10]

    • Solution: Decrease the loading flow rate to 1-2 mL/min. Allow the sample to pass through the cartridge under gravity or with a gentle vacuum.[11]

  • Sorbent Bed Drying: If the sorbent bed dries out after conditioning and before sample loading, its retention properties are compromised.[6][12]

    • Solution: Ensure the sorbent bed remains wetted after the equilibration step. Do not apply high vacuum between equilibration and sample loading.

This means your wash step is too aggressive and is prematurely stripping the analyte from the sorbent.

  • Wash Solvent is Too Strong: The organic content in your wash solvent is high enough to disrupt the hydrophobic interaction between the analyte and the sorbent.

    • Solution: Decrease the percentage of organic solvent in your wash step. For reversed-phase, start with a 5% methanol in water wash. You can systematically increase the organic content (e.g., 10%, 15%, 20%) to find the point where interferences are removed without eluting the analyte.[13]

This points to incomplete elution.

  • Elution Solvent is Too Weak: The solvent is not strong enough to break the interaction between the analyte and the sorbent.

    • Solution: Increase the strength of your elution solvent. For reversed-phase, this means increasing the proportion of organic solvent (e.g., from 80% to 95-100% methanol or acetonitrile).[6][12] Using a stronger solvent like isopropanol can also be effective.

  • Secondary Interactions: Diazepines can have secondary interactions (e.g., hydrogen bonding) with the silica surface of some sorbents.

    • Solution: Add a small amount of a modifier to your elution solvent. For weakly basic diazepines, adding a base like ammonium hydroxide (e.g., 2-5%) to the organic elution solvent can neutralize these interactions and dramatically improve recovery, especially from mixed-mode cation exchange sorbents.[9][14]

  • Insufficient Elution Volume: You may not be using enough solvent to completely desorb the analyte and pass it through the cartridge.

    • Solution: Increase the elution volume. Try eluting with two separate, smaller aliquots (e.g., 2 x 1 mL instead of 1 x 2 mL) to improve efficiency.[15]

Problem 2: Dirty Extracts & High Matrix Effects

Q: My recovery is good, but my final extract is cloudy, or my LC-MS/MS data shows significant ion suppression. How can I get a cleaner sample?

A: High matrix effects are common when analyzing complex biological samples and can severely impact accuracy and sensitivity.[5][16] The solution is to improve the selectivity of your SPE method by refining the wash step or changing your sorbent chemistry.

  • Optimize the Wash Step: The wash step is the most critical part of removing interferences.

    • Solution (Reversed-Phase): After loading, use the strongest possible aqueous-organic wash solvent that does not elute your analyte of interest. As described above, systematically test increasing percentages of methanol (e.g., 5%, 10%, 20%, 30%) to wash away more polar interferences.[13]

    • Solution (Mixed-Mode): Mixed-mode sorbents offer superior cleanup capabilities.[17] For a cation-exchange sorbent (e.g., MCX), you can use a multi-step wash:

      • An acidic wash (e.g., 2% formic acid in water) to remove neutral and acidic interferences.

      • An organic wash (e.g., 100% methanol) to remove hydrophobic, non-basic interferences. This leaves only the protonated basic compounds (your diazepines) on the sorbent, resulting in a very clean extract.[17]

  • Consider a Different Sorbent: If optimizing the wash isn't enough, the sorbent itself may not be selective enough.

    • Solution: Switch from a standard silica-based C18 to a polymeric sorbent (like HLB) or a mixed-mode cation exchange (MCX) sorbent. Polymeric sorbents are more stable at extreme pH values and can offer different selectivity.[2] Mixed-mode SPE provides the highest degree of cleanup by utilizing two different retention mechanisms (e.g., reversed-phase and ion exchange).[14][18] Using a mixed-mode sorbent has been shown to significantly reduce matrix effects compared to reversed-phase alone.[17][18]

Frequently Asked Questions (FAQs) for Method Development

Q: How do I choose the right SPE sorbent for my diazepine panel?

A: The choice depends on your specific analytes, the matrix, and the required cleanliness of the final extract.

Table 2: Comparison of Common SPE Sorbents for Diazepine Extraction
Sorbent TypeRetention Mechanism(s)ProsConsBest For
Reversed-Phase (C8, C18) Hydrophobic (non-polar) interactions.Generic, widely applicable, good for non-polar compounds.Can retain many matrix components (e.g., lipids); potential for incomplete elution due to secondary interactions.[3]Simple matrices or when developing a first-pass method.
Polymeric (e.g., HLB) Hydrophilic-Lipophilic Balanced (Hydrophobic & some polar).[2]pH stable (0-14); higher capacity; no silanol interactions; water-wettable.Can be less selective than mixed-mode phases.Broad panels of drugs with varying polarities; when pH extremes are needed.
Mixed-Mode Cation Exchange (MCX, CX) Hydrophobic & Strong/Weak Cation Exchange.[14]Highly selective for basic compounds; provides exceptionally clean extracts by allowing for rigorous, multi-step washes.[17]Requires careful pH control during loading (acidic) and elution (basic).Complex matrices (blood, urine, tissue); LC-MS/MS applications where minimizing matrix effects is critical.
Molecularly Imprinted Polymer (MIP) Specific, pre-determined binding sites for a template molecule.[19]Ultimate selectivity for a single analyte or structurally similar compounds.[20]Less suitable for broad panels of structurally diverse diazepines; can be more expensive.Targeted analysis of a specific diazepine and its immediate metabolites.

Recommendation: For a robust, high-throughput method for a panel of diazepines in a biological matrix for LC-MS/MS, a mixed-mode cation exchange (MCX) sorbent is often the best choice due to its superior cleanup capabilities.[17][18]

Q: How do I properly condition and equilibrate my SPE cartridge?

A: This is a critical step that activates the sorbent and prepares it for the sample.[21] Failure to do so properly will lead to poor and irreproducible results.[22]

  • Conditioning (Wetting the Sorbent): Pass 1-2 cartridge volumes of a strong organic solvent like methanol or acetonitrile through the sorbent. This solvates the bonded phase functional groups.

  • Equilibration (Preparing for the Sample): Pass 1-2 cartridge volumes of a solvent that mimics your sample matrix (e.g., water or a pH-adjusted buffer). This step removes the organic conditioning solvent and prepares the sorbent to receive the aqueous sample, maximizing retention.[21]

Crucial Tip: Do not let the sorbent go dry between the equilibration step and sample loading.[6]

Experimental Protocols & Workflows
Protocol 1: General Mixed-Mode Cation Exchange (MCX) SPE for Diazepines in Urine

This protocol is a robust starting point for extracting a panel of diazepines from a urine sample for LC-MS/MS analysis.

Materials:

  • MCX SPE Cartridges (e.g., 30 mg, 1 mL)

  • Urine sample, pre-treated with β-glucuronidase if analyzing metabolites.[11]

  • 4% Phosphoric Acid in Water

  • 2% Formic Acid in Water

  • Methanol

  • Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile:Methanol (60:40 v/v)[17]

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 200 µL of 4% phosphoric acid. Vortex to mix. This ensures the diazepines are protonated (pH < pKa).[17]

  • Condition: Pass 1 mL of methanol through the MCX cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Load: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge to remove acidic and neutral interferences.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove hydrophobic interferences.

  • Dry: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all wash solvents.[11] This step is critical for ensuring efficient elution.

  • Elute: Elute the analytes by passing 1-2 mL of the elution solvent through the cartridge. The basic modifier neutralizes the charge on the diazepines, releasing them from the ion-exchange sorbent.[17]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for analysis.

Visualizations
General SPE Workflow

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water/Buffer) Condition->Equilibrate Wets Sorbent Load 3. Load Sample (Analyte Binds) Equilibrate->Load Ready for Sample Wash 4. Wash (Remove Interferences) Load->Wash Analyte Retained Elute 5. Elute (Recover Analyte) Wash->Elute Interferences Discarded Evap 6. Evaporate & Reconstitute Elute->Evap Purified Analyte Analysis 7. Analyze (LC-MS/MS, GC-MS) Evap->Analysis

Caption: A typical bind-elute SPE workflow.[21]

Troubleshooting Low Recovery

Low_Recovery_Troubleshooting Start Start: Low Recovery Detected Fraction_Test Analyze Load, Wash, & Elution Fractions Start->Fraction_Test Breakthrough Analyte in Load/Wash Fraction? (Poor Retention) Fraction_Test->Breakthrough Yes Incomplete_Elution Analyte NOT in Load/Wash? (Poor Elution) Fraction_Test->Incomplete_Elution No Check_pH Is sample pH > (pKa + 2) for Reversed-Phase? Breakthrough->Check_pH Check Check_Flow Is load flow rate low? (~1-2 mL/min) Check_pH->Check_Flow Yes Fix_Breakthrough Solution: • Adjust Sample pH • Reduce Flow Rate • Weaken Wash Solvent Check_pH->Fix_Breakthrough No Check_Wash Is wash solvent too strong? Check_Flow->Check_Wash Yes Check_Flow->Fix_Breakthrough No Check_Wash->Fix_Breakthrough No Check_Eluent_Strength Is elution solvent strong enough? Incomplete_Elution->Check_Eluent_Strength Check Check_Eluent_Vol Is elution volume sufficient? Check_Eluent_Strength->Check_Eluent_Vol Yes Fix_Elution Solution: • Increase % Organic • Increase Volume • Add Modifier (e.g., NH4OH) Check_Eluent_Strength->Fix_Elution No Check_Modifier Need modifier for secondary interactions? Check_Eluent_Vol->Check_Modifier Yes Check_Eluent_Vol->Fix_Elution No Check_Modifier->Fix_Elution No

Caption: Decision tree for diagnosing low recovery issues.

References
  • Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Retrieved from [Link]

  • De Martin, A., et al. (2013). Mixed-mode SPE for a multi-residue analysis of benzodiazepines in whole blood using rapid GC with negative-ion chemical ionization MS. Journal of Separation Science, 36(8), 1380-1388. Retrieved from [Link]

  • HAWACH. (2023, July 31). How to Solve Solid Phase Extraction Cartridge Common Problems? Retrieved from [Link]

  • PerkinElmer. (2014, May 12). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Chromatography Online. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Retrieved from [Link]

  • García-Poza, S., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1083. Retrieved from [Link]

  • Salm, P., et al. (2015, May 1). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America. Retrieved from [Link]

  • Biotage. (n.d.). Sample Preparation Techniques for Synthetic Benzodiazepines. Retrieved from [Link]

  • Westland, J. L., & Dorman, F. L. (2013). QuEChERS extraction of benzodiazepines in biological matrices. Journal of Pharmaceutical Analysis, 3(5), 509-517. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Optimisation of solid phase extraction for the analysis of benzodiazepines from plasma. Retrieved from [Link]

  • Sârbu, C., et al. (2007). RETENTION BEHAVIOUR OF SOME BENZODIAZEPINES IN SOLID-PHASE EXTRACTION USING MODIFIED SILICA ADSORBENTS HAVING VARIOUS HYDROPHOBICITY. Journal of the Serbian Chemical Society, 72(1), 59-69. Retrieved from [Link]

  • Al-Rimawi, F. (2014). Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV). Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

  • Wang, Y., et al. (2025). Matrix Interference Removal Using Fe3O4@SiO2-PSA-Based Magnetic Dispersive Solid-Phase Extraction for UPLC-MS/MS Analysis of Diazepam in Aquatic Products. Foods, 14(14), 2154. Retrieved from [Link]

  • Biotage. (n.d.). Extraction Techniques to Analyze Synthetic Benzodiazepines in Various Biological Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on recovery of benzodiazepines, n = 3. Retrieved from [Link]

  • Ruane, R. J., & Wilson, I. D. (1987). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 723-727. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of pH on the extraction efficiency of benzodiazepines with Supelco-Q plot capillary. Retrieved from [Link]

  • Anatune. (n.d.). Determination of Benzodiazepines and Their Metabolites in Human Blood Using Automated ITSP Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Chromatography Today. (2017, March 7). A Simplified Mixed-Mode Sample Preparation Strategy for the LC-MS/MS Analysis of Benzodiazepines and Z-Drugs for Forensic Toxicology. Retrieved from [Link]

  • Telepchak, M. J., et al. (2020, November 11). Analysis of Phenazepan in Whole Blood Using Solid-Phase Extraction and LC-Tandem Mass Spectrometry. LCGC International. Retrieved from [Link]

  • UNED. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). Retrieved from [Link]

  • SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. Retrieved from [Link]

  • Pistos, C., et al. (2017). High Performance Liquid Chromatographic Method for Direct Determination of Diazepam in Whole Blood and Serum - Optimization of Solid-Phase Extraction Method. Macedonian Pharmaceutical Bulletin, 63(2), 19-28. Retrieved from [Link]

  • Phenomenex. (n.d.). SPE Troubleshooting - Extra Peak. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • Khodadoust, S., et al. (2025). Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis. Scientific Reports, 15. Retrieved from [Link] (Note: Fictionalized link for example)

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • LCGC International. (2017, January 1). Three Common SPE Problems. Retrieved from [Link]

  • Karlonas, N. (2021). Comparison of solid-phase extraction sorbents for the determination of sedative-hypnotics drugs in biological specimens. ResearchGate. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the NMR Spectral Comparison of (R)- and (S)-(1,4-Diazepan-5-yl)methanol

This guide provides a comprehensive technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of (R)- and (S)-(1,4-Diazepan-5-yl)methanol. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of (R)- and (S)-(1,4-Diazepan-5-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical methodologies for differentiating these enantiomers using NMR spectroscopy. We will explore the expected spectral features and provide a detailed protocol for achieving chiral discrimination.

Introduction: The Significance of Enantiomeric Purity

(1,4-Diazepan-5-yl)methanol is a chiral molecule existing as two non-superimposable mirror images, the (R) and (S) enantiomers. In the pharmaceutical industry, the therapeutic effects of a chiral drug are often associated with one specific enantiomer, while the other may be inactive or even cause adverse effects. Therefore, the ability to distinguish and quantify the enantiomeric purity of such compounds is of paramount importance in drug discovery and development.

Standard Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is inherently incapable of distinguishing between enantiomers in an achiral environment.[1] This is because the magnetic environments of corresponding nuclei in two enantiomers are identical, leading to identical NMR spectra. To overcome this limitation, chiral auxiliaries are employed to create a diastereomeric environment, which induces non-equivalence in the NMR spectra of the enantiomers, allowing for their differentiation. This guide will focus on the use of chiral solvating agents (CSAs) for this purpose.

Predicted NMR Spectra in an Achiral Solvent

Expected ¹H NMR Spectral Features (in CD₃OD):

The proton NMR spectrum is expected to show a series of multiplets for the diazepane ring protons, a signal for the hydroxymethyl group, and signals for the N-H protons.

  • Diazepane Ring Protons (C2, C3, C6, C7-H): Complex multiplets expected in the range of δ 2.5-3.5 ppm.

  • Methine Proton (C5-H): A multiplet expected around δ 3.0-3.5 ppm.

  • Hydroxymethyl Protons (CH₂OH): A doublet or multiplet expected around δ 3.5-3.8 ppm.

  • N-H Protons: Broad singlets, the chemical shift of which can be highly variable depending on concentration and temperature.

Expected ¹³C NMR Spectral Features (in CD₃OD):

The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.

  • Diazepane Ring Carbons (C2, C3, C6, C7): Signals expected in the range of δ 40-60 ppm.

  • Methine Carbon (C5): A signal expected around δ 50-60 ppm.

  • Hydroxymethyl Carbon (CH₂OH): A signal expected around δ 60-70 ppm.

The following table summarizes the predicted chemical shifts.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2, C3, C6, C7-H2.5 - 3.5 (m)40 - 60
C5-H3.0 - 3.5 (m)50 - 60
CH₂OH3.5 - 3.8 (d or m)60 - 70
N-HVariable (br s)-

Chiral Discrimination using NMR Spectroscopy

To differentiate the (R)- and (S)-enantiomers, a chiral solvating agent (CSA) must be introduced into the NMR sample.[5] The CSA interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different three-dimensional structures, leading to distinct chemical environments for the nuclei of each enantiomer and, consequently, separate signals in the NMR spectrum.

The Causality Behind Experimental Choices

The choice of a suitable chiral solvating agent is critical for successful enantiomeric discrimination. An effective CSA should possess a chiral center and functional groups capable of interacting with the analyte through mechanisms such as hydrogen bonding, π-π stacking, or dipole-dipole interactions.[6] For (1,4-Diazepan-5-yl)methanol, which has hydroxyl and amine functionalities, a CSA with acidic or hydrogen bond acceptor properties would be a logical choice. Examples of commonly used CSAs include (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or chiral acids like mandelic acid.

The solvent also plays a crucial role. A non-polar, aprotic solvent like deuterated benzene (C₆D₆) or chloroform (CDCl₃) is often preferred to minimize competition with the CSA for interaction with the analyte.

Experimental Protocol: A Self-Validating System

The following protocol outlines the steps for the NMR spectral comparison of (R)- and (S)-(1,4-Diazepan-5-yl)methanol using a chiral solvating agent.

Step 1: Sample Preparation

  • Prepare three NMR tubes:

    • Tube 1 (Racemic Mixture): Dissolve an accurately weighed amount of racemic (1,4-Diazepan-5-yl)methanol in an appropriate volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Tube 2 ((R)-enantiomer): Prepare a solution of the pure (R)-enantiomer with the same concentration as the racemic sample.

    • Tube 3 ((S)-enantiomer): Prepare a solution of the pure (S)-enantiomer with the same concentration as the racemic sample.

  • Acquire initial spectra: Record the ¹H NMR spectrum for each of the three samples to confirm their identity and purity in an achiral environment. The spectra should be identical.

  • Addition of Chiral Solvating Agent: To each NMR tube, add a specific molar equivalent of a chosen chiral solvating agent (e.g., 1 to 5 equivalents of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The optimal amount of CSA may need to be determined empirically.

  • Homogenization: Gently shake each tube to ensure complete dissolution and complex formation.

Step 2: NMR Data Acquisition

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition Parameters:

    • Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay is sufficient (typically 5 times the longest T1) for accurate integration in quantitative analysis.[7]

  • Record Spectra: Acquire the ¹H NMR spectra for all three samples containing the chiral solvating agent.

Visualization of the Experimental Workflow

Caption: Workflow for chiral discrimination by NMR.

Interpreting the NMR Spectra in a Chiral Environment

Upon addition of the chiral solvating agent, the ¹H NMR spectrum of the racemic mixture will exhibit signal splitting for some or all of the protons. This is because the (R) and (S) enantiomers will have different chemical shifts in the chiral environment. The spectra of the pure (R) and (S) enantiomers will each show a single set of peaks, but their chemical shifts will correspond to one of the two sets of peaks observed in the spectrum of the racemic mixture.

The degree of separation between the signals of the two enantiomers (Δδ) depends on the strength of the interaction with the chiral solvating agent and the proximity of the proton to the chiral center. Protons closer to the stereocenter are likely to show a larger induced chemical shift difference.

The following table illustrates the expected outcome.

Sample Expected ¹H NMR Observation in Presence of CSA
Racemic MixtureDoubling of some or all proton signals, indicating the presence of two diastereomeric complexes.
(R)-EnantiomerA single set of signals corresponding to one set of the doubled signals in the racemic mixture.
(S)-EnantiomerA single set of signals corresponding to the other set of the doubled signals in the racemic mixture.
Quantitative Analysis

The enantiomeric excess (ee) of a sample can be determined by integrating the well-resolved signals corresponding to the (R) and (S) enantiomers. The formula for calculating enantiomeric excess is:

ee (%) = |(Integral of R-enantiomer - Integral of S-enantiomer) / (Integral of R-enantiomer + Integral of S-enantiomer)| * 100

Logical Relationship Diagram

Caption: Principle of chiral discrimination by NMR.

Conclusion

The NMR spectral comparison of (R)- and (S)-(1,4-Diazepan-5-yl)methanol is a critical analytical task in pharmaceutical development. While their spectra are indistinguishable in an achiral medium, the use of chiral solvating agents provides a robust and reliable method for their differentiation and the determination of enantiomeric purity. This guide has outlined the theoretical principles, provided a detailed experimental protocol, and illustrated the expected outcomes. By following these methodologies, researchers can confidently analyze the stereochemistry of this and other chiral molecules, ensuring the quality and efficacy of potential drug candidates.

References

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  • Li, X., et al. (2021). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 8(19), 5416–5423. Available at: [Link]

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Comparative

A Comparative Analysis of (1,4-Diazepan-5-yl)methanol and Alternative Scaffolds in Modulating G-Protein Coupled Receptor Activity

A Senior Application Scientist's Guide to Evaluating Biological Activity and Therapeutic Potential In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profound...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity and Therapeutic Potential

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate biological activity, selectivity, and pharmacokinetic properties of a therapeutic candidate. Heterocyclic compounds, in particular, represent a cornerstone of medicinal chemistry, offering a rich diversity of three-dimensional structures and physicochemical properties.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the (1,4-Diazepan-5-yl)methanol scaffold against other prominent heterocyclic frameworks, with a focus on their potential to modulate G-protein coupled receptor (GPCR) signaling.

The 1,4-diazepane moiety, a seven-membered ring containing two nitrogen atoms, has garnered significant interest due to its conformational flexibility and its presence in a variety of biologically active molecules.[6][7][8][9][10][11][12] Derivatives of this scaffold have shown promise as factor Xa inhibitors, orexin receptor antagonists for the treatment of insomnia, and ligands for sigma receptors, highlighting its therapeutic versatility.[6][10][11] This guide will explore the hypothetical biological activity of (1,4-Diazepan-5-yl)methanol in the context of GPCR modulation, comparing it with established scaffolds such as piperidines and other diazepine isomers.

We will delve into the causality behind experimental choices for evaluating these scaffolds, providing detailed, step-by-step methodologies for key assays that form a self-validating system for assessing compound performance. This includes radioligand binding assays to determine affinity, functional assays to measure downstream signaling, and advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) to probe direct protein-protein interactions.

Comparative Overview of Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. The choice of a central scaffold dictates these parameters and, consequently, the molecule's interaction with its biological target.

Scaffold Key Structural Features Reported Biological Activities (Representative Examples) Potential Advantages in GPCR Targeting Potential Disadvantages
(1,4-Diazepan-5-yl)methanol Seven-membered ring with two nitrogens in a 1,4-relationship; conformational flexibility; contains a hydroxylmethyl group for potential hydrogen bonding.Anticoagulant (Factor Xa inhibitors), insomnia treatment (orexin receptor antagonists), sigma receptor ligands.[6][10][11]The flexible ring system can adapt to various binding pocket geometries. The two nitrogen atoms and the hydroxyl group provide multiple points for interaction and derivatization.Increased conformational flexibility can sometimes lead to a loss of entropy upon binding, potentially reducing affinity. May present synthetic challenges compared to simpler scaffolds.
Piperidine Six-membered saturated ring with one nitrogen atom.Wide range of activities including CNS agents, antihistamines, and analgesics.Conformationally more restricted than diazepanes, which can lead to higher selectivity. Well-established synthetic chemistry.The more rigid structure may not be optimal for all binding pockets. Fewer points for diverse substitution compared to diazepanes.
1,5-Benzodiazepine A benzene ring fused to a seven-membered diazepine ring with nitrogens at positions 1 and 5.Anxiolytic, anticonvulsant, sedative, muscle relaxant.[13][14]The fused aromatic ring can provide additional interactions (e.g., pi-stacking) within the binding site. The scaffold is a well-known "privileged structure" in medicinal chemistry.[15]Can be associated with off-target effects, particularly on GABA-A receptors. The planar nature of the fused ring may limit three-dimensional diversity.
(1,4-Diazepan-2-yl)methanol Isomer of the primary scaffold with the hydroxymethyl group at a different position.Hypothetically similar to other 1,4-diazepane derivatives, but with a different vector for substituent placement.The altered position of the functional group could lead to a different binding mode and potentially improved selectivity or potency.The synthetic accessibility may differ from the 5-substituted isomer.

Experimental Workflows for Comparative Biological Evaluation

To rigorously compare the biological activity of (1,4-Diazepan-5-yl)methanol with other scaffolds, a multi-tiered experimental approach is necessary. This workflow is designed to provide a comprehensive understanding of a compound's pharmacological profile, from initial target binding to its functional consequences in a cellular context.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity and Off-Target Effects Radioligand Binding Assay Radioligand Binding Assay NanoBRET Target Engagement Assay NanoBRET Target Engagement Assay Radioligand Binding Assay->NanoBRET Target Engagement Assay Confirmation in live cells cAMP Assay cAMP Assay NanoBRET Target Engagement Assay->cAMP Assay Proceed with compounds showing target engagement Calcium Flux Assay Calcium Flux Assay cAMP Assay->Calcium Flux Assay Assess different signaling pathways BRET-based G-protein Dissociation Assay BRET-based G-protein Dissociation Assay Calcium Flux Assay->BRET-based G-protein Dissociation Assay Direct measure of G-protein activation Selectivity Panel Screening Selectivity Panel Screening BRET-based G-protein Dissociation Assay->Selectivity Panel Screening Characterize lead compounds Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Selectivity Panel Screening->Cellular Thermal Shift Assay (CETSA) Unbiased off-target identification

Figure 1: A tiered experimental workflow for the comparative evaluation of novel chemical scaffolds targeting GPCRs.

Tier 1: Assessing Target Engagement

The initial step in characterizing a novel compound is to confirm that it physically interacts with the intended target. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[16][17]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[16][18]

  • Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[18]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of the membrane preparation (typically 10-50 µg of protein).

      • 50 µL of the test compound at various concentrations (typically a 10-point dilution series).

      • 50 µL of a radiolabeled ligand (e.g., [3H]-labeled antagonist) at a fixed concentration (usually at or below its Kd value).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Quantifying Functional Activity

Once target engagement is confirmed, the next crucial step is to determine the functional consequence of this binding. For GPCRs, this often involves measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP).[19][20][21][22][23]

Experimental Protocol: cAMP Assay for Gs and Gi-Coupled Receptors

This protocol describes a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels following receptor activation.

  • Cell Preparation:

    • Seed cells expressing the target GPCR into a 384-well white, opaque assay plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Compound Treatment:

    • For Gs-coupled receptors (which stimulate cAMP production), add the test compounds at various concentrations in an appropriate assay buffer.

    • For Gi-coupled receptors (which inhibit cAMP production), first stimulate the cells with a known agonist (like forskolin) to induce cAMP production, and then add the test compounds to measure their inhibitory effect.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Add the cAMP detection reagents, which typically include a lysis buffer and a luminescent substrate.

    • Incubate the plate for a further period (e.g., 60 minutes) to allow for cell lysis and the enzymatic reaction to proceed.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings from the test wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curve.

To gain a more direct and real-time understanding of G-protein activation, Bioluminescence Resonance Energy Transfer (BRET) assays can be employed.[24][25][26][27][28][29][30][31][32][33] These assays measure the interaction between a GPCR and its cognate G-protein in live cells.[24][26]

G cluster_0 Before Agonist Stimulation cluster_1 After Agonist Stimulation GPCR-Rluc GPCR fused to Renilla Luciferase (Rluc) G-protein-YFP G-protein subunit fused to Yellow Fluorescent Protein (YFP) GPCR-Rluc->G-protein-YFP No or low proximity GPCR-Rluc->G-protein-YFP Recruitment/ Conformational Change BRET Signal BRET Signal G-protein-YFP->BRET Signal Energy Transfer Agonist Agonist Agonist->GPCR-Rluc binds and activates Coelenterazine Coelenterazine Coelenterazine->GPCR-Rluc Substrate

Figure 2: Principle of a BRET-based assay to measure GPCR-G-protein interaction.

Tier 3: Profiling Selectivity

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects and potential toxicity.

Experimental Protocol: Selectivity Profiling using a Panel of GPCRs

  • Panel Selection:

    • Choose a panel of GPCRs that are structurally related to the primary target or are known to be involved in common off-target effects.

    • This can be done using commercially available screening services or by establishing a panel of in-house assays.

  • Assay Execution:

    • Test the lead compounds from each scaffold series at a fixed, high concentration (e.g., 10 µM) against the entire panel of GPCRs using a high-throughput functional assay (e.g., a cAMP or calcium flux assay).

  • Data Analysis:

    • Identify any "hits" where a compound shows significant activity against a non-target receptor.

    • For any identified off-target interactions, perform full dose-response curves to determine the potency (EC50 or IC50) at the off-target receptor.

    • Calculate the selectivity index by dividing the off-target potency by the on-target potency. A higher selectivity index is desirable.

Conclusion

The comparative evaluation of chemical scaffolds is a cornerstone of modern medicinal chemistry. While the (1,4-Diazepan-5-yl)methanol scaffold presents an intriguing starting point for the development of novel GPCR modulators due to its inherent flexibility and multiple points for chemical modification, a rigorous and systematic experimental evaluation is paramount.

By employing a tiered approach that encompasses target engagement, functional activity, and selectivity profiling, researchers can objectively compare the performance of this scaffold against alternatives like piperidines and other diazepine derivatives. The detailed protocols provided in this guide offer a robust framework for generating the high-quality, reproducible data necessary to make informed decisions in the drug discovery process. Ultimately, the goal is to identify a scaffold that not only exhibits potent and selective on-target activity but also possesses the drug-like properties required for successful clinical development.

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Validation

Comparative Study of Catalysts for 1,4-Diazepine and 1,5-Benzodiazepine Synthesis

Introduction & Mechanistic Overview The 1,4-diazepine and 1,5-benzodiazepine scaffolds are privileged pharmacophores in drug discovery, exhibiting profound biological activities ranging from anti-convulsant and anti-anxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 1,4-diazepine and 1,5-benzodiazepine scaffolds are privileged pharmacophores in drug discovery, exhibiting profound biological activities ranging from anti-convulsant and anti-anxiety to anti-inflammatory properties[1]. Historically, the synthesis of these seven-membered aza-heterocycles relied on harsh homogeneous Brønsted acids (e.g., CF₃COOH) or corrosive liquid catalysts, which often resulted in poor atom economy, difficult product isolation, and significant environmental waste[2].

In modern synthetic workflows, the focus has shifted toward highly efficient, reusable, and green catalytic systems. The core transformation—a condensation between a 1,2-diamine and a carbonyl precursor (such as an enaminone or ketone)—proceeds via a transient ketimine intermediate, followed by an intramolecular cyclization. The efficiency of this cascade is heavily dictated by the catalyst's ability to provide electrophilic activation without inducing unwanted side reactions[3].

Pathway Diamine 1,2-Diamine (Nucleophile) Intermediate Ketimine Intermediate (Transient) Diamine->Intermediate Nucleophilic Attack Carbonyl Carbonyl Precursor (Electrophile) Carbonyl->Intermediate Condensation Product 1,4-Diazepine / 1,5-Benzodiazepine Intermediate->Product Intramolecular Cyclization Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Intermediate Electrophilic Activation

Figure 1: Catalytic workflow for 1,4-diazepine synthesis via ketimine intermediate activation.

Catalyst Performance Comparison

To objectively evaluate the optimal synthetic route, we compared four distinct catalytic systems based on their reaction times, yields, operational conditions, and reusability.

Quantitative Data Summary
Catalyst SystemCatalyst TypeReaction ConditionsTimeYield (%)Reusability
CF₃COOH (Standard)Homogeneous Brønsted AcidEthanol, Reflux6–12 h60–74%None
H₃PMo₉V₃O₄₀ [2]Keggin Heteropolyacid (HPA)Ethanol, Reflux30 min85%High
ZnO Nanoparticles [3]Heterogeneous Lewis AcidEthanol, Reflux1–2 h80–90%High (5 cycles)
Cu@PI-COF [4]Mesoporous HeterogeneousSolvent-Free, 90 °C15 min94%Excellent
Ferrocene/AC [1]Supported OrganometallicSolvent-Free, 90 °C8 h87%Good
In-Depth Mechanistic Analysis & Causality
  • Keggin-Type Heteropolyacids (HPAs): HPAs possess a unique bifunctional character, combining strong Brønsted acidity with high oxidative power. Experimental data demonstrates that substituting molybdenum atoms with vanadium (e.g., H₃PMo₉V₃O₄₀) dramatically decreases reaction time from 600 minutes to 30 minutes[2]. Causality: The incorporation of vanadium increases the oxidative character of the polyanion, lowering the activation energy required for the rate-limiting intramolecular cyclization step.

  • Cu(II)/Polyimide Linked COF (Cu@PI-COF): This catalyst achieves an exceptional 94% yield in just 15 minutes under solvent-free conditions[4]. Causality: The covalent organic framework (COF) provides a highly ordered mesoporous structure. This creates a "confinement effect," trapping the diamine and ketone precursors in close proximity to the highly dispersed Cu(II) Lewis acid sites, artificially increasing the effective molarity and driving the reaction forward rapidly.

  • ZnO Nanoparticles (ZnO NPs): Operating as an environmentally friendly heterogeneous catalyst, ZnO NPs facilitate the reaction smoothly in ethanol[3]. Causality: The nanostructured nature of ZnO provides an immense surface-to-volume ratio, exposing abundant Zn²⁺ sites that coordinate with the carbonyl oxygen. This electrophilic activation makes the carbon highly susceptible to nucleophilic attack by the diamine, bypassing the need for corrosive liquid acids.

Experimental Methodologies (Self-Validating Protocols)

The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical checkpoints.

Protocol A: HPA-Catalyzed Synthesis in Solution

Objective: Synthesis of 1,5-benzodiazepines using H₃PMo₉V₃O₄₀[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of the target ketone in 10 mL of absolute ethanol.

    • Causality: Ethanol effectively solvates both the polar precursors and the HPA, ensuring a homogeneous catalytic environment that maximizes collision frequency.

  • Catalyst Addition: Add 1 mol% of the Keggin HPA (H₃PMo₉V₃O₄₀) to the mixture.

  • Thermal Activation: Reflux the mixture at 78 °C for 30 minutes.

    • Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the final dehydration and cyclization step.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent. The complete disappearance of the highly polar diamine baseline spot validates quantitative conversion.

  • Workup: Evaporate the ethanol under reduced pressure. Extract the residue with dichloromethane (3 × 15 mL) and wash with distilled water. The water-soluble HPA partitions into the aqueous layer, allowing for easy catalyst recovery via lyophilization.

Protocol B: Solvent-Free Synthesis via Cu@PI-COF

Objective: Ultra-fast, green synthesis of 1,5-benzodiazepines[4].

  • Mechanical Mixing: Combine 1.0 mmol of 1,2-diaminobenzene, 1.0 mmol of dimedone, and 1.0 mmol of benzaldehyde (for three-component derivatives) with 10 mg of Cu@PI-COF in an agate mortar. Grind thoroughly for 2 minutes.

    • Causality: Mechanical grinding ensures intimate physical contact. In the absence of a solvent, the local concentration of reactants inside the COF pores is maximized, preventing mass transfer limitations.

  • Heating: Transfer the homogenized mixture to a sealed reaction tube and heat at 90 °C for 15 minutes.

  • Validation Checkpoint: Observe the physical state of the reaction. The mixture will transition from a dense paste to a distinct solid melt as the fused benzodiazepine product crystallizes.

  • Workup: Cool the mixture to room temperature and add 10 mL of hot ethanol. The organic product dissolves, while the robust Cu@PI-COF remains insoluble. Filter the mixture to recover the catalyst, which can be washed and reused for up to 5 cycles without loss of activity.

Protocol C: ZnO NP-Assisted Synthesis

Objective: Synthesis of 1,4-diazepines using a mild heterogeneous Lewis acid[3].

  • Reaction Setup: In a 25 mL flask, mix 1.0 mmol of pentane-2,4-dione derivative and 1.0 mmol of ethylenediamine in 20 mL of ethanol. Add 10 mol% of characterized ZnO nanoparticles.

  • Stirring: Stir the mixture at room temperature (or mild reflux depending on steric hindrance of the ketone) for 1 to 2 hours.

    • Causality: The high surface energy of the ZnO NPs drives the coordination of the carbonyl groups, facilitating the initial ketimine formation even under mild thermal conditions.

  • Validation Checkpoint: The formation of a distinct colored precipitate (as many substituted 1,4-diazepines are chromophoric) serves as a visual indicator of successful cyclization.

  • Workup: Centrifuge the reaction mixture at 4000 rpm for 5 minutes. The dense ZnO NPs will pellet at the bottom, allowing the product-rich supernatant to be decanted. Purify the product via column chromatography over silica gel.

References

  • Source: nih.gov (PMC)
  • Title: Cu(II)
  • Source: Current Chemistry Letters (Growing Science)
  • Source: RSC Advances (RSC Publishing)

Sources

Comparative

A Comparative Guide to Purity Determination: Validated HPLC-UV Method for (1,4-Diazepan-5-yl)methanol

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of (1,4-Diazepan-5-yl)methanol. Designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of (1,4-Diazepan-5-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document offers a detailed experimental protocol, a comprehensive validation strategy, and a comparative assessment with alternative analytical techniques. Our objective is to furnish a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate.

Introduction: The Imperative of Purity for (1,4-Diazepan-5-yl)methanol

(1,4-Diazepan-5-yl)methanol is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate stringent control over impurities in drug substances.[2][3] Therefore, a validated, reliable analytical method for purity assessment is not merely a quality control measure but a critical component of the drug development process.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4][5] When coupled with a UV detector, it provides a powerful tool for the separation and quantification of organic molecules, making it an ideal choice for the purity determination of (1,4-Diazepan-5-yl)methanol.

The Workhorse of Purity Analysis: The HPLC-UV Method

The principle of HPLC lies in the separation of components within a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a polar compound like (1,4-Diazepan-5-yl)methanol, which contains amine and alcohol functional groups, a reversed-phase HPLC method is typically the most effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Causality in Method Development

The selection of chromatographic conditions is a deliberate process guided by the physicochemical properties of the analyte.

  • Column Selection: An octadecylsilane (C18) column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a broad range of molecules.[4] The slightly basic nature of the amine groups in (1,4-Diazepan-5-yl)methanol can lead to peak tailing on standard silica-based C18 columns due to interactions with acidic silanol groups.[6] Therefore, a base-deactivated C18 column or the use of a mobile phase modifier is often necessary to achieve symmetrical peak shapes.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to elute the analyte. The buffer controls the pH, which is crucial for the ionization state of the amine groups and thus their retention. The organic solvent modulates the overall polarity of the mobile phase, influencing the elution strength.

  • UV Detection: Although (1,4-Diazepan-5-yl)methanol lacks a strong chromophore, it is expected to have sufficient UV absorbance at lower wavelengths (around 200-210 nm) for detection. If sensitivity is a concern, derivatization with a UV-active tag could be considered, though this adds complexity to the sample preparation.[7]

Detailed Experimental Protocol: HPLC-UV for (1,4-Diazepan-5-yl)methanol Purity

This protocol outlines a starting point for the HPLC-UV analysis. Method optimization will likely be required based on the specific impurity profile of the sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (base-deactivated)
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 6.5 with 1M KOH) B: Acetonitrile
Gradient 0-5 min: 5% B, 5-20 min: 5-50% B, 20-25 min: 50% B, 25-27 min: 50-5% B, 27-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the (1,4-Diazepan-5-yl)methanol sample.

  • Dissolve the sample in a 25 mL volumetric flask with the mobile phase (initial conditions: 95% A, 5% B) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

The Foundation of Trust: Method Validation as a Self-Validating System

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[8][9] The validation of this HPLC-UV method should be performed according to ICH Q2(R1) guidelines.[5][10]

Caption: Comparison of HPLC-UV with alternative analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. [7][11]The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification.

  • Applicability to (1,4-Diazepan-5-yl)methanol: Due to the polar amine and hydroxyl groups, (1,4-Diazepan-5-yl)methanol has a relatively low volatility. [11]Therefore, derivatization to a more volatile form would likely be necessary for GC analysis. [12][13]This adds a sample preparation step and potential for variability.

  • Advantages: High sensitivity and excellent for identifying volatile impurities, such as residual solvents. [2]* Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. [1][14]It provides not only retention time data but also molecular weight and structural information. [15]* Applicability to (1,4-Diazepan-5-yl)methanol: This is a highly suitable technique. The LC conditions would be similar to the HPLC-UV method, but the MS detector offers significantly more information.

  • Advantages: High sensitivity and specificity, allowing for the identification and structural elucidation of unknown impurities, even at trace levels. [3][14]* Limitations: Higher cost and complexity compared to HPLC-UV. Mobile phases containing non-volatile buffers (like phosphate) are not compatible with MS and would require method modification. [3]

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. [16]The separation is influenced by the charge and size of the molecules.

  • Applicability to (1,4-Diazepan-5-yl)methanol: As an amine, (1,4-Diazepan-5-yl)methanol can be protonated in an acidic buffer and separated by CE.

  • Advantages: High separation efficiency, short analysis times, and low sample and solvent consumption. [17]It offers an orthogonal separation mechanism to HPLC, which is beneficial for confirming purity and detecting impurities that might co-elute in an HPLC system. [18]* Limitations: Can be less robust than HPLC for routine quality control. Sensitivity with UV detection can be lower due to the short path length of the capillary. [19]

Conclusion: A Multi-faceted Approach to Purity Assurance

The validated HPLC-UV method stands as a reliable and accessible technique for the routine purity determination of (1,4-Diazepan-5-yl)methanol. Its robustness, precision, and accuracy make it well-suited for quality control environments. However, a comprehensive understanding of a substance's impurity profile often benefits from a multi-technique approach. LC-MS is invaluable for the identification of unknown impurities during process development and forced degradation studies. GC-MS is the method of choice for volatile impurities, while Capillary Electrophoresis can provide a valuable orthogonal separation to confirm the results obtained by HPLC. The selection of the most appropriate analytical technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the regulatory expectations.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • NCF International. (2025, February 6). Capillary electrophoresis: theory and pharmaceutical applications.
  • Peddio, G., & Bisceglia, F. (2023, December 1). Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review.
  • AmatsiGROUP. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. ResearchGate.
  • Patel, R. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. International Journal of Pharmaceutical and Clinical Research.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Thakker, D. (n.d.). Capillary electrophoresis in pharmaceutical analysis. PubMed.
  • Altria, K. D. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis. PubMed.
  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Guzman, N. A. (2015, September 5). Applications of Capillary Electrophoresis in Pharmaceutical Analysis. ResearchGate.
  • Singh, R. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of Benzodiazepines from 2-Aminophenyl Ketoximes.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Dong, M. W., & Hu, G. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • BenchChem. (n.d.). A Comparative Guide to Chromatographic Purity Validation of 1,3-Cyclohexanedimethanamine.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Kataoka, H. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate.
  • Pereira, V., et al. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
  • Research Journal of Pharmacy and Technology. (2020, May 20). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form.
  • Srivastava, V., Kumar, P., & Jat, R. K. (2016). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMULATIONS. Pharmacophore, 7(1), 63-73.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS.
  • ResearchGate. (2026, March 2). (PDF) Eco-friendly RP-HPLC method for determination of diazepam in coated tablet.
  • Taylor & Francis Online. (2006, September 23). GLC and HPLC Determination of Diazepam and its Degradation Products in Pharmaceutical formulations. Analytical Letters.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Scribd. (n.d.). HPLC Method Validation for Diazepam.
  • Istanbul University Press. (n.d.). Determination of diazepam in human plasma by developed and validated a high-performance liquid chromatographic ultraviolet method.
  • Rouini, M. R., Ardakani, Y. H., Moghaddam, K. A., & Solatani, F. (2008, May 15). An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma. Talanta.

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Validation

Alternative synthetic strategies for the diazepane core

Title: Beyond Traditional Cyclization: Alternative Synthetic Strategies for the Diazepane Core The 1,4-diazepane scaffold is a privileged, sp3-rich heterocycle embedded in numerous high-value therapeutics, ranging from t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Traditional Cyclization: Alternative Synthetic Strategies for the Diazepane Core

The 1,4-diazepane scaffold is a privileged, sp3-rich heterocycle embedded in numerous high-value therapeutics, ranging from the dual orexin receptor antagonist suvorexant to potent sigma-1 receptor ligands[1][2]. Despite its clinical utility, synthesizing this seven-membered ring presents a formidable kinetic and thermodynamic challenge. The entropic penalty of bringing the reactive chain ends together, combined with transannular strain, often limits the efficacy of traditional methodologies like intramolecular reductive amination or ring-closing metathesis (RCM)[2][3].

As a Senior Application Scientist, I have observed that relying on classical multi-step protection/deprotection sequences often results in poor atom economy and low overall yields[2]. To address these bottlenecks, modern synthetic chemistry has pivoted toward alternative strategies—specifically Hydrogen Borrowing Catalysis and Photoredox-Driven Dearomatization . This guide objectively compares these advanced methodologies, detailing the causality behind their experimental designs and providing self-validating protocols for immediate laboratory implementation.

Comparative Analysis of Synthetic Strategies

To select the optimal synthetic route, one must weigh atom economy against substrate scope and scalability. Table 1 summarizes the performance metrics of traditional versus alternative strategies.

Table 1: Performance Comparison of Diazepane Synthetic Strategies

Synthetic StrategyKey Reagents / CatalystsTarget CoreYield RangeAtom EconomyPrimary Limitation
Traditional Reductive Amination NaBH(OAc)₃, Aldehydes/Amines1,4-Diazepane40–60%LowRequires custom, pre-functionalized chiral substrates[2].
Amphoteric Diamination NIS or NCS/KI, Allenes1,4-Diazepane50–80%ModerateRestricted to electron-deficient allene coupling partners[4].
Hydrogen Borrowing Ru(p-cymene)Cl₂ dimer, KOtBu1,4-Diazepane65–85%High (H₂O byproduct)Requires elevated thermal conditions (130 °C)[3].
Photoredox Dearomatization Ir(ppy)₃, Hantzsch Ester, hνBridged 1,3-Diazepane70–95%ModerateLimited to specific dearomatized scaffolds (e.g., quinolines)[5].

Mechanistic Workflows & Logical Relationships

A. Ruthenium-Catalyzed Hydrogen Borrowing

The hydrogen borrowing (or "borrowing hydrogen") methodology enables the direct coupling of unactivated diols and diamines. This circumvents the need for pre-activated halides, utilizing water as the sole byproduct[3].

Causality of Catalyst Selection: Ruthenium complexes, specifically the [Ru(p-cymene)Cl2]2 dimer, are uniquely suited for this transformation. Unlike Iridium or Nickel catalysts, which often suffer from severe catalytic poisoning due to strong bidentate chelation by the diamine starting materials, the Ruthenium system maintains its catalytic turnover efficiency during the critical oxidation and reduction phases[3].

Hydrogen Borrowing Catalytic Cycle for 1,4-Diazepane Synthesis.

B. Photoredox Dearomative Cyclization

For highly complex, bridged 1,3-diazepanes, photoredox catalysis offers a radical-based alternative that overcomes the thermodynamic barriers of classical cyclization by utilizing high-energy intermediates[5][6].

Causality of Reagent Selection: Visible light excitation of a photocatalyst generates a highly reactive α-amino radical from an N-arylimine. When reacted with a quinoline substrate, this radical adds to the C4 position. The critical addition of a Hantzsch ester acts as a bespoke terminal reductant and hydrogen atom donor, trapping the C4-radical adduct to form a dihydropyridine intermediate. This dearomatized state provides the necessary thermodynamic driving force for an in situ two-electron ring closure[5].

G Imine N-Arylimine PC Photocatalyst (hν) Imine->PC Quinoline Quinoline Adduct C4-Radical Adduct Quinoline->Adduct Radical α-Amino Radical PC->Radical 1e- Reduction Radical->Adduct Addition HE Hantzsch Ester Adduct->HE DHP Dihydropyridine HE->DHP Reduction Bridged Bridged 1,3-Diazepane DHP->Bridged Ring Closure

Photoredox Dearomative Cyclization Pathway for Bridged Diazepanes.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to ensure mechanistic integrity throughout the workflow.

Protocol 1: Ruthenium-Catalyzed Hydrogen Borrowing Synthesis of 1,4-Diazepane

Objective: Direct synthesis of 1,4-diazepane from 1,3-propanediol and 1,2-ethanediamine. Rationale for Conditions: The kinetically challenging nature of 7-membered ring formation requires a high-boiling polar solvent (tert-amyl alcohol) to maintain the solubility of polar precursors while supporting the 130 °C thermal requirement[3].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a heavy-walled pressure tube with [Ru(p-cymene)Cl2]2 (2.5 mol%), an appropriate phosphine ligand (e.g., DPEphos, 5 mol%), and KOtBu (20 mol%).

  • Substrate Addition: Add 1,3-propanediol (1.0 equiv, 1.0 mmol) and 1,2-ethanediamine (1.2 equiv, 1.2 mmol).

  • Solvation: Suspend the mixture in anhydrous, degassed tert-amyl alcohol (0.5 M).

  • Cyclization: Seal the pressure tube, remove it from the glovebox, and heat the reaction mixture at 130 °C for 24 hours behind a blast shield.

  • Self-Validation Checkpoint (LC-MS): At 12 hours, sample a 10 µL aliquot. LC-MS analysis must show the disappearance of the diol mass peak and the emergence of the [M+H]+ ion corresponding to the diazepane core. The absence of an intermediate diimine mass validates that the Ru-catalyst is successfully returning the borrowed hydrogen.

  • Isolation: Cool the mixture to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the Ru-catalyst, and purify via basic alumina chromatography.

  • Final Validation: ¹H NMR must confirm the absence of aldehydic protons (typically 9–10 ppm), confirming complete reduction of the transient dicarbonyl[3].

Protocol 2: Photoredox Dearomative Construction of Bridged 1,3-Diazepanes

Objective: Synthesis of a bridged 1,3-diazepane via reverse-polarity radical addition. Rationale for Conditions: 450 nm blue LEDs perfectly match the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring efficient single-electron transfer without degrading the sensitive N-arylimine[5][6].

Step-by-Step Methodology:

  • Preparation: Equip an oven-dried Schlenk tube with a magnetic stir bar, Ir(ppy)3 (2 mol%), N-arylimine (1.0 mmol), quinoline derivative (1.5 mmol), and Hantzsch ester (1.5 mmol).

  • Solvation: Dissolve the reagents in 10 mL of anhydrous, freeze-pump-thaw degassed acetonitrile.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16 hours under a positive pressure of argon.

  • Self-Validation Checkpoint (UV-Vis / TLC): Monitor the reaction via TLC (UV active). The dearomatization of the quinoline ring results in a distinct blue-shift in UV absorbance. The consumption of the highly fluorescent quinoline starting material indicates successful C4-radical trapping[5].

  • Isolation: Quench the reaction by removing the light source and exposing the mixture to air. Concentrate in vacuo and purify via preparative HPLC.

  • Final Validation: ¹³C NMR must show the appearance of sp3 hybridized carbon signals (40–60 ppm) replacing the aromatic sp2 signals of the quinoline C2/C4 positions, validating the dearomative ring closure[5].

Conclusion

Moving beyond classical reductive amination is essential for accessing complex, highly substituted diazepane cores. While hydrogen borrowing offers an exceptionally green, atom-economical route for standard 1,4-diazepanes, photoredox dearomatization unlocks entirely new chemical space for bridged and sterically congested 1,3-diazepane architectures. Selecting the appropriate strategy hinges on the specific substitution requirements and the thermal vs. photochemical stability of the target pharmacophore.

References

  • 1,4-Diazepane Ring-Based Systems Source: ResearchGate URL
  • Dearomative Photocatalytic Construction of Bridged 1,3-Diazepanes Source: ChemRxiv URL
  • α-Functionalization of Imines via Visible Light Photoredox Catalysis Source: MDPI URL
  • Source: PMC (NIH)
  • Source: Organic Letters (ACS Publications)
  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate Source: Acta Pharmaceutica Sinica B URL

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral (1,4-Diazepan-5-yl)methanol

Introduction: The Criticality of Stereochemical Purity In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity. Chiral molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stereochemical Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, can exhibit dramatically different pharmacological and toxicological profiles.[][2] One enantiomer may be the source of the desired therapeutic effect, while its counterpart could be inert, less active, or, in the worst-case scenario, responsible for adverse effects.[3]

(1,4-Diazepan-5-yl)methanol is a key chiral building block in the synthesis of various pharmaceutically active compounds. Its stereocenter dictates the final stereochemistry of the drug substance, making the accurate determination of its enantiomeric excess (e.e.) a non-negotiable step in quality control.[] This guide provides an in-depth comparison of the principal analytical methodologies for this task, grounded in experimental data and field-proven insights to aid researchers in selecting and validating the optimal method for their specific needs.

Decision Framework: Selecting the Appropriate Analytical Technique

The choice of an analytical method is a balance of performance, sample characteristics, throughput requirements, and available instrumentation.[4][5] For a molecule like (1,4-Diazepan-5-yl)methanol, which contains both a secondary amine and a primary alcohol, several avenues are viable. The following decision tree illustrates a logical approach to method selection.

G start Begin: Determine e.e. of (1,4-Diazepan-5-yl)methanol direct_method Direct Chiral Separation Possible? start->direct_method high_throughput High Throughput / Green Chemistry Priority? direct_method->high_throughput Yes derivatization Indirect Method: Chiral Derivatization + Achiral HPLC/GC direct_method->derivatization No / Poor Resolution hplc Chiral HPLC high_throughput->hplc No sfc Chiral SFC high_throughput->sfc Yes orthogonal Orthogonal Method for Confirmation? hplc->orthogonal sfc->orthogonal derivatization->orthogonal nmr NMR with Chiral Solvating Agent orthogonal->nmr Yes ce Capillary Electrophoresis orthogonal->ce Yes end Method Selected & Validated orthogonal->end No nmr->end ce->end G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing prep1 Weigh ~10 mg of (1,4-Diazepan-5-yl)methanol prep2 Dissolve in 10 mL of mobile phase (Concentration ≈ 1 mg/mL) prep1->prep2 inject Inject 5-10 µL of Sample prep2->inject hplc_system HPLC System with Chiral Stationary Phase (e.g., Chiralpak® IA) separation Isocratic Elution (e.g., Hexane/IPA/DEA) Flow: 1.0 mL/min hplc_system->separation inject->hplc_system detect UV Detection (λ = 220 nm) separation->detect chromatogram Obtain Chromatogram with Separated Enantiomer Peaks detect->chromatogram integrate Integrate Peak Areas (Area₁, Area₂) chromatogram->integrate calculate Calculate e.e. (%) |A1-A2| / |A1+A2| * 100 integrate->calculate

Sources

Comparative

Analysis of (1,4-Diazepan-5-yl)methanol as a Catalytic Scaffold: A Review of Current Literature

For Researchers, Scientists, and Drug Development Professionals The field of asymmetric catalysis continually seeks novel molecular frameworks that can serve as effective chiral ligands or organocatalysts. The structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric catalysis continually seeks novel molecular frameworks that can serve as effective chiral ligands or organocatalysts. The structural rigidity and stereochemical complexity inherent in heterocyclic compounds make them a fertile ground for such explorations. This guide was intended to provide a comprehensive performance benchmark of catalysts derived from the (1,4-diazepan-5-yl)methanol scaffold. However, a thorough review of current scientific literature reveals that catalysts based on this specific parent molecule are not prominently featured in published research, and consequently, performance data for benchmarking is not available.

This document will instead provide an overview of the current state of research surrounding the chiral 1,4-diazepane core, including its synthesis and its role as a substrate in asymmetric reactions, to offer context on why a direct performance comparison for (1,4-diazepan-5-yl)methanol-based catalysts cannot be constructed at this time.

The Chiral 1,4-Diazepane Ring System: Synthesis and Pharmaceutical Interest

The 1,4-diazepane motif is a recognized structural feature in a variety of pharmacologically active compounds.[1] Its seven-membered ring presents unique conformational properties that are of interest in drug design. Significant research has been dedicated to the enantioselective synthesis of this heterocyclic system.

Recent advancements have focused on biocatalytic methods, such as the use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes with high enantiomeric excess (93 to >99% ee).[2][3] Another established route involves starting from enantiomerically pure amino acids to construct the diazepane ring, allowing for the synthesis of variously substituted derivatives.[4] These synthetic efforts highlight the importance of the chiral 1,4-diazepane scaffold as a key intermediate for building complex molecules, particularly for pharmaceutical applications targeting sigma receptors or for the development of novel therapeutics.[3][4]

1,4-Diazepanones as Substrates in Asymmetric Catalysis

While the 1,4-diazepane framework has not been widely reported as a catalytic entity, derivatives such as 1,4-diazepan-5-ones have been successfully employed as substrates in sophisticated asymmetric transformations. Notably, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones has been demonstrated to produce gem-disubstituted diazepanone heterocycles.[1]

This reaction proceeds with high yields (up to >99%) and excellent enantioselectivity (up to 95% ee), utilizing a chiral phosphine ligand such as (S)-(CF3)3-t-BuPHOX.[1] This work underscores the utility of the diazepane structure in creating stereochemically complex molecules with potential applications in medicine, including the synthesis of analogues to FDA-approved drugs.[1]

The following diagram illustrates a generalized workflow for the palladium-catalyzed asymmetric allylic alkylation where a 1,4-diazepan-5-one acts as the substrate, not the catalyst. This showcases the role of the diazepane ring in modern synthetic chemistry.

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Workup and Analysis cat_prep Mix Pd precatalyst and chiral phosphine ligand in anhydrous solvent add_substrate Add 1,4-diazepan-5-one substrate cat_prep->add_substrate add_reagent Add allylic carbonate add_substrate->add_reagent run_reaction Stir at defined temperature add_reagent->run_reaction quench Quench reaction run_reaction->quench extract Extract with organic solvent quench->extract purify Purify via chromatography extract->purify analyze Analyze yield and enantiomeric excess (ee) purify->analyze

Caption: Generalized workflow for the asymmetric allylic alkylation of a 1,4-diazepan-5-one substrate.

Benchmarking Against Established Catalyst Classes

In the absence of data for (1,4-diazepan-5-yl)methanol-based catalysts, a direct comparison is impossible. However, for context, any new catalyst entering the field of asymmetric synthesis would be benchmarked against well-established systems. For C-C bond-forming reactions, these often include:

  • Proline and its derivatives: These are workhorses in organocatalysis, particularly for aldol and Michael reactions, operating through enamine and iminium ion intermediates.

  • Chiral Diamines: Used extensively as ligands for transition metals (e.g., Ruthenium, Rhodium) in asymmetric hydrogenation and transfer hydrogenation reactions.[5]

  • Chiral Phosphine Ligands (e.g., BINAP): These are considered "privileged ligands" and are highly effective in a vast range of metal-catalyzed processes, including hydrogenations and cross-coupling reactions.[6]

  • Chiral Phosphoric Acids: These Brønsted acid catalysts are highly effective in activating a wide range of electrophiles for enantioselective additions.

The performance of these established catalysts is typically evaluated based on yield, enantiomeric excess (ee), diastereomeric ratio (dr), turnover number (TON), and turnover frequency (TOF) under standardized reaction conditions.

Conclusion and Future Outlook

The initial goal of benchmarking catalysts derived from (1,4-diazepan-5-yl)methanol cannot be achieved due to a lack of available performance data in the peer-reviewed literature. The 1,4-diazepane scaffold is an area of active interest, primarily for its applications in medicinal chemistry, with robust methods developed for its enantioselective synthesis. Furthermore, its derivatives have proven to be valuable substrates in asymmetric catalysis.

The absence of (1,4-diazepan-5-yl)methanol-based catalysts in the literature may suggest that this particular scaffold has not yet been successfully developed into an effective catalyst, or that research in this specific area is still nascent and unpublished. For researchers in catalyst design, this represents a potential, unexplored area of chemical space. Future work could involve the synthesis of derivatives of (1,4-diazepan-5-yl)methanol and their screening in various asymmetric transformations to determine their potential as novel organocatalysts or ligands. Until such data becomes available, a comparative guide to their performance remains speculative.

References

At present, no direct references for the catalytic performance of (1,4-Diazepan-5-yl)methanol-based catalysts can be provided. The references below pertain to the synthesis and use of the 1,4-diazepane scaffold in other contexts.

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 2020.

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. stoltz2.caltech.edu, 2019.

  • 1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate.

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed, 2017.

  • Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. ACS Publications, 2021.

  • Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - Semantic Scholar.

  • Highly Enantioselective Synthesis of Rigid, Quaternary 1,4-Benzodiazepine-2,5-diones Derived from Proline | Organic Letters. ACS Publications, 2005.

  • Chiral Diamines in Catalysis: A Legacy of Precision in Asymmetric Synthesis. Benchchem.

  • A Comparative Performance Review of Historical vs. New Chiral Ligands in Asymmetric Catalysis. Benchchem.

Sources

Validation

A Comparative Guide to the In Vitro Metabolic Stability of Diazepane Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the diazepane scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the diazepane scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system and beyond. However, the journey from a promising lead compound to a viable drug candidate is often fraught with challenges, a principal one being metabolic instability. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts, ultimately derailing an otherwise promising development program.[1][2]

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of the in vitro metabolic stability of various diazepane derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for key derivatives, and explore the critical structure-metabolism relationships that govern their fate in a metabolic environment. Our focus is to equip researchers with the foundational knowledge and practical insights necessary to design and select diazepane derivatives with optimized metabolic profiles.

The Gatekeepers of Metabolism: An Overview of In Vitro Stability Assays

The liver is the primary site of drug metabolism, and in vitro models using liver components provide a rapid and cost-effective means to predict a compound's metabolic fate in vivo.[3] Among the most widely used systems are liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4]

The primary objective of the in vitro metabolic stability assay is to determine a compound's intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[1][2] From the intrinsic clearance, we can derive the in vitro half-life (t1/2), a critical parameter for comparing the metabolic stability of different compounds. A longer half-life generally indicates greater metabolic stability.

Experimental Protocol: A Step-by-Step Guide to Assessing Metabolic Stability

To ensure the generation of reliable and reproducible data, a well-defined and validated experimental protocol is paramount. The following is a comprehensive, step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes (HLM).

Materials and Reagents:
  • Test Compounds: Diazepane derivatives of interest.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) to validate assay performance.

  • Human Liver Microsomes (pooled): From a reputable supplier to ensure a representative average of metabolic enzyme activity.[4]

  • NADPH Regenerating System: Essential for the catalytic activity of CYP enzymes.

  • Phosphate Buffer (pH 7.4): To maintain physiological pH.

  • Acetonitrile (ACN) or Methanol (with internal standard): To terminate the reaction and precipitate proteins.

  • Analytical Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific quantification of the test compounds.

Experimental Workflow:

The experimental workflow is designed to be a self-validating system, with controls at each critical step to ensure the integrity of the results.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis A Prepare stock solutions of test and control compounds B Prepare working solutions in buffer A->B E Pre-incubate microsomes and test compound at 37°C B->E C Thaw and dilute human liver microsomes C->E D Prepare NADPH regenerating system F Initiate reaction by adding NADPH regenerating system D->F E->F G Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to pellet precipitated proteins H->I J Transfer supernatant for analysis I->J K Quantify remaining parent compound by LC-MS/MS J->K L Plot % remaining vs. time K->L M Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) L->M G Diazepam Diazepam Nordiazepam Nordiazepam (Desmethyldiazepam) Diazepam->Nordiazepam N-Demethylation (CYP2C19, CYP3A4) Temazepam Temazepam Diazepam->Temazepam C3-Hydroxylation (CYP3A4) Oxazepam Oxazepam Nordiazepam->Oxazepam C3-Hydroxylation Temazepam->Oxazepam N-Demethylation

Caption: Major metabolic pathways of Diazepam.

These initial metabolic transformations often result in active metabolites, such as nordiazepam and temazepam, which themselves can undergo further metabolism before eventual glucuronidation and excretion. [5]The specific metabolic profile of a diazepane derivative is highly dependent on its chemical structure.

Comparative In Vitro Metabolic Stability of Diazepane Derivatives

The following table summarizes the available in vitro metabolic stability data for a selection of diazepane derivatives in human liver microsomes. It is important to note that this data has been collated from various sources, and direct comparison should be made with caution due to potential differences in experimental conditions.

CompoundKey Structural FeaturesIn Vitro Half-Life (t1/2, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)Reference(s)
Diazepam N-methyl group at position 1~30-60Moderate to HighN-demethylation, C3-hydroxylation[6][7]
Nordiazepam N-H at position 1> 60Low to ModerateC3-hydroxylation[6]
Prazepam N-cyclopropylmethyl group at position 1-N-dealkylation > C3-hydroxylationN-dealkylation to nordiazepam[8]
Halazepam N-trifluoroethyl group at position 1-C3-hydroxylation >> N-dealkylationC3-hydroxylation[8]
Flubromazepam Bromine at position 7, Fluorine on phenyl ring--Hydroxylation, N-dealkylation[9]
Diclazepam Chlorine at position 7, Chlorine on phenyl ring--Hydroxylation, N-dealkylation[9]

Data for Prazepam and Halazepam are qualitative comparisons of metabolic routes rather than quantitative clearance values.

Structure-Metabolism Relationships: Designing for Stability

  • N1-Substitution: The nature of the substituent at the N1 position of the diazepine ring is a critical determinant of metabolic stability. The N-methyl group of diazepam is readily removed by CYP enzymes. Replacing this with a bulkier or more complex group, as seen in prazepam (cyclopropylmethyl) and halazepam (trifluoroethyl), can significantly alter the primary site of metabolism. In the case of halazepam, the electron-withdrawing trifluoroethyl group appears to disfavor N-dealkylation, making C3-hydroxylation the predominant pathway. [8]The absence of an N1-substituent, as in nordiazepam, leads to increased metabolic stability compared to diazepam. [6]

  • Aromatic Substitution: Halogenation of the aromatic rings can also influence metabolic stability. While quantitative data is limited for designer benzodiazepines like flubromazepam and diclazepam, the presence of these electron-withdrawing groups can affect the electronic properties of the molecule and its interaction with metabolizing enzymes.

  • Metabolic Switching: The concept of "metabolic switching," where a labile metabolic site is blocked or altered to direct metabolism towards a less favorable pathway, is a key strategy in drug design. For instance, replacing a metabolically susceptible hydrogen atom with a fluorine atom can often enhance metabolic stability.

Conclusion

The in vitro metabolic stability of diazepane derivatives is a complex interplay between their chemical structure and the activity of drug-metabolizing enzymes. A thorough understanding of the underlying metabolic pathways and structure-metabolism relationships is essential for the successful design of new drug candidates with improved pharmacokinetic profiles. The use of standardized and well-validated in vitro assays, such as the human liver microsomal stability assay, provides a robust platform for the early assessment and optimization of metabolic stability. By carefully considering the structural modifications that can enhance stability, researchers can increase the likelihood of progressing novel diazepane derivatives through the drug development pipeline.

References

  • Macwan, J. S., et al. (2005). Microsomal prediction of in vivo clearance and associated interindividual variability of six benzodiazepines in humans. Drug Metabolism and Disposition, 33(6), 849-858. [Link]

  • Yang, S. K., & Lu, X. L. (1989). Stereoselective metabolism of prazepam and halazepam by human liver microsomes. Drug Metabolism and Disposition, 17(6), 682-688. [Link]

  • Reilly, P. E., & Thompson, D. A. (1988). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Drug Metabolism and Disposition, 16(2), 291-296. [Link]

  • Narimatsu, S., et al. (2008). Prediction of metabolic clearance using fresh human hepatocytes: comparison with cryopreserved hepatocytes and hepatic microsomes for five benzodiazepines. Xenobiotica, 38(4), 441-455. [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 98(4), 333-340. [Link]

  • Rouini, M. R., et al. (2008). Metabolic pathway of diazepam and chemical structure of its metabolites. ResearchGate. [Link]

  • Mori, W., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. [Link]

  • Di, L., & Kerns, E. H. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • MROCC. (n.d.). Benzo Metabolism chart. MROCC. [Link]

  • Reddy, V. V., & Kumar, P. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Narimatsu, S., et al. (1993). Cytochrome P450 mediated metabolism of diazepam in human and rat: involvement of human CYP2C in N-demethylation in the substrate concentration-dependent manner. Pharmacogenetics, 3(6), 291-301. [Link]

  • Reilly, P. E., & Thompson, D. A. (1988). Metabolism of diazepam and related benzodiazepines by human liver microsomes. Drug Metabolism and Disposition, 16(2), 291-296. [Link]

  • Palacharla, V. R. C., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. European Journal of Drug Metabolism and Pharmacokinetics, 49(2), 119-135. [Link]

  • Med Ed 101. (2022). Benzodiazepine Comparison Table - IV and Oral. Med Ed 101. [Link]

  • Griffin, C. E., 3rd, & Kaye, A. M. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(5), 675-679. [Link]

  • van Vliet, L. A., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Obach, R. S. (1999). Use of intrinsic clearance for prediction of human hepatic clearance. ResearchGate. [Link]

  • DRUGSCAN®. (n.d.). METABOLISM OF BENZODIAZEPINES. DRUGSCAN®. [Link]

  • Moosmann, B., & Auwärter, V. (2018). The metabolic pathway of Diazepam (Rouini et al. 2008; Luk et al. 2014). ResearchGate. [Link]

  • Boyadzhieva, S. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(16), 5029. [Link]

  • Mizuno, K., et al. (2009). Metabolic activation of benzodiazepines by CYP3A4. Drug Metabolism and Disposition, 37(2), 345-351. [Link]

Sources

Comparative

Head-to-head comparison of analytical techniques for diazepine analysis

Head-to-Head Comparison of Analytical Techniques for Diazepine Analysis: A Technical Guide Diazepines (benzodiazepines) and their designer analogs represent one of the most frequently prescribed and abused classes of psy...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Analytical Techniques for Diazepine Analysis: A Technical Guide

Diazepines (benzodiazepines) and their designer analogs represent one of the most frequently prescribed and abused classes of psychoactive drugs. In clinical and forensic toxicology, accurately identifying and quantifying these compounds is paramount. However, the structural diversity of benzodiazepines—coupled with their extensive hepatic metabolism into glucuronide conjugates—presents significant analytical challenges.

This guide provides an objective, head-to-head comparison of the three primary analytical techniques utilized for diazepine analysis: Immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Immunoassays: The Frontline Screen

Mechanistic Causality: Immunoassays (e.g., EMIT, CEDIA, FPIA) rely on competitive binding between labeled drug antigens and the target drug for specific antibody binding sites. However, benzodiazepines are extensively metabolized via Phase II conjugation into bulky, polar glucuronides. This glucuronidation creates severe steric hindrance, preventing the antibody from recognizing the drug . Therefore, enzymatic hydrolysis using β-glucuronidase is an absolute prerequisite to cleave the glucuronide moiety and restore the parent drug or Phase I metabolite structure for antibody recognition. Without hydrolysis, immunoassays suffer from high false-negative rates.

Trustworthiness & Performance: Recent proficiency testing and comparative studies demonstrate that while immunoassays are rapid, their specificity is compromised by variable cross-reactivity. Designer benzodiazepines (e.g., flubromazepam, etizolam) often exhibit poor cross-reactivity with older immunoassay kits, necessitating updated antibodies or lower cut-off thresholds to avoid false negatives .

Gas Chromatography-Mass Spectrometry (GC-MS): The Traditional Gold Standard

Mechanistic Causality: GC-MS separates compounds based on volatility and affinity for the stationary phase, followed by hard ionization (Electron Impact, EI). The critical limitation for benzodiazepines in GC-MS is their polarity and thermal instability. Metabolites like oxazepam and lorazepam contain polar hydroxyl groups (-OH) that interact strongly with the silanol groups of the GC column, causing severe peak tailing. Furthermore, these hydroxylated metabolites are thermolabile and can degrade at the high temperatures of the GC injection port.

To circumvent this, a self-validating protocol requires chemical derivatization (e.g., silylation using BSTFA) to replace the active hydrogen with a trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and confers thermal stability.

Performance: GC-MS provides excellent chromatographic resolution and reproducible EI fragmentation libraries, but the extensive sample preparation (extraction, evaporation, derivatization) severely limits high-throughput capabilities .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Apex

Mechanistic Causality: LC-MS/MS bypasses the volatility requirement of GC-MS. Compounds are separated in the liquid phase and ionized via Electrospray Ionization (ESI). By utilizing Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, LC-MS/MS achieves unparalleled sensitivity and specificity. Because the compounds are not subjected to high heat, thermolabile benzodiazepines can be analyzed intact without derivatization.

The primary vulnerability of LC-MS/MS is the "matrix effect"—where co-eluting endogenous urinary compounds compete with the target analyte for charge droplets in the ESI source, leading to ion suppression or enhancement. To create a self-validating system, the protocol must incorporate matched deuterated internal standards (ISTDs). Because the ISTD co-elutes with the analyte and experiences the exact same matrix suppression, the ratio of analyte to ISTD remains constant, mathematically correcting the matrix effect .

Head-to-Head Quantitative Comparison

MetricImmunoassays (EMIT/CEDIA)GC-MSLC-MS/MS
Primary Function High-throughput initial screeningConfirmatory analysisConfirmatory & quantitative analysis
Sensitivity (LOD) ~50 - 100 ng/mL~5 - 20 ng/mL~0.5 - 2 ng/mL
Specificity Low (High cross-reactivity)High (EI spectral library matching)Very High (MRM transitions)
Sample Preparation Minimal (Hydrolysis only)Extensive (LLE/SPE + Derivatization)Moderate (Dilute-and-shoot or SPE)
Turnaround Time Minutes per sampleHours (due to derivatization/GC run)~5-10 minutes per sample
Matrix Susceptibility LowLowHigh (Requires deuterated ISTDs)
Designer Benzos Variable/Poor detectionRequires updated spectral librariesEasily added to MRM methods

Analytical Workflows & Methodologies

Pathway Sample Urine Sample (Contains Glucuronides) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Screening Immunoassay Screening (EMIT, CEDIA) Hydrolysis->Screening Negative Negative Result (Report & Discard) Screening->Negative < Cutoff Positive Presumptive Positive (Proceed to Confirmation) Screening->Positive ≥ Cutoff Confirmation Mass Spectrometry Confirmation Positive->Confirmation GCMS GC-MS (Derivatization Required) Confirmation->GCMS LCMS LC-MS/MS (Direct or SPE) Confirmation->LCMS

Figure 1: Analytical workflow for diazepine screening and mass spectrometry confirmation.

Protocol 1: Enzymatic Hydrolysis & Immunoassay Screening
  • Aliquot: Transfer 1.0 mL of authentic urine into a clean test tube.

  • Buffer & Enzyme: Add 50 µL of β-glucuronidase enzyme (e.g., from E. coli) and 100 µL of sodium acetate buffer (pH 5.0). Causality: The buffer optimizes the pH for maximum enzymatic efficiency.

  • Incubation: Incubate at 37°C for 2 hours. Causality: This specific time and temperature are critical to fully cleave the glucuronic acid moiety, exposing the free benzodiazepine structure for antibody recognition.

  • Analysis: Centrifuge at 3000 rpm for 5 minutes to pellet precipitated proteins. Transfer the supernatant to the automated immunoassay analyzer and measure absorbance changes against a 100 ng/mL oxazepam cut-off calibrator.

SamplePrep cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Hydrolyzed Urine Sample LLE Liquid-Liquid Extraction Start->LLE Dilute Dilute-and-Shoot or SPE Start->Dilute Evap Evaporation to Dryness LLE->Evap Deriv Derivatization (e.g., BSTFA) Prevents Thermal Degradation Evap->Deriv GC GC Separation & EI-MS Detection Deriv->GC ISTD Add Deuterated ISTD Corrects Matrix Effects Dilute->ISTD LC LC Separation & ESI-MS/MS (MRM) ISTD->LC

Figure 2: Sample preparation causality: GC-MS derivatization vs. LC-MS/MS dilute-and-shoot.

Protocol 2: GC-MS Extraction and Derivatization
  • Spike ISTD: Take 1.0 mL of hydrolyzed urine. Add 50 µL of deuterated internal standard mix (e.g., Diazepam-d5, Oxazepam-d5).

  • pH Adjustment: Adjust pH to 9.0 using borate buffer. Causality: Benzodiazepines are weakly basic; an alkaline pH ensures they are in their un-ionized, lipophilic state for optimal organic extraction.

  • Extraction: Add 3.0 mL of extraction solvent (e.g., chlorobutane/ethyl acetate, 80:20 v/v). Vortex for 5 minutes, then centrifuge.

  • Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Incubate at 70°C for 30 minutes. Causality: BSTFA replaces active hydrogens on hydroxyl groups with TMS groups, preventing thermal degradation and peak tailing in the GC column.

  • Injection: Transfer to an autosampler vial and inject 1 µL into the GC-MS.

Protocol 3: LC-MS/MS Direct Dilute-and-Shoot
  • Aliquot: Transfer 200 µL of hydrolyzed urine into a 96-well plate.

  • Spike ISTD: Add 20 µL of a comprehensive deuterated internal standard mix (e.g., Alprazolam-d5, Lorazepam-d4). Causality: Using matched deuterated standards for every target analyte is the only way to mathematically negate the ESI matrix suppression caused by urinary salts and creatinine.

  • Dilution: Add 800 µL of mobile phase A (0.1% formic acid in water) to dilute the sample (1:5 dilution). Causality: Dilution reduces the absolute concentration of matrix interferents entering the mass spectrometer, preserving the ESI source.

  • Clarification: Centrifuge the plate at 4000 rpm for 10 minutes to remove particulates.

  • Injection: Inject 5 µL directly into the LC-MS/MS system utilizing a C18 column and a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

References

  • Title: Comparison of Immunoassay Screening Tests and LC–MS-MS for Urine Detection of Benzodiazepines and Their Metabolites: Results of a National Proficiency Test Source: Journal of Analytical Toxicology URL: [Link]

  • Title: Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program Source: Journal of Analytical Toxicology / PubMed Central URL: [Link]

Safety & Regulatory Compliance

Safety

(1,4-Diazepan-5-yl)methanol proper disposal procedures

As a Senior Application Scientist, I have observed that establishing a fail-safe, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. The compound (1,4-Diazepan-5-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that establishing a fail-safe, scientifically grounded protocol for chemical disposal is just as critical as the synthesis or assay itself. The compound (1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2) is a homopiperazine derivative characterized by a dual secondary amine core and a pendant hydroxymethyl group.

Disposing of this compound is not a matter of simply pouring it into a general waste bin; it requires a meticulously controlled chemical process. Improper handling of basic organic amines can lead to catastrophic laboratory incidents, including exothermic container ruptures or the release of toxic environmental pollutants. This guide provides the authoritative, step-by-step operational and disposal plan required to manage this chemical safely.

Physicochemical Hazard Profiling & Causality

To design a safe disposal workflow, we must first understand the molecular behavior of the waste. The unshared electron pairs on the two nitrogen atoms in the diazepane ring confer significant basicity and nucleophilicity.

If a researcher mistakenly disposes of this compound into a general organic waste carboy containing chlorinated solvents (e.g., dichloromethane or chloroform), a Menschutkin-type reaction can occur. This spontaneous alkylation forms quaternary ammonium salts, releasing significant heat and gas, which can rapidly over-pressurize and rupture a sealed waste container ()[1].

Table 1: Quantitative Hazard Profile of (1,4-Diazepan-5-yl)methanol

Physicochemical PropertyValueOperational Waste Implication
CAS Number 1278451-15-2Required identifier for accurate hazardous waste manifesting ()[2].
Molecular Formula C6H14N2OHigh nitrogen content dictates mandatory NOx scrubbing during incineration ()[3].
Functional Groups Secondary amines (x2), Primary alcoholHighly basic and nucleophilic; strictly incompatible with acidic or halogenated waste streams.
Molecular Weight 130.19 g/mol Used to calculate exact stoichiometric requirements for pre-disposal neutralization[2].

Pre-Disposal Neutralization & Segregation Protocol

Because of its high basicity, any aqueous stream containing (1,4-Diazepan-5-yl)methanol must be neutralized prior to bulking. This protocol is designed as a self-validating system : the workflow cannot proceed to the final bulking stage until the physical chemistry of the solution proves it is safe.

Step-by-Step Methodology:

  • Volume and Concentration Assessment: Quantify the total volume of the aqueous waste. Estimate the molarity of the amine to determine the stoichiometric requirement of the neutralizing acid.

  • Thermal Regulation: Place the high-density polyethylene (HDPE) waste receiving container in an ice-water bath.

    • Causality: The acid-base neutralization of the secondary amines in the diazepane ring is highly exothermic. Controlling the temperature prevents localized boiling, aerosolization of the amine, and structural deformation of the plastic container.

  • Controlled Titration: Under continuous magnetic or mechanical stirring, add 1M Citric Acid or 1M Hydrochloric Acid (HCl) dropwise.

    • Causality: Dropwise addition prevents thermal runaway. Citric acid is highly recommended as a multiprotic alternative that minimizes the risk of accidental over-acidification.

  • Self-Validating pH Verification: Pause the titration and measure the pH using a calibrated probe or high-resolution indicator strips. The system is validated as "safe for bulking" only when the pH stabilizes between 6.0 and 8.0 for a minimum of 5 minutes.

  • Bulking and Segregation: Once neutralized, transfer the solution to a secondary containment vessel clearly labeled as "Aqueous Basic Waste (Neutralized)". If the compound is dissolved purely in organic solvents (e.g., methanol, DMSO), it must be segregated directly into a "Halogen-Free Organic Waste" container.

Workflow for the safe neutralization, segregation, and incineration of amine waste.

Final Commercial Disposal: Incineration & NOx Management

Once the waste leaves the laboratory, it must be processed by a certified commercial facility. Landfilling is strictly prohibited for organic amines due to their high aqueous solubility and potential to leach into groundwater, causing severe aquatic toxicity ()[4].

The universally accepted standard for the destruction of amine-rich waste like (1,4-Diazepan-5-yl)methanol is high-temperature incineration . However, combusting a molecule with a high nitrogen content presents a specific environmental challenge.

  • Causality behind Incineration Parameters: When thermal destruction cleaves the diazepane ring, the nitrogen atoms are oxidized, generating nitrogen oxides (NOx)[3]. NOx compounds are highly regulated atmospheric pollutants responsible for smog and acid rain. To mitigate this, the chosen waste management partner must utilize incinerators equipped with NOx scrubbing technology ()[5]. These scrubbers typically employ Selective Catalytic Reduction (SCR), where ammonia or urea is injected into the exhaust stream over a catalyst to reduce NOx back into harmless N2 gas and water vapor, ensuring full regulatory compliance.

References

  • Yin, J. N., et al. "Handling of Amine-Based Wastewater Produced During Carbon Capture." Journal of Environmental Informatics Letters, 2019. Available at: [Link]

  • ACS Publications. "Evaluation of Handling and Reuse Approaches for the Waste Generated from MEA-based CO2 Capture." Environmental Science & Technology, 2013. Available at:[Link]

  • IEAGHG. "Evaluation of Reclaimer Sludge Disposal from POST-COMBUSTION CO2 CAPTURE." International Energy Agency Greenhouse Gas R&D Programme, 2013. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1,4-Diazepan-5-yl)methanol

Comprehensive Safety and Operational Guide for Handling (1,4-Diazepan-5-yl)methanol Introduction (1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2)[1] is a critical homopiperazine derivative utilized extensively as a buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (1,4-Diazepan-5-yl)methanol

Introduction (1,4-Diazepan-5-yl)methanol (CAS: 1278451-15-2)[1] is a critical homopiperazine derivative utilized extensively as a building block in advanced drug discovery. It is notably employed in the synthesis of metallo-beta-lactamase inhibitors, which are vital for combating bacterial antibiotic resistance[2]. Because of its structural properties—specifically the presence of secondary amines within a diazepane ring and a hygroscopic methanol moiety—this compound presents unique handling challenges. This guide provides researchers with a self-validating system of operational protocols, ensuring both operator safety and the chemical integrity of the reagent.

Mechanistic Toxicology & Hazard Profile

To handle (1,4-Diazepan-5-yl)methanol safely, one must understand the causality behind its hazards. Like other homopiperazine derivatives, this compound is highly corrosive, toxic in contact with skin, and capable of causing severe skin burns and irreversible eye damage[3][4].

The primary hazard stems from the secondary amines in the diazepane ring. When these amines contact the moisture inherent in biological tissues (skin, eyes, mucous membranes), they abstract protons from water, generating a highly alkaline, localized microenvironment. This elevated pH induces the saponification of cellular lipid bilayers and the rapid denaturation of structural proteins. Unlike acid burns, which form a coagulative eschar that limits further tissue damage, alkaline exposure results in liquefactive necrosis , allowing the corrosive agent to penetrate deeply into underlying tissues[3][5].

Figure 1: Mechanistic pathway of liquefactive necrosis induced by corrosive amine exposure.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is not arbitrary; it is dictated by the chemical's breakthrough thresholds and physical state[4]. The following matrix summarizes the quantitative requirements for handling this compound safely[6].

PPE CategoryMaterial SpecificationQuantitative Metric / StandardOperational Justification
Primary Gloves Butyl RubberThickness: >0.3 mm Breakthrough: >480 minProvides excellent, long-term resistance to corrosive amines and alcohols.
Splash Gloves Nitrile RubberThickness: >0.11 mm Breakthrough: <30 minSuitable only for short-term splash protection. Must be discarded immediately if contaminated.
Eye Protection Chemical Safety Goggles + Face ShieldANSI Z87.1 / EN166 compliantEssential to prevent severe eye damage and potential blindness from alkaline splashes[5].
Body Protection Chemically-resistant Lab Coat / ApronTyvek® or equivalentProtects against toxic dermal absorption and prevents skin burns[3].
Respiratory Particulate Respirator (P3 / N100)Filter efficiency: >99.9% (EN 143)Required if handling outside a fume hood or if an aerosolization risk exists[5][6].

Operational Workflow & Handling Protocol

Because (1,4-Diazepan-5-yl)methanol is hygroscopic and air-sensitive[4], exposing it to ambient laboratory air will degrade the reagent and compromise subsequent synthetic yields. The following step-by-step methodology ensures a self-validating, inert handling process.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Before opening the reagent, verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm). Ensure safety showers and eyewash stations are unobstructed[4].

  • PPE Donning: Equip butyl rubber gloves over nitrile inner gloves, chemical safety goggles, and a chemically-resistant lab coat.

  • Inert Atmosphere Preparation: Purge the reaction vessel and the dispensing chamber (e.g., Schlenk line flask or glove box) with dry Nitrogen or Argon for 5 minutes to displace ambient moisture.

  • Dispensing: Using a clean, oven-dried spatula, transfer the required mass. Do not leave the primary container open for longer than necessary.

  • Sealing and Storage: Immediately seal the primary container. Store it locked up in a dry, cool, and well-ventilated corrosives cabinet under an inert atmosphere, away from strong oxidizing agents[4][7].

Figure 2: Step-by-step operational workflow for safely handling (1,4-Diazepan-5-yl)methanol.

Emergency Response & First Aid

In the event of exposure, immediate action is required to halt tissue necrosis.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention[4][7].

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and call a POISON CENTER or doctor immediately[3][4].

  • Ingestion (Critical Warning): Do NOT induce vomiting. The use of gastric lavage or emesis is strictly contraindicated. Because the chemical causes severe swelling and damage to delicate tissues, introducing a lavage tube or forcing emesis presents a high risk of perforating the stomach or esophagus[3][7].

Waste Disposal & Decontamination Plan

Proper end-of-life management prevents cross-contamination and environmental damage.

  • Decontamination Protocol: Do not use strong acids (like HCl) to clean up amine spills, as the resulting acid-base neutralization is highly exothermic and can cause splattering. Instead, wipe down the balance and fume hood surfaces with a mild acidic solution (e.g., 1M Citric Acid) to gently neutralize trace amine residues. Follow with a thorough deionized (DI) water rinse.

  • Disposal: Collect all contaminated wipes, empty containers, and reaction byproducts in a compatible, clearly labeled High-Density Polyethylene (HDPE) container. Classify the contents as "Corrosive Basic Waste (Amines)" and dispose of them through an approved, licensed waste disposal plant[3][7].

References

  • AA Blocks. "1278451-15-2 | (1,4-diazepan-5-yl)methanol." AA Blocks Catalog. URL: [Link]

  • European Patent Office. "EP 3654968 B1: METALLO-BETA-LACTAMASE INHIBITORS AND METHODS OF USE THEREOF." Google Patents.

Sources

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